molecular formula C20H33N3O4 B1668369 Celiprolol CAS No. 56980-93-9

Celiprolol

Numéro de catalogue: B1668369
Numéro CAS: 56980-93-9
Poids moléculaire: 379.5 g/mol
Clé InChI: JOATXPAWOHTVSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Celiprolol is a third-generation beta-adrenergic receptor blocking agent, often described as a Selective Adrenoceptor Modulator (SAM) due to its unique pharmacologic profile . It functions primarily as a selective β1-adrenoceptor antagonist while also exhibiting partial β2-adrenoceptor agonist and weak α2-adrenoceptor antagonist activities . This combination of effects results in antihypertensive and antianginal properties, reducing blood pressure and attenuating cardiac response to stress, but with a lower likelihood of causing bronchoconstriction, depression of left ventricular function, or peripheral vasoconstriction compared to other beta-blockers . In research applications, this compound is investigated for its vasodilatory effects, which are attributed to its β2 agonist activity and potential stimulation of nitric oxide release . Beyond its use in studying hypertension and effort-induced angina pectoris, a significant area of research involves vascular Ehlers-Danlos syndrome (vEDS) . Clinical studies suggest that by reducing heart rate and pulsatile pressure, this compound may decrease mechanical stress on fragile arterial walls, potentially preventing arterial dissections and ruptures in vEDS models . From a pharmacokinetic perspective, this compound is hydrophilic, is absorbed rapidly but incompletely from the gastrointestinal tract, and has minimal first-pass metabolism and plasma protein binding (25-30%) . Its elimination half-life is approximately 4-5 hours . Researchers should note that absorption can be significantly affected by food and certain substances; grapefruit and orange juice inhibit the OATP1A2 transporter and can markedly reduce its oral bioavailability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOATXPAWOHTVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57470-78-7 (mono-hydrochloride)
Record name Celiprolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3020259
Record name Celiprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56980-93-9
Record name Celiprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56980-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Celiprolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056980939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celiprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Celiprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Celiprolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CELIPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRB57K47QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

120-122
Record name Celiprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Celiprolol's Engagement with the Beta-2 Adrenergic Receptor: An In-Depth Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celiprolol is a third-generation beta-blocker distinguished by its unique pharmacological profile as a cardioselective beta-1 adrenergic receptor antagonist and a partial agonist at the beta-2 adrenergic receptor.[1][2][3] This intrinsic sympathomimetic activity (ISA) at the beta-2 receptor is pivotal to its vasodilatory and bronchodilatory properties, differentiating it from traditional beta-blockers.[1][4] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's interaction with the beta-2 adrenergic receptor signaling pathway. It consolidates quantitative data on its binding and functional activity, details key experimental methodologies, and presents visual representations of the involved signaling cascades and experimental workflows.

Introduction: The Unique Profile of this compound

This compound represents a significant advancement in beta-adrenoceptor modulation. Unlike non-selective beta-blockers that can induce bronchoconstriction and peripheral vasoconstriction, this compound's partial beta-2 agonism mitigates these adverse effects. This dual action of beta-1 blockade and beta-2 stimulation makes this compound an effective antihypertensive and antianginal agent with a favorable side-effect profile. Its vasodilatory effects are primarily mediated through the stimulation of beta-2 adrenoceptors on vascular smooth muscle. Furthermore, evidence suggests that this compound may also engage other signaling pathways, including nitric oxide (NO) production, contributing to its overall cardiovascular effects.

Quantitative Analysis of this compound's Interaction with Beta-Adrenergic Receptors

The following table summarizes the key quantitative parameters defining this compound's interaction with beta-1 and beta-2 adrenergic receptors, derived from various in vitro and in vivo studies.

ParameterReceptor SubtypeSpecies/TissueValueReference
pA2Beta-1 (chronotropic)Guinea Pig Atria7.84 ± 0.07
pA2Beta-1 (inotropic)Guinea Pig Atria7.79 ± 0.06
pA2Beta-2 (tracheal relaxation)Guinea Pig Trachea6.45 ± 0.11
KiBeta-2Failing Human Ventricular Myocardium15.7 (without Gpp(NH)p), 23.9 (with Gpp(NH)p)

pA2: A measure of the potency of an antagonist in a pharmacological experiment. A higher pA2 value indicates a higher affinity of the antagonist for its receptor. Ki: The inhibition constant for a drug; the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.

The Beta-2 Adrenergic Receptor Signaling Pathway: this compound's Mechanism of Action

This compound, as a partial agonist, binds to the beta-2 adrenergic receptor and induces a conformational change, albeit to a lesser extent than a full agonist. This interaction initiates a cascade of intracellular events:

  • Receptor Binding and G-Protein Activation: this compound binds to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event promotes the coupling of the receptor to the stimulatory G-protein, Gs.

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to the physiological effects of beta-2 receptor stimulation, such as smooth muscle relaxation (vasodilation and bronchodilation).

Some studies suggest that the intrinsic sympathomimetic activity of beta-blockers like this compound results in a modest stimulation of adenylyl cyclase activity.

Celiprolol_B2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2AR Beta-2 Adrenergic Receptor (GPCR) This compound->B2AR Binds (Partial Agonist) Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_alpha_s_GTP Gαs-GTP Gs->G_alpha_s_GTP Dissociates G_beta_gamma Gβγ Gs->G_beta_gamma Dissociates G_alpha_s_GTP->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscleRelaxation Smooth Muscle Relaxation (Vasodilation/ Bronchodilation) PKA->SmoothMuscleRelaxation Phosphorylates Downstream Targets

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the beta-2 adrenergic receptor.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.

  • Objective: To quantify the affinity of this compound for the beta-2 adrenergic receptor.

  • Materials:

    • Cell membranes expressing the beta-2 adrenergic receptor (e.g., from S49 lymphoma cells or failing human ventricular myocardium).

    • Radiolabeled ligand with high affinity for the beta-2 receptor (e.g., [125I]iodocyanopindolol).

    • This compound at various concentrations.

    • Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like propranolol).

    • Incubation buffer (e.g., Tris-HCl buffer).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.

    • In a parallel set of tubes, incubate the membranes with the radiolabeled ligand and the non-specific binding control.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the IC50 of this compound, which is then used to calculate the Ki value.

Radioligand_Binding_Workflow Start Start Prepare Prepare Cell Membranes (with Beta-2 Receptors) Start->Prepare Incubate Incubate Membranes with: - Radiolabeled Ligand - Varying [this compound] Prepare->Incubate Incubate_NSB Incubate Membranes with: - Radiolabeled Ligand - Non-specific Control Prepare->Incubate_NSB Equilibrate Allow to Reach Equilibrium Incubate->Equilibrate Incubate_NSB->Equilibrate Filter Filter and Wash Equilibrate->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Calculate Calculate Specific Binding Measure->Calculate Analyze Analyze Data (IC50, Ki) Calculate->Analyze End End Analyze->End

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the beta-2 adrenergic signaling pathway.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a partial agonist at the beta-2 adrenergic receptor.

  • Materials:

    • Intact cells expressing the beta-2 adrenergic receptor (e.g., S49 lymphoma cells).

    • This compound at various concentrations.

    • A full agonist (e.g., isoproterenol) as a positive control.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin (optional, to amplify the cAMP response).

    • Cell lysis buffer.

    • cAMP detection kit (e.g., ELISA-based or fluorescence-based).

  • Procedure:

    • Culture the cells to an appropriate density.

    • Pre-treat the cells with a phosphodiesterase inhibitor.

    • Stimulate the cells with varying concentrations of this compound or the full agonist for a defined period.

    • Lyse the cells to release intracellular cAMP.

    • Measure the concentration of cAMP in the cell lysates using a suitable detection kit.

    • Construct dose-response curves and determine the EC50 and Emax values for this compound.

cAMP_Assay_Workflow Start Start Culture Culture Cells (expressing Beta-2 Receptors) Start->Culture Pretreat Pre-treat with Phosphodiesterase Inhibitor Culture->Pretreat Stimulate Stimulate with Varying [this compound] Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure Intracellular [cAMP] Lyse->Measure Analyze Analyze Data (EC50, Emax) Measure->Analyze End End Analyze->End

Isolated Tissue Bath Assay for Vasodilation

This ex vivo assay directly measures the functional consequence of this compound's beta-2 agonism on vascular smooth muscle relaxation.

  • Objective: To assess the vasodilatory effect of this compound and confirm its mediation through beta-2 adrenoceptors.

  • Materials:

    • Isolated blood vessels (e.g., human arteries and veins, guinea pig mesenterium coli).

    • Organ bath system with physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Isometric force transducer.

    • A vasoconstrictor to pre-contract the tissues (e.g., 5-hydroxytryptamine or potassium).

    • This compound at various concentrations.

    • A beta-2 selective antagonist (e.g., ICI 118,551) to confirm receptor specificity.

  • Procedure:

    • Mount helical strips of the blood vessels in the organ baths.

    • Allow the tissues to equilibrate under a resting tension.

    • Pre-contract the tissues with a vasoconstrictor.

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound and record the relaxation response.

    • In a separate set of experiments, pre-incubate the tissues with a beta-2 antagonist before adding this compound to determine if the relaxation is blocked.

    • Express the relaxation as a percentage of the pre-contraction and construct concentration-response curves.

Vasodilation_Assay_Workflow Start Start Mount Mount Isolated Blood Vessel Strips Start->Mount Equilibrate Equilibrate Tissues Mount->Equilibrate Precontract Pre-contract with Vasoconstrictor Equilibrate->Precontract Add_this compound Cumulatively Add [this compound] Precontract->Add_this compound Record Record Relaxation Add_this compound->Record Analyze Analyze Data (Concentration-Response Curve) Record->Analyze End End Analyze->End

Conclusion

This compound's distinctive pharmacological profile is a direct consequence of its partial agonism at the beta-2 adrenergic receptor. This activity, mediated through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway, translates into clinically significant vasodilation and bronchodilation. The experimental methodologies detailed herein provide a robust framework for the continued investigation and characterization of this compound and other selective adrenoceptor modulators. A thorough understanding of these mechanisms is paramount for the rational design and development of future cardiovascular therapeutics with improved efficacy and safety profiles.

References

Celiprolol's Impact on TGF-β Signaling in Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway in cellular proliferation, differentiation, and extracellular matrix (ECM) production. In fibroblasts, its overactivation is a key driver of fibrosis, a pathological process characterized by excessive ECM deposition that can lead to organ dysfunction. Celiprolol, a third-generation beta-blocker with β1-antagonist and partial β2-agonist activity, has shown promise in mitigating fibrosis, particularly in the cardiovascular system. This technical guide provides an in-depth analysis of the known and inferred effects of this compound on TGF-β signaling in fibroblasts, supported by experimental evidence and detailed methodologies for further research.

Core Mechanism: this compound's Attenuation of Profibrotic TGF-β Signaling

While direct in-vitro studies on the effect of this compound on cultured fibroblasts are limited in the current scientific literature, in-vivo evidence strongly suggests that this compound suppresses key components of the TGF-β signaling pathway. A seminal study on deoxycorticosterone acetate (DOCA)-salt hypertensive rats demonstrated that this compound treatment leads to a significant reduction in the expression of TGF-β1 and type I collagen in the heart, key markers of fibrotic activity.[1] This suggests a direct or indirect inhibitory effect of this compound on cardiac fibroblasts, which are the primary producers of collagen in the heart.

The unique pharmacological profile of this compound, particularly its β2-adrenergic receptor agonism, may contribute to its anti-fibrotic effects. Stimulation of the β2-adrenergic receptor is known to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP can counteract TGF-β1-induced myofibroblast differentiation and ECM production in fibroblasts. This provides a plausible mechanism for this compound's observed effects.

Data Presentation: Summary of In-Vivo Findings

The following table summarizes the key quantitative findings from the in-vivo study by Shimizu et al. (2002), which investigated the effects of this compound on cardiac remodeling in hypertensive rats.

ParameterControl GroupDOCA-Salt Hypertensive GroupDOCA-Salt + this compound Group
TGF-β1 mRNA Expression (relative units) BaselineSignificantly IncreasedSuppressed
Type I Collagen mRNA Expression (relative units) BaselineSignificantly IncreasedSuppressed
Perivascular Fibrosis MinimalMarked IncreaseSignificantly Inhibited

Note: This data is derived from an in-vivo animal model and suggests an effect on cardiac fibroblasts. Further in-vitro studies are required to quantify the direct effects of this compound on fibroblast TGF-β signaling.

The TGF-β Signaling Pathway in Fibroblasts

TGF-β exerts its effects on fibroblasts through a well-defined signaling cascade, leading to the transcription of target genes involved in fibrosis.

TGF_beta_pathway TGF_beta TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGF_beta->TBRII Binds TBRI TGF-β Receptor I (TβRI/ALK5) TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Target Gene Transcription (Collagen, α-SMA, etc.) Nucleus->Gene_transcription Initiates Fibrosis Fibrosis Gene_transcription->Fibrosis This compound This compound This compound->TGF_beta Suppresses Expression

Canonical TGF-β/Smad Signaling Pathway in Fibroblasts.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on TGF-β signaling in fibroblasts.

Fibroblast Cell Culture and Treatment
  • Cell Source: Primary human cardiac or dermal fibroblasts are recommended for maximal clinical relevance.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment Protocol:

    • Seed fibroblasts in appropriate culture plates and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 24 hours in DMEM with 0.5% FBS to synchronize their cell cycle.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

    • Stimulate the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for the desired time points (e.g., 30 minutes for phosphorylation studies, 24-48 hours for gene and protein expression studies).

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with TGF-β1 alone.

Western Blotting for Smad Phosphorylation
  • Objective: To quantify the effect of this compound on the phosphorylation of Smad2 and Smad3, the key downstream effectors of the canonical TGF-β pathway.

  • Procedure:

    • Lyse the treated fibroblasts in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Smad2 (Ser465/467), phospho-Smad3 (Ser423/425), total Smad2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression
  • Objective: To measure the effect of this compound on the mRNA expression of TGF-β target genes involved in fibrosis.

  • Procedure:

    • Isolate total RNA from treated fibroblasts using a commercial RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for target genes such as COL1A1 (Collagen Type I Alpha 1), COL3A1 (Collagen Type III Alpha 1), ACTA2 (α-Smooth Muscle Actin), and TGFB1.

    • Use a housekeeping gene (e.g., GAPDH or B2M) for normalization.

    • Calculate the relative gene expression using the ΔΔCt method.

Immunofluorescence for α-Smooth Muscle Actin (α-SMA)
  • Objective: To visualize the effect of this compound on the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.

  • Procedure:

    • Grow fibroblasts on glass coverslips and treat as described above.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-SMA overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow to assess the impact of this compound on TGF-β-induced fibrotic responses in fibroblasts.

experimental_workflow start Start: Culture Primary Fibroblasts treatment Treat with this compound +/- TGF-β1 start->treatment analysis Analyze Cellular Responses treatment->analysis western Western Blot (p-Smad2/3) analysis->western qpcr qPCR (COL1A1, ACTA2) analysis->qpcr if_staining Immunofluorescence (α-SMA) analysis->if_staining collagen_assay Collagen Assay analysis->collagen_assay data_interp Data Interpretation western->data_interp qpcr->data_interp if_staining->data_interp collagen_assay->data_interp end Conclusion data_interp->end

Experimental workflow for studying this compound's effects.

Logical Relationship: this compound's Anti-Fibrotic Mechanism

The proposed anti-fibrotic mechanism of this compound in the context of TGF-β signaling in fibroblasts can be summarized as follows:

logical_relationship This compound This compound Beta2_AR β2-Adrenergic Receptor (Agonism) This compound->Beta2_AR TGF_beta_expr ↓ TGF-β1 Expression This compound->TGF_beta_expr cAMP ↑ Intracellular cAMP Beta2_AR->cAMP Myofibroblast_diff ↓ Myofibroblast Differentiation (α-SMA) cAMP->Myofibroblast_diff ECM_prod ↓ ECM Production (Collagen) cAMP->ECM_prod TGF_beta_signal ↓ TGF-β Signaling (p-Smad2/3) TGF_beta_expr->TGF_beta_signal TGF_beta_signal->Myofibroblast_diff TGF_beta_signal->ECM_prod Fibrosis ↓ Fibrosis Myofibroblast_diff->Fibrosis ECM_prod->Fibrosis

Proposed anti-fibrotic mechanism of this compound.

Conclusion

This compound demonstrates significant potential as an anti-fibrotic agent, likely through its inhibitory effects on the TGF-β signaling pathway in fibroblasts. While direct in-vitro evidence is still emerging, in-vivo data strongly supports this hypothesis. The unique dual action of this compound as a β1-blocker and β2-agonist provides a compelling rationale for its therapeutic benefits beyond its primary cardiovascular indications. Further research utilizing the detailed experimental protocols outlined in this guide will be crucial to fully elucidate the molecular mechanisms of this compound's action and to explore its broader applications in the treatment of fibrotic diseases.

References

An In-depth Technical Guide to the Synthesis of Celiprolol from 4-Chloronitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and industrially applicable synthesis route for celiprolol hydrochloride, a cardioselective β-blocker, commencing from the readily available starting material, 4-chloronitrobenzene.[1] The described pathway involves a multi-step process encompassing hydrolysis, acetylation, reduction, acylation, a Fries rearrangement, Williamson ether synthesis, and epoxide ring-opening.[1] This guide provides detailed experimental protocols for the key transformations and summarizes quantitative data in structured tables for clarity and comparative analysis.

Overall Synthesis Pathway

The synthesis of this compound from 4-chloronitrobenzene can be conceptualized as the sequential construction of the key functionalities of the target molecule. The overall transformation is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product 4-Chloronitrobenzene 4-Chloronitrobenzene 4-Nitrophenol 4-Nitrophenol 4-Chloronitrobenzene->4-Nitrophenol Hydrolysis 4-Nitrophenyl acetate 4-Nitrophenyl acetate 4-Nitrophenol->4-Nitrophenyl acetate Acetylation 4-Aminophenyl acetate 4-Aminophenyl acetate 4-Nitrophenyl acetate->4-Aminophenyl acetate Reduction N-(4-acetoxyphenyl)butanamide N-(4-acetoxyphenyl)butanamide 4-Aminophenyl acetate->N-(4-acetoxyphenyl)butanamide Acylation N-(3-acetyl-4-hydroxyphenyl)butanamide N-(3-acetyl-4-hydroxyphenyl)butanamide N-(4-acetoxyphenyl)butanamide->N-(3-acetyl-4-hydroxyphenyl)butanamide Fries Rearrangement N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea N-(3-acetyl-4-hydroxyphenyl)butanamide->N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea Urea Formation (Conceptual) This compound Base This compound Base N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea->this compound Base Williamson Ether Synthesis & Epoxide Opening This compound Hydrochloride This compound Hydrochloride This compound Base->this compound Hydrochloride Salt Formation Fries_Rearrangement N'-(4-acetoxyphenyl)-N,N-diethylurea N'-(4-acetoxyphenyl)-N,N-diethylurea Intermediate_Complex Acylium Ion Complex N'-(4-acetoxyphenyl)-N,N-diethylurea->Intermediate_Complex AlCl₃ N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea Intermediate_Complex->N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea Intramolecular Acylation

References

An In-depth Technical Guide to the Synthesis and Purification of Celiprolol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for celiprolol hydrochloride, a cardioselective beta-blocker. The information presented is curated from scientific literature and patent filings to assist researchers and professionals in the development and manufacturing of this active pharmaceutical ingredient (API). This document details synthetic routes, purification protocols, impurity profiles, and analytical methods, with a focus on providing actionable experimental procedures and comparative data.

Synthesis of this compound Hydrochloride

An improved and industrially viable synthetic route for this compound hydrochloride starts from the readily available precursor, 4-chloronitrobenzene. This pathway involves a series of chemical transformations designed for efficiency and scalability, achieving a notable overall yield.[1]

A key step in this synthesis is an optimized Fries rearrangement, which contributes to the improved overall efficiency of the process.[1] The total yield of this synthetic route is reported to be 39.1% based on the starting material, 4-chloronitrobenzene.[1]

Synthetic Pathway

The synthesis of this compound hydrochloride from 4-chloronitrobenzene can be visualized as a multi-step process. The key transformations include hydrolysis, acetylation, Fries rearrangement, Williamson etherification, epoxide ring-opening, and finally, salt formation to yield the hydrochloride salt.[1]

This compound Synthesis Pathway A 4-Chloronitrobenzene B 4-Nitrophenol A->B Hydrolysis C 4-Nitrophenyl acetate B->C Acetylation D 2-Acetyl-4-nitrophenol C->D Fries Rearrangement E N,N-Diethyl-N'-(3-acetyl-4-nitrophenyl)urea D->E Reduction & Acylation F N,N-Diethyl-N'-(3-acetyl-4-(oxiran-2-ylmethoxy)phenyl)urea E->F Williamson Etherification (Epichlorohydrin) G This compound Base F->G Epoxide Opening (tert-Butylamine) H This compound Hydrochloride G->H Salt Formation (HCl)

Caption: Synthetic pathway of this compound Hydrochloride from 4-Chloronitrobenzene.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound hydrochloride.

The Fries rearrangement of 4-nitrophenyl acetate is a critical step. An improved method utilizes a molten salt mixture as a solvent, which is more environmentally friendly than traditional solvents like nitrobenzene.[1]

  • Reactants: 4-Nitrophenyl acetate, Aluminum chloride, Sodium chloride.

  • Procedure:

    • A mixture of aluminum chloride and sodium chloride is heated to form a molten salt.

    • 4-Nitrophenyl acetate is added to the molten salt.

    • The reaction mixture is heated at a specific temperature for a set duration to effect the rearrangement.

    • The reaction is quenched, and the product is isolated and purified.

  • Yield: This improved Fries rearrangement step is reported to have a high yield.

This step involves the reaction of the phenolic hydroxyl group with epichlorohydrin to form the corresponding glycidyl ether.

  • Reactants: 2-Acetyl-4-nitrophenol derivative, Epichlorohydrin, Base (e.g., Sodium Hydroxide).

  • Procedure:

    • The phenolic starting material is dissolved in a suitable solvent.

    • A base is added to deprotonate the phenol, forming the phenoxide.

    • Epichlorohydrin is added, and the reaction mixture is heated to facilitate the nucleophilic substitution.

    • The product is isolated after an appropriate work-up procedure.

The final steps involve the regioselective opening of the epoxide ring with tert-butylamine, followed by the formation of the hydrochloride salt.

  • Reactants: The glycidyl ether intermediate, tert-Butylamine, Hydrochloric acid.

  • Procedure:

    • The epoxide intermediate is reacted with an excess of tert-butylamine.

    • The reaction mixture is typically heated to ensure complete reaction.

    • After the reaction is complete, the excess amine and solvent are removed.

    • The resulting this compound base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the this compound hydrochloride salt.

Purification of this compound Hydrochloride

The purification of this compound is crucial to ensure the final API meets the stringent purity requirements for pharmaceutical use. Crystallization is the most commonly employed method for the purification of both this compound base and its hydrochloride salt.

Purification Workflow

A typical purification process involves the crystallization of the crude this compound base, followed by its conversion to the hydrochloride salt, which may be further purified by crystallization.

This compound Purification Workflow A Crude this compound Base B Dissolution in Carboxylic Acid Ester Solvent A->B C Crystallization B->C D Isolation of Pure This compound Base Monohydrate C->D E Conversion to This compound Hydrochloride Form I D->E F Final Pure API E->F

Caption: Purification workflow for this compound Hydrochloride via crystallization.

Experimental Protocol for Crystallization of this compound Base and Formation of Form I Hydrochloride

An improved process for preparing pure this compound base in its monohydrate form involves crystallization from carboxylic acid ester solvents. This pure base is then converted to the desired polymorphic Form I of this compound hydrochloride.

  • Purification of this compound Base:

    • Dissolve the crude this compound base in a suitable carboxylic acid ester solvent (e.g., ethyl acetate) at ambient temperature.

    • Stir the solution at a low temperature (e.g., 2-5°C) for an extended period (e.g., 12 hours) to induce crystallization.

    • Filter the resulting solid to isolate the pure this compound base.

    • Dry the this compound base at a controlled temperature (e.g., 30-35°C).

  • Preparation of this compound Hydrochloride Form I:

    • Dissolve the purified this compound base (with a water content of 4-5%) in a mixture of acetone and water.

    • Treat the solution with activated carbon and filter.

    • Cool the filtrate to 15-20°C and seed with this compound hydrochloride Form I crystals.

    • Adjust the pH to 5.8-6.3 by adding concentrated hydrochloric acid.

    • Stir the mixture for 30 minutes at 15-20°C to allow for complete precipitation.

    • Filter the this compound hydrochloride and dry it under a vacuum.

Quantitative Data on Purification

The crystallization process significantly reduces the levels of impurities in the final product.

Impurity DataCrude this compound BasePurified this compound BaseThis compound Hydrochloride Form I
Total Unknown Impurities Not specified0.08%< 0.1%

Impurity Profiling

Understanding the impurity profile of this compound hydrochloride is critical for ensuring its safety and efficacy. Various process-related impurities and degradation products can be present in the final API.

Commonly identified impurities include:

  • Impurity B: 1,3-bis[3-acetyl-4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]urea

  • Impurity C: 1-{3-acetyl-4-[(2RS)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-3-(1,1-dimethylethyl)urea

  • Impurity E: 1,1'-[[(1,1-dimethylethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy(3-acetyl-1,4-phenylene)]]bis(3,3-diethylurea)

The European Pharmacopoeia specifies the following limits for related substances in this compound hydrochloride:

  • Any one specified impurity: Not more than 0.2%

  • Any other impurity (known/unknown): Not more than 0.1%

  • Total impurities: Not more than 0.5%

The purification process described in the patent aims to produce this compound hydrochloride with total impurities of less than 0.1%, which is well within the pharmacopoeial limits.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound hydrochloride and quantifying its impurities.

A typical HPLC method for impurity profiling involves:

  • Column: A reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength.

Stress degradation studies have been performed on this compound hydrochloride under various conditions (acidic, basic, neutral hydrolysis, photolytic, oxidative, and thermal) to identify potential degradation products. These studies are essential for establishing the stability-indicating nature of the analytical methods.

References

Celiprolol's Influence on Extracellular Matrix Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celiprolol, a third-generation beta-blocker with unique vasodilatory properties, has garnered significant attention for its potential therapeutic effects in connective tissue disorders, particularly vascular Ehlers-Danlos syndrome (vEDS). Its mechanism of action extends beyond simple blood pressure control, impacting the intricate network of the extracellular matrix (ECM). This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the gene expression of key ECM components. While direct, comprehensive quantitative data remains an area of active research, this document synthesizes available preclinical and clinical evidence, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a valuable resource for researchers and drug development professionals.

Introduction

The extracellular matrix is a dynamic and complex network of proteins and proteoglycans that provides structural support to tissues and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and migration. Key components of the vascular ECM include collagens (primarily types I and III), elastin, fibronectin, and laminins. The homeostasis of the ECM is tightly regulated by a balance between the synthesis of these components and their degradation by matrix metalloproteinases (MMPs), which are, in turn, controlled by tissue inhibitors of metalloproteinases (TIMPs).

This compound's interest in the context of ECM remodeling stems from its clinical efficacy in reducing vascular events in patients with vEDS, a genetic disorder characterized by defects in type III collagen. This has led to investigations into its molecular mechanisms, focusing on its potential to modulate the expression of ECM-related genes.

Impact of this compound on the Gene Expression of Extracellular Matrix Components

The available evidence suggests that this compound's effects on ECM gene expression are multifaceted and context-dependent, particularly concerning its influence on the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Collagens

Mutations in the COL3A1 gene, which encodes the pro-alpha1(III) chain of type III collagen, are the cause of vEDS. Therefore, the effect of this compound on collagen gene expression is of paramount interest.

  • In a rat model of hypertension, long-term treatment with this compound was found to suppress the upregulated expression of type I collagen [1]. This suggests an anti-fibrotic effect in the context of hypertensive cardiovascular remodeling.

TGF-β Signaling

The TGF-β pathway is a critical regulator of ECM homeostasis. Its role in vEDS and the influence of this compound are complex and appear contradictory at first glance.

  • Elevated TGF-β levels have been observed in vEDS patients, potentially as a compensatory response to impaired collagen synthesis[2]. This overexpression might contribute to vascular fragility by altering the balance of ECM production and degradation.

  • Some research suggests that this compound exerts its protective effects by stabilizing TGF-β signaling , which in turn enhances collagen synthesis and improves the mechanical integrity of blood vessels.

  • However, a study on hypertensive rats demonstrated that this compound suppressed the expression of TGF-β1 . This discrepancy suggests that this compound's effect on the TGF-β pathway may depend on the underlying pathology (e.g., hypertension-induced fibrosis vs. a genetic collagen defect).

Other Extracellular Matrix Components

Direct evidence for the impact of this compound on the gene expression of other key ECM components is limited. However, studies on vEDS fibroblasts, which represent the disease state this compound aims to treat, show a general dysregulation of the ECM.

  • Fibronectin: vEDS fibroblasts exhibit increased expression of fibronectin. The effect of this compound on fibronectin gene expression has not been directly reported.

  • Elastin: While not directly studied in the context of this compound treatment, the integrity of elastic fibers is crucial for vascular health.

  • Lysyl Oxidase (LOX): This enzyme is responsible for the cross-linking of collagen and elastin. vEDS fibroblasts show elevated expression and activity of LOX. The impact of this compound on LOX gene expression is an important area for future research.

  • Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs): The balance between MMPs and TIMPs is critical for ECM turnover. While the direct effect of this compound on their gene expression is not well-documented, doxycycline, an MMP inhibitor, has shown some beneficial effects in a mouse model of vEDS. This suggests that modulating ECM degradation is a viable therapeutic strategy.

Quantitative Data Summary

Gene FamilySpecific Gene(s)Cell/Tissue TypeConditionEffect of this compoundReference(s)
Collagens Type I CollagenRat heart and blood vesselsDOCA-salt hypertensionSuppressed expression
Type III Collagen (procollagen)Human skin fibroblastsVascular Ehlers-Danlos Syndrome (vEDS)No change in expression level, but improved fibril size
Growth Factors TGF-β1Rat heart and blood vesselsDOCA-salt hypertensionSuppressed expression
TGF-β signaling-Vascular Ehlers-Danlos Syndrome (vEDS)Hypothesized to stabilize signaling to enhance collagen synthesis

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the impact of this compound on ECM gene expression. These are generalized protocols and would require optimization for specific experimental conditions.

In Vitro Treatment of Vascular Smooth Muscle Cells

This protocol outlines the steps for treating cultured vascular smooth muscle cells (VSMCs) with this compound to analyze subsequent changes in gene expression.

  • Cell Culture:

    • Human aortic smooth muscle cells (HASMCs) are cultured in Smooth Muscle Growth Medium (SmGM) supplemented with 5% fetal bovine serum (FBS), 0.5 ng/mL human epidermal growth factor, 2 ng/mL human fibroblast growth factor, and 5 µg/mL insulin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells are passaged upon reaching 80-90% confluency and used for experiments between passages 4 and 8.

  • This compound Treatment:

    • HASMCs are seeded in 6-well plates at a density of 2 x 10^5 cells per well.

    • After 24 hours, the culture medium is replaced with a serum-free medium for 12 hours to synchronize the cells.

    • Cells are then treated with varying concentrations of this compound hydrochloride (e.g., 1, 10, 50 µM) or a vehicle control (e.g., sterile water or PBS) for a specified duration (e.g., 24, 48 hours).

  • RNA Isolation and Quantitative Real-Time PCR (qPCR):

    • Total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

    • The concentration and purity of the RNA are determined using a spectrophotometer.

    • First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

    • qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for target ECM genes (e.g., COL1A1, COL3A1, ELN, FN1, MMP2, MMP9, TIMP1, TIMP2, LOX) and a housekeeping gene (e.g., GAPDH, ACTB).

    • The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis for ECM Proteins

This protocol describes the detection and quantification of ECM protein levels in cell lysates or tissue homogenates following this compound treatment.

  • Protein Extraction:

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

    • For tissue samples, the tissue is homogenized in RIPA buffer.

    • The lysates are centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

    • Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 4-12% SDS-polyacrylamide gel.

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for the target ECM proteins (e.g., anti-Collagen III, anti-Fibronectin) and a loading control (e.g., anti-GAPDH, anti-β-actin).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Visualizations

Signaling Pathways

Celiprolol_ECM_Signaling cluster_this compound This compound cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling cluster_nucleus Nuclear Events This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Antagonist Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Agonist TGF_beta TGF-β This compound->TGF_beta Suppresses (in hypertension) AC Adenylyl Cyclase Beta2_AR->AC Stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->TGF_beta Modulates (stabilizes?) TGF_beta_R TGF-β Receptor Smad Smad Pathway TGF_beta_R->Smad TGF_beta->TGF_beta_R Gene_Expression ECM Gene Expression (e.g., Collagens) Smad->Gene_Expression Regulates

Caption: Proposed signaling pathways of this compound's impact on ECM gene expression.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Model cluster_analysis Molecular Analysis cluster_data Data Interpretation Cell_Culture Culture Vascular Smooth Muscle Cells or Fibroblasts Treatment Treat with this compound (various concentrations and durations) Cell_Culture->Treatment Harvest Harvest Cells for RNA and Protein Treatment->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Extraction Protein Extraction Harvest->Protein_Extraction qPCR Quantitative RT-PCR (ECM gene panel) RNA_Isolation->qPCR Gene_Expression_Analysis Analyze Changes in Gene Expression qPCR->Gene_Expression_Analysis Western_Blot Western Blot (e.g., Collagen III, Fibronectin) Protein_Extraction->Western_Blot Protein_Level_Analysis Analyze Changes in Protein Levels Western_Blot->Protein_Level_Analysis Conclusion Draw Conclusions on This compound's Effect on ECM Gene_Expression_Analysis->Conclusion Protein_Level_Analysis->Conclusion

Caption: Workflow for investigating this compound's effect on ECM gene and protein expression.

Conclusion and Future Directions

This compound demonstrates a complex and potentially beneficial impact on the extracellular matrix, particularly in the context of vascular connective tissue disorders. The current body of evidence suggests that its mechanisms involve the modulation of collagen synthesis and the TGF-β signaling pathway, although the precise nature of this regulation appears to be context-dependent and requires further elucidation.

A significant gap in the current knowledge is the lack of comprehensive quantitative data on the effect of this compound on the gene expression of a wide array of ECM components. Future research should prioritize:

  • In-depth gene expression profiling: Utilizing techniques like RNA sequencing and targeted qPCR arrays to systematically analyze the effect of this compound on the expression of all major ECM genes in relevant cell types (e.g., vascular smooth muscle cells, fibroblasts from vEDS patients).

  • Proteomic analysis: To complement gene expression data and understand the impact on the final protein composition of the ECM.

  • Functional studies: To correlate changes in gene and protein expression with functional outcomes, such as the biomechanical properties of the ECM.

  • Clarification of the TGF-β paradox: Further investigation is needed to understand the differential effects of this compound on TGF-β signaling in different pathological contexts.

By addressing these research questions, a more complete picture of this compound's mechanism of action on the extracellular matrix will emerge, paving the way for more targeted and effective therapeutic strategies for vEDS and potentially other connective tissue disorders.

References

Celiprolol and Its Effects on Collagen Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celiprolol, a third-generation beta-blocker with unique pharmacological properties, has garnered significant attention for its potential therapeutic role in connective tissue disorders, particularly vascular Ehlers-Danlos syndrome (vEDS). This technical guide provides an in-depth analysis of the current understanding of this compound's effects on collagen synthesis. It summarizes quantitative data from preclinical studies, details relevant experimental protocols, and elucidates the proposed signaling pathways through which this compound is believed to exert its effects on the extracellular matrix.

Introduction

Vascular Ehlers-Danlos syndrome is a severe, life-threatening genetic disorder characterized by defects in type III collagen, encoded by the COL3A1 gene.[1][2] This deficiency leads to arterial fragility, increasing the risk of dissections and ruptures. This compound, a cardioselective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist, has emerged as a promising therapeutic agent for vEDS.[3] It is thought to not only reduce hemodynamic stress on the vasculature but also to promote the synthesis of normal collagen, thereby improving the biomechanical integrity of blood vessels.[1][3] This guide will explore the scientific evidence supporting these claims.

Quantitative Data on this compound's Effects

While direct quantitative data on the percentage increase in collagen synthesis in human fibroblasts following this compound treatment is not extensively available in the current literature, preclinical studies on animal models of vEDS provide valuable insights into its effects on tissue integrity.

A key study in a Col3a1 heterozygous mouse model of vEDS demonstrated that treatment with this compound significantly improved the biomechanical integrity of the aorta. This was measured by the force required to cause aortic rupture.

Parameter Untreated vEDS Mice (mN) This compound-Treated vEDS Mice (mN) Percentage Increase in Rupture Force Reference
Aortic Rupture Force (Descending Aorta - S2) 296.7395.2~33.2%
Aortic Rupture Force (Descending Aorta - S3) 245.5303.3~23.5%

Table 1: Effect of this compound on Aortic Rupture Force in a vEDS Mouse Model.

In a case report involving a vEDS patient, skin biopsies taken before and after three years of this compound administration showed qualitative improvements. While procollagen III expression levels remained similar, there was a noticeable improvement in the size differences of collagen fibrils, and endoplasmic reticulum (ER) dilation was no longer observed after treatment, suggesting a reduction in cellular stress and improved collagen fibril organization.

Proposed Signaling Pathways

The primary mechanism by which this compound is thought to influence collagen synthesis is through its partial agonist activity at the β2-adrenergic receptor, which appears to intersect with the Transforming Growth Factor-β (TGF-β) signaling pathway.

β2-Adrenergic Receptor Signaling

This compound's β2-agonist activity is proposed to stimulate the Gs-alpha subunit of the G-protein coupled receptor. This activation leads to a cascade of intracellular events, ultimately influencing gene transcription related to collagen synthesis.

Beta2_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates COL3A1 COL3A1 Gene (Type III Collagen) CREB->COL3A1 Promotes Transcription Collagen_Synthesis Increased Collagen Synthesis COL3A1->Collagen_Synthesis

This compound's β2-Adrenergic Signaling Pathway.
Crosstalk with TGF-β Signaling

The TGF-β pathway is a central regulator of fibrosis and extracellular matrix production, including collagen. It is suggested that the cAMP/PKA pathway, activated by this compound's β2-adrenergic stimulation, can modulate TGF-β signaling. While the precise mechanism of crosstalk is still under investigation, evidence suggests that PKA can influence the activity of Smad proteins, the key downstream effectors of the TGF-β pathway. This modulation may lead to a more regulated and potentially beneficial collagen synthesis, contributing to improved tissue integrity.

TGF_Beta_Crosstalk cluster_celiprolol_pathway This compound β2-AR Pathway cluster_tgf_pathway TGF-β Pathway cluster_nucleus Nucleus This compound This compound Beta2AR β2-AR This compound->Beta2AR PKA PKA Beta2AR->PKA Activates Smad Smad Complex PKA->Smad Modulates TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R TGF_beta_R->Smad Phosphorylates Gene_Transcription Collagen Gene Transcription Smad->Gene_Transcription Regulates Improved_Collagen Improved Collagen Synthesis & Organization Gene_Transcription->Improved_Collagen

Proposed Crosstalk between this compound and TGF-β Pathways.

Experimental Protocols

In Vivo Mouse Model of vEDS

This protocol is based on a study that investigated the effect of this compound on the biomechanical integrity of the aorta in a mouse model of vEDS (Col3a1 heterozygous mice).

  • Animal Model: Col3a1 heterozygous mice, which mimic the genetic defect in vEDS.

  • Treatment: this compound was administered to 4-week-old mice for 4 weeks at a dose of 200 mg/kg/day.

  • Outcome Measurement: The primary outcome was the biomechanical integrity of the thoracic aorta, assessed by measuring the maximum tensile force at rupture of uniaxially stretched aortic rings.

  • Procedure:

    • At the end of the treatment period, mice were euthanized.

    • The thoracic aorta was carefully excised and dissected into rings.

    • Aortic rings were mounted on a tissue puller.

    • The rings were uniaxially stretched at a constant rate until rupture.

    • The maximum force (in millinewtons, mN) required to cause rupture was recorded.

vEDS_Mouse_Model_Workflow Start Start: 4-week-old vEDS Mice Treatment 4-week Treatment: This compound (200 mg/kg/day) or Control Start->Treatment Euthanasia Euthanasia and Aorta Excision Treatment->Euthanasia Dissection Dissection of Thoracic Aorta into Rings Euthanasia->Dissection Stretching Uniaxial Stretching of Aortic Rings Dissection->Stretching Measurement Record Maximum Rupture Force (mN) Stretching->Measurement Analysis Data Analysis and Comparison Measurement->Analysis Sirius_Red_Assay_Workflow Start Start: Fibroblast Culture Treatment Treat with this compound, TGF-β (positive control), and Vehicle (negative control) Start->Treatment Collection Collect Culture Supernatant Treatment->Collection Precipitation Precipitate Collagen with Sirius Red Dye Collection->Precipitation Centrifugation Centrifuge to Pellet Collagen-Dye Complex Precipitation->Centrifugation Washing Wash Pellet Centrifugation->Washing Elution Elute Bound Dye Washing->Elution Measurement Measure Absorbance at 540 nm Elution->Measurement Analysis Calculate Collagen Concentration Measurement->Analysis

References

Celiprolol's Binding Affinities to Beta-Adrenoceptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celiprolol is a third-generation beta-blocker distinguished by a unique pharmacological profile. It exhibits cardioselectivity through its antagonist activity at the β1-adrenergic receptor, while simultaneously demonstrating partial agonist activity at the β2-adrenoceptor and agonist effects at the β3-adrenoceptor.[1][2][3] This multifaceted interaction with the beta-adrenoceptor family underlies its clinical efficacy in treating hypertension and angina pectoris, potentially with a more favorable side-effect profile compared to non-selective beta-blockers.[1][4] This technical guide provides a comprehensive overview of this compound's binding affinities to β-adrenoceptors, details the experimental protocols used for these determinations, and illustrates the associated signaling pathways.

Core Data: Binding Affinities of this compound

The binding affinity of a ligand for its receptor is a critical determinant of its pharmacological effect. For this compound, these affinities have been characterized using various in vitro methods, including radioligand binding assays and functional assays. The data presented below summarizes key findings from studies on human and animal tissues, as well as recombinant receptor systems.

Receptor SubtypeLigand ActionAffinity MetricValueTissue/SystemReference
β1-Adrenoceptor AntagonistKi~114 nMHuman Myocardial Membranes
AntagonistpA28.03Guinea Pig Right Atria (Chronotropic)
AntagonistpA27.98Guinea Pig Papillary Muscle (Inotropic)
β2-Adrenoceptor Partial AgonistKi~1260 nMHuman Lung Tissue
Partial AgonistpA26.43Guinea Pig Tracheal Relaxation
β3-Adrenoceptor Agonist--Porcine Coronary Arteries

Note: Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Data for β3-adrenoceptor affinity is primarily functional, demonstrating agonism, with specific Ki values being less commonly reported in the reviewed literature. One study calculated a β1-selectivity factor of eleven for this compound based on its higher affinity for β1-adrenoceptors in the heart compared to β2-adrenoceptors in the lung.

Experimental Protocols

The determination of this compound's binding affinities relies on precise and validated experimental methodologies. The following sections detail the typical protocols for radioligand binding assays and functional assays used to characterize these interactions.

Radioligand Competitive Binding Assay

This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled drug, such as this compound, by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Tissues (e.g., human myocardium or lung) or cells expressing the target beta-adrenoceptor subtype (e.g., CHO or HEK293 cells stably transfected with the human β1, β2, or β3 adrenoceptor gene) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the receptors.

  • The final membrane pellet is resuspended in a suitable buffer, and protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

2. Binding Incubation:

  • A fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 or 125I-cyanopindolol) is incubated with the membrane preparation.

  • Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.

  • The incubation is carried out in a specific assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine). This traps the membrane-bound radioligand on the filter while the unbound radioligand passes through.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., for β3-Adrenoceptor Agonism)

Functional assays are essential to characterize the agonist or antagonist nature of a drug's interaction with a receptor.

1. Tissue Preparation:

  • Isolated tissues, such as porcine coronary artery rings, are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

2. Experimental Procedure:

  • The tissues are allowed to equilibrate under a resting tension.

  • A contractile agent (e.g., a thromboxane A2 mimetic like U46619) is used to induce a stable pre-contraction.

  • Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath and measuring the resulting relaxation of the tissue.

  • To confirm the involvement of the β3-adrenoceptor, the experiment can be repeated in the presence of a selective β3-adrenoceptor antagonist (e.g., L-748,337 or SR 59230A). A rightward shift in the this compound concentration-response curve in the presence of the antagonist indicates competitive antagonism at the β3-adrenoceptor.

Signaling Pathways and Experimental Workflows

The distinct interactions of this compound with each beta-adrenoceptor subtype trigger different downstream signaling cascades. These, along with the experimental workflow for determining binding affinity, can be visualized using diagrams.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (Tissue/Cells) incubate Incubation (Membranes + Radioligand + this compound) prep->incubate filter Vacuum Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (IC50 -> Ki) count->analyze G cluster_beta1 β1-Adrenoceptor (Heart) cluster_beta2 β2-Adrenoceptor (Smooth Muscle) cluster_beta3 β3-Adrenoceptor (Endothelium) This compound This compound b1 β1 Receptor This compound->b1 b2 β2 Receptor This compound->b2 b3 β3 Receptor This compound->b3 g_s1 Gs b1->g_s1 Antagonism ac1 Adenylyl Cyclase camp1 cAMP pka1 PKA effect1 ↑ Heart Rate ↑ Contractility g_s2 Gs b2->g_s2 Partial Agonism ac2 Adenylyl Cyclase g_s2->ac2 camp2 cAMP ac2->camp2 effect2 Vasodilation Bronchodilation camp2->effect2 g_i Gi b3->g_i Agonism enos eNOS g_i->enos no Nitric Oxide (NO) enos->no effect3 Vasodilation no->effect3

References

Preclinical Pharmacology of Celiprolol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celiprolol is a third-generation beta-blocker distinguished by a unique pharmacological profile that combines cardioselective β1-adrenergic antagonism with partial β2-adrenergic agonism and weak α2-adrenergic antagonism.[1][2][3] This multifaceted mechanism of action confers a distinct therapeutic profile, setting it apart from traditional beta-blockers. Preclinical research has been instrumental in elucidating the nuanced pharmacology of this compound, revealing its potential for vasodilation, bronchodilation, and positive effects on nitric oxide production, in addition to its primary antihypertensive and antianginal properties.[1][3] This in-depth technical guide synthesizes the core preclinical pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows to support further research and development.

Core Pharmacological Profile

This compound's distinctiveness lies in its selective interaction with multiple adrenergic receptor subtypes. It acts as a competitive antagonist at β1-adrenoceptors, primarily located in the heart, while simultaneously functioning as a partial agonist at β2-adrenoceptors, which are abundant in the smooth muscle of the vasculature and bronchi. Furthermore, it exhibits a weak antagonistic effect on α2-adrenoceptors.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative parameters from preclinical studies that define this compound's interaction with its molecular targets and its functional effects in various experimental models.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeParameterValueSpecies/TissueReference
β-Adrenergic (general)Ki1.4 x 10⁻⁷ to 8.3 x 10⁻⁶ M-
β1-AdrenergicKi2.6 x 10⁻⁷ MDog ventricular muscle
α2-Adrenergic-~10-fold higher affinity vs. α1Rat cerebral cortex
α-Adrenergic (general)-At least 100-fold lower affinity vs. β-receptors-

Table 2: In Vitro Functional Activity of this compound

ParameterAgonist/EffectValueSpecies/TissueReference
pA2Isoproterenol (positive chronotropic)8.03Guinea pig right atrium
pA2Isoproterenol (positive inotropic)7.98Guinea pig papillary muscle
pA2Isoproterenol (tracheal relaxation)6.43Guinea pig trachea
pA2UK-14304 (contraction)4.95Rat tail artery

Table 3: In Vivo Pharmacodynamic Effects of this compound

Animal ModelEffectEffective DoseReference
Rat (catecholamine-depleted, anesthetized, vagotomized)Dose-related increase in heart rate and decrease in blood pressure10 µg/kg to 1 mg/kg i.v.
DogInhibition of clonidine-induced vasoconstriction10 mg/kg
RatInhibition of clonidine-induced vasoconstriction≥ 12.5 mg/kg
Rabbit (myocardial infarction model)Reduction in infarct size1 and 10 mg/kg/h i.v.

Key Signaling Pathways

This compound's engagement with its target receptors initiates downstream signaling cascades that mediate its physiological effects. A key pathway influenced by this compound is the nitric oxide (NO) signaling pathway, contributing to its vasodilatory properties.

This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Partial Agonism eNOS_activation eNOS Activation Beta2_AR->eNOS_activation NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production sGC_activation Soluble Guanylate Cyclase (sGC) Activation NO_production->sGC_activation cGMP_increase Increased cGMP sGC_activation->cGMP_increase Vasodilation Vasodilation cGMP_increase->Vasodilation

Figure 1. This compound-mediated nitric oxide signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay quantifies the affinity of this compound for different adrenergic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1-, β2-, and α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from rat heart for β1, rat reticulocytes for β2, or rat cerebral cortex for α2).

  • Radioligand specific for the receptor subtype (e.g., [³H]-dihydroalprenolol for β-receptors, [³H]-yohimbine for α2-receptors).

  • This compound solutions of varying concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the incubation buffer.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

start Start incubation Incubate Membranes with Radioligand & this compound start->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Figure 2. Workflow for Radioligand Binding Assay.

Isolated Tissue Bath for Vasodilation Assessment

This ex vivo method evaluates the functional effect of this compound on vascular smooth muscle tone.

Objective: To determine the vasodilatory effect of this compound and its mechanism of action.

Materials:

  • Isolated arterial rings (e.g., rat femoral artery).

  • Organ bath system with physiological salt solution (PSS), maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Isometric force transducer.

  • Data acquisition system.

  • Vasoconstrictor agent (e.g., methoxamine).

  • This compound solutions of varying concentrations.

  • Antagonists (e.g., propranolol) to investigate the mechanism.

Procedure:

  • Tissue Preparation: Arterial rings are carefully dissected and mounted in the organ baths.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent to induce a stable tone.

  • Drug Addition: Cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.

  • Mechanism Investigation: In separate experiments, the tissues are pre-incubated with specific antagonists before the addition of this compound to identify the receptors involved in the relaxation.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tone, and EC50 values are calculated.

start Start mount_tissue Mount Arterial Rings in Organ Bath start->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate pre_contract Pre-contract with Vasoconstrictor equilibrate->pre_contract add_this compound Add Cumulative Concentrations of this compound pre_contract->add_this compound record_response Record Relaxation Response add_this compound->record_response analysis Data Analysis (EC50) record_response->analysis end End analysis->end

Figure 3. Workflow for Isolated Tissue Bath Experiment.

Measurement of Nitric Oxide Production in Endothelial Cells

This in vitro assay quantifies the ability of this compound to stimulate nitric oxide (NO) production in endothelial cells.

Objective: To measure the amount of NO produced by endothelial cells in response to this compound stimulation.

Materials:

  • Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs).

  • Cell culture medium.

  • This compound solutions.

  • Griess Reagent system for nitrite determination (a stable breakdown product of NO).

  • Spectrophotometer.

Procedure:

  • Cell Culture: Endothelial cells are cultured to confluence in appropriate culture plates.

  • Stimulation: The cells are treated with various concentrations of this compound for a defined period.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with the Griess reagent, which reacts with nitrite to form a colored azo compound.

  • Quantification: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The concentration of nitrite is determined by comparison with a standard curve of known nitrite concentrations, and this is used as an index of NO production.

Preclinical Safety and Toxicology

Conclusion

The preclinical pharmacology of this compound reveals a complex and unique profile that extends beyond simple β1-adrenoceptor antagonism. Its partial β2-agonist activity and its ability to stimulate nitric oxide production contribute significantly to its vasodilatory and potentially beneficial pleiotropic effects. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this distinctive cardiovascular agent. The favorable preclinical safety profile has paved the way for its clinical use and ongoing investigation into new therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Celiprolol Treatment for Mouse Models of Vascular Ehlers-Danlos Syndrome (vEDS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Ehlers-Danlos Syndrome (vEDS) is a severe connective tissue disorder caused by mutations in the COL3A1 gene, leading to defects in type III collagen, a critical component of blood vessels and hollow organs. This results in a high risk of spontaneous arterial rupture, dissection, and organ perforation. Celiprolol, a β-blocker with unique vasodilatory properties, has shown promise in clinical trials for reducing vascular events in vEDS patients.[1] Preclinical studies using mouse models of vEDS are crucial for understanding the mechanism of action of this compound and for developing novel therapeutic strategies.

These application notes provide a comprehensive overview of this compound treatment protocols for vEDS mouse models, including detailed experimental procedures for key outcome measures.

Data Presentation

Table 1: this compound Treatment Protocol in a vEDS Mouse Model
ParameterProtocolReference
Mouse Model Col3a1m1Lsmi/+Dubacher et al., 2019
Drug This compoundDubacher et al., 2019
Dosage 200 mg/kg/dayDubacher et al., 2019
Administration Oral gavageInferred from standard practice
Duration 4 weeksDubacher et al., 2019
Primary Outcome Increased aortic rupture forceDubacher et al., 2019

Note: In another vEDS mouse model (Col3a1+/G182R), this compound treatment did not show a beneficial effect on survival, highlighting the importance of model selection in preclinical studies.

Table 2: Summary of Clinical Trial Data for this compound in vEDS Patients
Trial/StudyNumber of PatientsDosageKey FindingsReference
BBEST Trial 53Up to 400 mg/day3-fold reduction in arterial ruptures/dissectionsFrank et al., 2019
French Cohort 144≤400 mg/dayImproved survival with this compound treatmentFrank et al., 2019
Swedish Cohort 40Up to 400 mg/dayAnnual risk of major vascular event of 4.7%Baderkhan et al., 2021
DiSCOVER Trial 150 (planned)Up to 400 mg/dayOngoing Phase 3 trial in the U.S.Zevra Therapeutics

Signaling Pathways in vEDS

Mutations in COL3A1 lead to deficient or defective type III collagen, which compromises the structural integrity of the extracellular matrix. This can lead to the activation of downstream signaling pathways that contribute to vascular pathology. One of the key pathways implicated in vEDS is the Phospholipase C/Inositol 1,4,5-triphosphate/Protein Kinase C/Extracellular signal-regulated kinase (PLC/IP3/PKC/ERK) pathway.[2][3] Aberrant activation of this pathway in vascular smooth muscle cells is thought to contribute to the vascular fragility seen in vEDS.[2][3]

vEDS_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response COL3A1_mutation COL3A1 Mutation Defective_Collagen_III Defective Type III Collagen COL3A1_mutation->Defective_Collagen_III ECM_Disruption ECM Disruption Defective_Collagen_III->ECM_Disruption PLC PLC ECM_Disruption->PLC IP3 IP3 PLC->IP3 PKC PKC IP3->PKC ERK ERK PKC->ERK Vascular_Pathology Vascular Pathology (Aortic Rupture, Dissection) ERK->Vascular_Pathology

vEDS Pathophysiology Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in vEDS mouse models.

This compound Treatment Protocol

This protocol is based on the study by Dubacher et al. (2019) and standard laboratory practices.

Materials:

  • vEDS mouse model (e.g., Col3a1m1Lsmi/+) and wild-type littermate controls

  • This compound hydrochloride

  • Sterile water for injection or 0.5% methylcellulose

  • Oral gavage needles (20-22 gauge, curved)

  • Animal scale

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment (this compound) and control (vehicle) groups. Include both vEDS and wild-type mice in each group.

  • This compound Preparation: Prepare a fresh solution of this compound in sterile water or 0.5% methylcellulose at a concentration suitable for administering 200 mg/kg in a volume of 5-10 ml/kg.

  • Administration: Administer this compound or vehicle daily via oral gavage for 4 weeks.

  • Monitoring: Monitor the mice daily for any adverse effects. Record body weight weekly.

  • Endpoint: At the end of the treatment period, euthanize the mice and harvest tissues for analysis.

Experimental_Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Grouping Group Allocation (vEDS & WT, this compound & Vehicle) Acclimation->Grouping Treatment Daily Oral Gavage (this compound 200 mg/kg or Vehicle) (4 weeks) Grouping->Treatment Monitoring Daily Health Monitoring Weekly Body Weight Treatment->Monitoring Endpoint Euthanasia & Tissue Harvest Monitoring->Endpoint Analysis Aortic Rupture Force Collagen Quantification Western Blot Endpoint->Analysis

This compound Treatment Experimental Workflow
Aortic Rupture Force Measurement

This protocol provides a method to assess the biomechanical integrity of the aorta.

Materials:

  • Dissecting microscope

  • Micro-dissecting scissors and forceps

  • Tissue puller or similar tensile testing equipment

  • Phosphate-buffered saline (PBS)

Procedure:

  • Aorta Dissection: Immediately after euthanasia, carefully dissect the thoracic aorta in ice-cold PBS.

  • Sample Preparation: Cut the aorta into 2 mm wide rings.

  • Mounting: Mount the aortic ring on the hooks of the tissue puller.

  • Tensile Testing: Stretch the aortic ring at a constant rate until it ruptures.

  • Data Acquisition: Record the force (in mN) required to rupture the tissue.

  • Analysis: Compare the mean rupture force between the different treatment and genotype groups.

Collagen Quantification in Aortic Tissue

This protocol uses Picrosirius Red staining to visualize and quantify collagen in aortic sections.

Materials:

  • Harvested aortas

  • 4% paraformaldehyde (PFA)

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Picrosirius Red solution

  • Polarizing microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Fixation and Processing: Fix the harvested aortas in 4% PFA overnight, then dehydrate through an ethanol series and clear in xylene before embedding in paraffin.

  • Sectioning: Cut 5 µm thick cross-sections of the aorta using a microtome.

  • Staining: Deparaffinize and rehydrate the sections, then stain with Picrosirius Red solution.

  • Imaging: Image the stained sections under both bright-field and polarized light microscopy.

  • Quantification: Use image analysis software to quantify the area of red staining (total collagen) under bright-field and the area of birefringence (fibrillar collagen) under polarized light. Normalize the collagen area to the total tissue area.

Western Blot for p-ERK and Total ERK

This protocol is for assessing the activation of the ERK signaling pathway in aortic tissue.

Materials:

  • Harvested aortas

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Homogenize aortic tissue in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour.

    • Incubate with the primary antibody for phospho-ERK1/2 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for total ERK1/2 as a loading control.

  • Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK signal to the total ERK signal.

By following these detailed protocols, researchers can effectively evaluate the preclinical efficacy of this compound in mouse models of vEDS and gain further insights into its mechanism of action.

References

Application Note: Quantification of Celiprolol in Human Plasma Using a Highly Sensitive LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celiprolol is a third-generation beta-blocker with cardioselective β1 antagonist and partial β2 agonist properties, used in the management of hypertension and angina. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, dose-response evaluations, and bioequivalence trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, specificity, and throughput, allowing for precise measurement of low drug concentrations in complex biological matrices.[1][2]

This application note details a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The protocol covers sample preparation using solid-phase extraction (SPE), chromatographic and mass spectrometric conditions, and method performance characteristics.

Experimental Protocols

Materials and Reagents
  • Standards: this compound hydrochloride and Metoprolol (Internal Standard, IS) reference standards.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (analytical grade).

  • Plasma: Drug-free human plasma with K2 EDTA as the anticoagulant.

  • SPE Cartridges: Strong Cation Exchange (SCX) cartridges (e.g., Strata-X-C, 30 mg/1 mL).[3]

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a Turbo-ion spray or Electrospray Ionization (ESI) source.[4]

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of this compound and metoprolol (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and QC samples.

  • Calibration Standards & QCs: Spike appropriate volumes of the working solutions into drug-free human plasma to obtain calibration standards ranging from 1.0 to 250 pg/mL.[4] Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Internal Standard Working Solution: Dilute the metoprolol stock solution to a final concentration of 10 ng/mL.

Plasma Sample Preparation (Solid-Phase Extraction)
  • Pre-treatment: Allow plasma samples to thaw at room temperature. Vortex and centrifuge at 2,000 x g for 10 minutes to separate any particulates.

  • Spiking: To 500 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 50 µL of the internal standard working solution (Metoprolol).

  • SPE Cartridge Conditioning: Condition the SCX SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analytes (this compound and IS) with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 98:2 water:methanol with 10 mM formic acid). Vortex to ensure complete dissolution.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with Selected Reaction Monitoring (SRM).

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column ODS C18 (100 mm x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Formic Acid in Water
Mobile Phase B 10 mM Formic Acid in Methanol
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature 40°C

| Gradient Program | Detailed gradient to be optimized for specific system |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM)
Spray Voltage 5500 V
Source Temperature 500°C

| SRM Transitions | See Table 3 |

Table 3: SRM Transitions for this compound and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z)
This compound 380.0 251.0

| Metoprolol (IS) | 268.1 | 103.2 |

Experimental Workflow Diagram

G Workflow for this compound Quantification in Plasma cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis & Data Processing plasma Collect 500 µL Plasma Sample add_is Spike with Internal Standard (Metoprolol) plasma->add_is condition 1. Condition SCX Cartridge add_is->condition load 2. Load Sample wash 3. Wash Cartridge elute 4. Elute Analytes evap Evaporate Eluate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms srm Data Acquisition (SRM Mode) lcms->srm process Data Processing & Quantification (Peak Area Ratio vs. Concentration) srm->process report Generate Report process->report

Caption: Experimental workflow from plasma sample preparation to final data analysis.

Data Presentation and Method Validation

The method was validated according to established bioanalytical method validation guidelines. A highly sensitive quantitative method was developed with a linear range of 1-250 pg/mL for this compound. The performance characteristics are summarized below.

Table 4: Summary of Method Validation Parameters

Parameter Result
Linearity Range (r²) 1 - 250 pg/mL (> 0.99)
Lower Limit of Quantification (LLOQ) 1.0 pg/mL
Accuracy 85-115% of nominal values
Precision (Intra- & Inter-day) < 15% RSD
Recovery > 70%

| Internal Standard | Metoprolol |

Conclusion

This application note describes a robust, sensitive, and specific LC-MS/MS method for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable quantification. The method achieves a low picogram per milliliter limit of quantification, making it highly suitable for pharmacokinetic profiling, particularly in studies involving low dosage regimens such as microdosing. The validation data demonstrates that the method is accurate, precise, and linear over the specified concentration range, making it a valuable tool for both clinical and research applications.

References

Application Note: Chiral Separation of Celiprolol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celiprolol is a third-generation beta-blocker used in the treatment of hypertension and angina.[1] It possesses a single chiral center, and is therefore administered as a racemic mixture of two enantiomers: (S)-(-)-celiprolol and (R)-(+)-celiprolol. Like many chiral drugs, the enantiomers of this compound exhibit different pharmacological activities. The (S)-enantiomer is responsible for the majority of the β-blocking activity, being significantly more potent than the (R)-enantiomer.[2] Consequently, the separation and quantification of this compound enantiomers are critical for pharmacokinetic studies, quality control, and the development of enantiomerically pure formulations.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most effective and widely used technique for the enantioseparation of β-blockers.[3][4] This application note details two robust methods for the baseline separation of this compound enantiomers using polysaccharide-based CSPs.

Principle of Chiral Separation

The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[4] Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are highly effective for a wide range of chiral compounds.

The chiral recognition mechanism involves a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. One enantiomer will have a stronger or more stable interaction with the CSP, causing it to be retained longer on the column, thus enabling separation from the other enantiomer. The use of a basic modifier like diethylamine (DEA) or triethylamine (TEA) in the mobile phase is often essential for separating basic compounds like this compound, as it minimizes undesirable interactions with residual silanol groups on the silica support, thereby improving peak shape and resolution.

G cluster_0 Chiral Recognition on CSP Racemic Racemic this compound ((R)- and (S)-enantiomers) CSP Chiral Stationary Phase (Polysaccharide Derivative) Racemic->CSP Introduction to Column S_Enantiomer (S)-Celiprolol CSP->S_Enantiomer Weaker Interaction (Faster Elution) R_Enantiomer (R)-Celiprolol CSP->R_Enantiomer Stronger Interaction (Slower Elution) Separation Differential Retention (Separated Peaks) S_Enantiomer->Separation R_Enantiomer->Separation

Caption: Principle of chiral separation of this compound on a polysaccharide-based CSP.

Experimental Protocols

Two distinct methods are presented, utilizing different polysaccharide-based chiral columns and detection techniques.

Method 1: Direct Separation on Chiralcel OD

This method provides a direct and efficient separation of this compound enantiomers using a coated cellulose-based CSP.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralcel OD (Cellulose tris-3,5-dimethylphenyl carbamate), 250 mm x 4.6 mm, 10 µm.

  • Reagents: Racemic this compound hydrochloride, HPLC-grade n-hexane, HPLC-grade 2-propanol (IPA), Diethylamine (DEA).

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane : 2-Propanol : Diethylamine (80:20:0.7, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 23 °C (Ambient).

  • Detection: UV at 232 nm.

  • Injection Volume: 20 µL.

3. Solution Preparation

  • Standard Stock Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).

Method 2: Separation on Chiralpak IC with Biological Sample Preparation

This sensitive method uses an immobilized polysaccharide CSP and fluorescence detection, making it suitable for analyzing this compound enantiomers in biological matrices like plasma and urine.

1. Instrumentation and Materials

  • HPLC System: An HPLC system with a pump, autosampler, column oven, and Fluorescence detector.

  • Chiral Column: Chiralpak IC (Cellulose tris-3,5-dichlorophenyl carbamate, immobilized), 250 mm x 4.6 mm, 5 µm.

  • Reagents: Racemic this compound, S-(-)-acebutolol (Internal Standard), HPLC-grade n-hexane, HPLC-grade ethanol, Triethylamine (TEA), Methanol, Acetonitrile.

  • For Sample Prep: Solid Phase Extraction (SPE) C18 cartridges, 50 mM Phosphate Buffer (pH 6.8).

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane : Ethanol : Triethylamine (70:30:0.4, v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Temperature: Ambient.

  • Detection: Fluorescence (Excitation: 350 nm, Emission: 450 nm).

  • Injection Volume: 20 µL.

3. Solution Preparation

  • Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of S-(-)-celiprolol and R-(+)-celiprolol in methanol.

  • Internal Standard (IS) Stock Solution (20 µg/mL): Prepare a stock solution of S-(-)-acebutolol in methanol.

  • Working Solutions: Prepare working standard solutions by diluting the stock solutions in methanol to appropriate concentrations for calibration curves (e.g., 5-250 ng/mL).

4. Sample Preparation Protocols

  • Human Plasma (Protein Precipitation):

    • To 300 µL of plasma, add the required volume of working standard solutions and 25 µL of the IS working solution.

    • Add acetonitrile to a final volume of 1 mL.

    • Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of air.

    • Reconstitute the residue in 1 mL of methanol, sonicate for 5 minutes, and inject 20 µL.

  • Human Urine (Solid Phase Extraction - SPE):

    • To 100 µL of urine, add working standards, 25 µL of IS, and 200 µL of phosphate buffer (pH 6.8). Dilute to 1 mL with acetonitrile.

    • Condition a C18 SPE cartridge.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with methanol (4 x 250 µL).

    • Evaporate the eluate to dryness and reconstitute in 1 mL of methanol for injection.

G start Sample / Standard prep Sample Preparation (e.g., Dilution, SPE, Precipitation) start->prep hplc HPLC System prep->hplc inject Inject Sample hplc->inject column Separation on Chiral Column inject->column detect Detection (UV or Fluorescence) column->detect data Data Acquisition & Analysis (Chromatogram) detect->data

Caption: General experimental workflow for the chiral HPLC analysis of this compound.

Data Presentation and Results

The chromatographic parameters obtained from the two methods are summarized below for easy comparison. The elution order was determined to be (S)-(-)-celiprolol followed by (R)-(+)-celiprolol.

ParameterMethod 1 (Chiralcel OD)Method 2 (Chiralpak IC)
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenyl carbamate)Cellulose tris(3,5-dichlorophenyl carbamate)
Column Dimensions 250 x 4.6 mm, 10 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:IPA:DEA (80:20:0.7)n-Hexane:EtOH:TEA (70:30:0.4)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV (232 nm)Fluorescence (Ex: 350 nm, Em: 450 nm)
Retention Time (S)-(-) ~3.9 min (calculated k'=3.89)20.44 min
Retention Time (R)-(+) ~5.6 min (calculated)23.21 min
Separation Factor (α) 1.43~1.15 (calculated)
Resolution (Rs) 2.94Not explicitly stated, but baseline separation achieved
Linearity Range Not Applicable (Qualitative)5 - 250 ng/mL
Detection Limit (LOD) Not Applicable (Qualitative)Plasma: 1.5 ng/mL, Urine: 2.5 ng/mL

Discussion

Both methods demonstrate excellent capability in resolving the enantiomers of this compound.

  • Method 1 is a rapid screening method suitable for purity checks of bulk drug substances, offering a fast analysis time with good resolution using standard UV detection.

  • Method 2 showcases a fully validated bioanalytical method. The use of an immobilized CSP (Chiralpak IC) offers greater solvent compatibility and robustness. The fluorescence detector provides high sensitivity and selectivity, enabling the quantification of this compound enantiomers at low ng/mL levels in complex biological matrices. The longer retention times are a trade-off for the high sensitivity and complex sample cleanup required for bioanalysis.

Effective and reliable enantiomeric separation of this compound can be readily achieved using polysaccharide-based chiral stationary phases with a normal-phase HPLC mobile system. The choice between a coated CSP like Chiralcel OD and an immobilized CSP like Chiralpak IC, along with the detection method, should be based on the specific application requirements, such as the need for high-throughput screening, bulk drug purity analysis, or sensitive bioanalytical quantification. The protocols provided herein serve as a robust starting point for researchers in pharmaceutical analysis and drug development.

References

Application Notes and Protocols: Celiprolol Dose-Response in HUVEC Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celiprolol is a third-generation beta-blocker with a unique pharmacological profile, exhibiting β1-adrenoceptor antagonism and β2-adrenoceptor agonism. This dual action contributes to its vasodilatory and cardioprotective effects. A key aspect of its mechanism involves the enhancement of endothelial nitric oxide synthase (eNOS) activity, which plays a crucial role in regulating vascular tone, inhibiting platelet aggregation, and modulating endothelial cell proliferation and migration. Understanding the dose-dependent effects of this compound on human umbilical vein endothelial cell (HUVEC) proliferation is critical for evaluating its potential in therapeutic applications targeting angiogenesis and vascular health.

Data Presentation: Hypothetical this compound Dose-Response on HUVEC Proliferation

The effect of this compound on HUVEC proliferation is anticipated to be complex and potentially biphasic. At lower concentrations, its β2-agonist and eNOS-stimulating properties may promote proliferation, while at higher concentrations, cytotoxic effects or cell cycle arrest might lead to inhibition. The following table represents a hypothetical, yet plausible, dose-response relationship that could be tested using the provided protocol.

This compound Concentration (µM)HUVEC Proliferation (% of Control)Standard DeviationRationale for Expected Effect
0 (Control)100± 5.0Baseline proliferation in standard culture medium.
0.1110± 6.2Potential stimulation via β2-adrenoceptor agonism and subsequent eNOS activation.
1125± 8.1Optimal stimulation of pro-proliferative pathways (e.g., PI3K/Akt).
10105± 7.5Pro-proliferative effects may begin to plateau or be counteracted by off-target effects.
5085± 5.9Onset of inhibitory effects, potentially due to receptor desensitization or mild cytotoxicity.
10060± 4.8Significant inhibition of proliferation, likely due to cytotoxic effects at high concentrations.

Experimental Protocols

HUVEC Proliferation Assay Using MTT

This protocol details a colorimetric assay to measure HUVEC proliferation based on the metabolic activity of viable cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS in a humidified incubator at 37°C and 5% CO2. Use cells between passages 3 and 6 for experiments.

  • Cell Seeding:

    • Harvest HUVECs using Trypsin-EDTA and resuspend in fresh EGM-2.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in EGM-2 to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathway in Endothelial Cells

This compound is known to stimulate eNOS, a key enzyme in endothelial function. This is thought to occur, in part, through the PI3K-Akt signaling pathway.[1]

This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Agonism PI3K PI3K Beta2AR->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Proliferation Endothelial Cell Proliferation NO->Proliferation Modulates

Caption: this compound signaling cascade in HUVECs.

Experimental Workflow for HUVEC Proliferation Assay

The following diagram illustrates the key steps in the HUVEC proliferation assay.

Start Start Culture Culture HUVECs Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Adhere Incubate 24h (Adhesion) Seed->Adhere Treat Treat with this compound (Varying Doses) Adhere->Treat Incubate_Treat Incubate 48h Treat->Incubate_Treat MTT Add MTT Reagent Incubate_Treat->MTT Incubate_MTT Incubate 4h MTT->Incubate_MTT Dissolve Dissolve Formazan (DMSO) Incubate_MTT->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read Analyze Analyze Data & Plot Dose-Response Read->Analyze End End Analyze->End

Caption: HUVEC proliferation assay workflow.

References

Application Notes and Protocols: Investigating the Effect of Celiprolol on Cardiac Fibroblast to Myofibroblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a final common pathway in many cardiac diseases, leading to myocardial stiffness and dysfunction. A key cellular event in the development of cardiac fibrosis is the differentiation of cardiac fibroblasts into myofibroblasts.[1][2] This transition is primarily driven by transforming growth factor-beta (TGF-β), which activates downstream signaling cascades, most notably the Smad pathway, leading to the expression of profibrotic genes, including alpha-smooth muscle actin (α-SMA) and collagen.[1][3][4] Myofibroblasts are highly secretory and contractile cells that contribute significantly to ECM remodeling and scar formation in the heart.

Celiprolol is a third-generation beta-blocker with a unique pharmacological profile, acting as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist. While its β1-blocking activity is beneficial in various cardiovascular conditions, its β2-agonistic properties may offer additional therapeutic advantages. Stimulation of β2-adrenoceptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels. Emerging evidence suggests that elevated cAMP has anti-fibrotic effects in cardiac fibroblasts, including the inhibition of their differentiation into myofibroblasts and reduced collagen synthesis.

These application notes provide a framework for investigating the potential of this compound to inhibit cardiac fibroblast to myofibroblast differentiation, based on its unique pharmacological properties and the known anti-fibrotic role of the cAMP signaling pathway. Detailed protocols for key in vitro experiments are provided to enable researchers to test this hypothesis.

Signaling Pathways

TGF-β-Induced Myofibroblast Differentiation

The canonical pathway for TGF-β-induced myofibroblast differentiation involves the binding of TGF-β1 to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI, in turn, phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes, including ACTA2 (encoding α-SMA) and COL1A1 (encoding collagen type I alpha 1). Non-canonical pathways, such as the MAPK/ERK pathway, can also be activated by TGF-β and contribute to the fibrotic response.

TGF_beta_pathway TGF_beta TGF-β1 TGFBR2 TGFβRII TGF_beta->TGFBR2 Smad23 Smad2/3 Smad4 Smad4 TGFBR1 TGFβRI TGFBR2->TGFBR1 Recruits & Phosphorylates TGFBR1->Smad23 Phosphorylates pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene_expression ↑ α-SMA ↑ Collagen Nucleus->Gene_expression Gene Transcription

Caption: TGF-β/Smad Signaling Pathway in Cardiac Fibroblasts.
Proposed Anti-Fibrotic Signaling of this compound

This compound, through its partial β2-adrenoceptor agonist activity, is hypothesized to increase intracellular cAMP levels. This occurs via the activation of a Gs protein-coupled receptor, which stimulates adenylyl cyclase to convert ATP to cAMP. Elevated cAMP then activates Protein Kinase A (PKA), which can interfere with the pro-fibrotic signaling of TGF-β. The precise mechanisms of PKA-mediated inhibition of TGF-β signaling are still under investigation but may involve the phosphorylation and inhibition of Smad proteins or other downstream effectors.

Celiprolol_Pathway This compound This compound Beta2AR β2-Adrenoceptor This compound->Beta2AR ATP ATP Gs Gs Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates TGF_beta_pathway TGF-β/Smad Signaling PKA->TGF_beta_pathway Inhibits Differentiation Myofibroblast Differentiation TGF_beta_pathway->Differentiation

Caption: Proposed Anti-Fibrotic Signaling of this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from the proposed experiments.

Table 1: Effect of this compound on α-SMA Protein Expression in TGF-β1-Stimulated Cardiac Fibroblasts

Treatment Groupα-SMA/GAPDH Ratio (Normalized to Control)Fold Change vs. TGF-β1
Control (Vehicle)1.00 ± 0.12-
TGF-β1 (10 ng/mL)4.50 ± 0.451.00
TGF-β1 + this compound (1 µM)3.20 ± 0.300.71
TGF-β1 + this compound (10 µM)2.10 ± 0.25**0.47
TGF-β1 + this compound (50 µM)1.50 ± 0.18***0.33
This compound (50 µM) alone1.10 ± 0.15-
Data are presented as mean ± SEM. Statistical significance vs. TGF-β1 group: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of this compound on Collagen Type I Secretion in TGF-β1-Stimulated Cardiac Fibroblasts

Treatment GroupSoluble Collagen (µg/mL)% Inhibition of TGF-β1 Effect
Control (Vehicle)5.2 ± 0.8-
TGF-β1 (10 ng/mL)25.8 ± 2.10%
TGF-β1 + this compound (1 µM)20.1 ± 1.527.7%
TGF-β1 + this compound (10 µM)14.5 ± 1.2**54.9%
TGF-β1 + this compound (50 µM)9.8 ± 0.9***77.7%
This compound (50 µM) alone5.5 ± 0.7-
Data are presented as mean ± SEM. Statistical significance vs. TGF-β1 group: *p<0.05, **p<0.01, **p<0.001.

Table 3: Effect of this compound on Cardiac Fibroblast Proliferation

Treatment GroupBrdU Incorporation (Absorbance at 450 nm)% of Control Proliferation
Control (Vehicle)0.85 ± 0.09100%
Angiotensin II (100 nM)1.52 ± 0.14178.8%
Angiotensin II + this compound (1 µM)1.35 ± 0.11158.8%
Angiotensin II + this compound (10 µM)1.10 ± 0.10129.4%
Angiotensin II + this compound (50 µM)0.92 ± 0.08**108.2%
This compound (50 µM) alone0.81 ± 0.0795.3%
Data are presented as mean ± SEM. Statistical significance vs. Angiotensin II group: *p<0.05, *p<0.01.

Experimental Protocols

Experimental Workflow

Experimental_Workflow Isolation Isolate Primary Cardiac Fibroblasts Culture Culture and Passage (Passages 2-4) Isolation->Culture Seeding Seed Cells for Experiments Culture->Seeding Starvation Serum Starvation (24 hours) Seeding->Starvation Treatment Pre-treat with this compound (1-2h) Then co-treat with TGF-β1 (48-72h) Starvation->Treatment Analysis Analysis Treatment->Analysis WesternBlot Western Blot (α-SMA, p-Smad3) Analysis->WesternBlot ELISA ELISA (Collagen) Analysis->ELISA ICC Immunocytochemistry (α-SMA Stress Fibers) Analysis->ICC Proliferation Proliferation Assay (BrdU) Analysis->Proliferation

Caption: General Experimental Workflow.
Protocol 1: Isolation and Culture of Adult Rat Cardiac Fibroblasts

This protocol is adapted from standard procedures for isolating primary cardiac fibroblasts.

Materials:

  • Adult Sprague-Dawley rats (200-250 g)

  • Collagenase Type II

  • Trypsin

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Sterile surgical instruments

Procedure:

  • Euthanize the rat according to approved institutional animal care guidelines.

  • Perform a thoracotomy and excise the heart.

  • Wash the heart with ice-cold PBS to remove excess blood.

  • Mince the ventricular tissue into small pieces (1-2 mm³).

  • Digest the tissue with a solution of Collagenase Type II and Trypsin in DMEM at 37°C with gentle agitation.

  • Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cell suspension in a T75 flask and incubate at 37°C in a 5% CO2 incubator.

  • After 90 minutes, non-adherent cells (cardiomyocytes) are removed by changing the medium. The adherent cells are primarily cardiac fibroblasts.

  • Culture the fibroblasts, changing the medium every 2-3 days. Cells should be passaged upon reaching 80-90% confluency. Experiments should be performed on cells between passages 2 and 4 to avoid phenotypic drift.

Protocol 2: Induction of Myofibroblast Differentiation and Treatment with this compound

Materials:

  • Cultured cardiac fibroblasts (passage 2-4)

  • DMEM with 0.5% FBS (serum-free medium)

  • Recombinant human TGF-β1 (10 ng/mL final concentration)

  • This compound hydrochloride (stock solution in sterile water or DMSO)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Seed cardiac fibroblasts into culture plates at a density of 5 x 10⁴ cells/cm².

  • Once cells reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.

  • Add TGF-β1 (10 ng/mL) to the wells, in the continued presence of this compound. Include control wells with vehicle, TGF-β1 alone, and this compound alone.

  • Incubate for 48-72 hours. After incubation, cells and culture supernatants can be harvested for downstream analysis.

Protocol 3: Western Blotting for α-SMA Expression

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-α-SMA, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-α-SMA antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

  • Strip and re-probe the membrane for GAPDH as a loading control.

  • Quantify band intensities using densitometry software.

Protocol 4: Collagen Synthesis Assay (Sircol Assay)

Materials:

  • Sircol Soluble Collagen Assay Kit

  • Culture supernatants from treated cells

Procedure:

  • Collect the culture supernatants from the experimental plates.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the Sircol assay according to the manufacturer's instructions to quantify the amount of soluble collagen secreted into the medium.

  • Briefly, Sircol dye reagent is added to the supernatant, which binds to the collagen.

  • The collagen-dye complex is precipitated by centrifugation.

  • The pellet is redissolved, and the absorbance is measured spectrophotometrically at 555 nm.

  • Calculate the collagen concentration based on a standard curve.

Protocol 5: Immunocytochemistry for α-SMA Stress Fibers

Materials:

  • Cells grown on glass coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-α-SMA

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • After treatment, wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with the primary anti-α-SMA antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash and mount the coverslips onto microscope slides.

  • Visualize the cells using a fluorescence microscope. Myofibroblast differentiation is characterized by the incorporation of α-SMA into prominent stress fibers.

Protocol 6: Cardiac Fibroblast Proliferation Assay (BrdU Assay)

Materials:

  • Cultured cardiac fibroblasts in a 96-well plate

  • Angiotensin II (Ang II) or another mitogen

  • This compound

  • BrdU Cell Proliferation ELISA Kit

Procedure:

  • Seed fibroblasts in a 96-well plate (5,000 cells/well).

  • Serum-starve the cells for 24 hours.

  • Pre-treat with this compound for 1-2 hours, followed by stimulation with a pro-proliferative agent like Ang II (100 nM).

  • After 24 hours of stimulation, add BrdU to the culture medium and incubate for another 24 hours.

  • Measure BrdU incorporation using a colorimetric ELISA kit according to the manufacturer's protocol. This involves fixing the cells, adding an anti-BrdU antibody conjugated to peroxidase, and then adding the substrate.

  • Measure the absorbance at 450 nm. A decrease in absorbance indicates an inhibition of proliferation.

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the potential anti-fibrotic effects of this compound on cardiac fibroblasts. By leveraging its unique β2-adrenoceptor agonism, this compound may represent a novel therapeutic strategy to mitigate cardiac fibrosis by inhibiting the crucial step of myofibroblast differentiation. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this compound in cardiac diseases characterized by fibrosis.

References

Celiprolol's In Vivo Efficacy in Murine Models of Hypertension: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of celiprolol in murine models of hypertension. This document details the experimental protocols for key hypertension models, summarizes quantitative data on this compound's effects, and illustrates the relevant signaling pathways and experimental workflows.

Introduction

This compound is a third-generation beta-blocker with a unique pharmacological profile. It acts as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist.[1] This dual mechanism of action contributes to its antihypertensive effects by reducing heart rate and cardiac output, while also promoting vasodilation.[2][3] Furthermore, this compound has been shown to stimulate nitric oxide (NO) production, which plays a crucial role in its vasodilatory and cardioprotective effects.[4][5] This document outlines the in vivo efficacy of this compound in established murine models of hypertension, providing researchers with the necessary data and protocols to investigate its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in murine models of hypertension and related cardiovascular complications.

Table 1: Effect of this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDoseDurationChange in Systolic Blood Pressure (SBP)Change in Heart Rate (HR)Reference
This compound300 mg/kg/day7 weeksSignificant reduction (degree not specified)Decreased (magnitude less than atenolol)
This compound (low dose)5 mg/kg/day12 weeksNo significant effectNot specified
This compound (high dose)50 mg/kg/day12 weeksAttenuated increase by ~20 mmHgNot specified
This compound50 mg/kg/day2 weeksReduced to similar levels as atenololNot specified

Table 2: Effect of this compound on Cardiac Hypertrophy in Murine Models

ModelTreatment GroupDoseDurationKey FindingsReference
Spontaneously Hypertensive Rat (SHR)This compound300 mg/kg/day7 weeksSignificantly reduced Left Ventricular (LV) weight to body weight ratio
Transverse Aortic Constriction (TAC) Mouse ModelThis compound100 mg/kg/day4 weeksSignificantly decreased heart weight to body weight ratio
Hypoxia-Induced LV Remodeling Mouse ModelThis compound100 mg/kg/day10 daysAmeliorated LV remodeling

Signaling Pathways

This compound's mechanism of action involves multiple signaling pathways that contribute to its antihypertensive and cardioprotective effects. The primary pathway involves its interaction with adrenergic receptors and subsequent modulation of downstream signaling cascades, including the production of nitric oxide.

Celiprolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Beta1_AR β1-Adrenergic Receptor (Heart) This compound->Beta1_AR Antagonist Beta2_AR β2-Adrenergic Receptor (Vasculature) This compound->Beta2_AR Partial Agonist AC Adenylate Cyclase Beta1_AR->AC Inhibits eNOS eNOS Beta2_AR->eNOS Stimulates cAMP cAMP AC->cAMP Decreases NO Nitric Oxide (NO) eNOS->NO Produces PKA PKA cAMP->PKA Decreases Activation Ca2_influx Ca²⁺ Influx PKA->Ca2_influx Decreases Contraction Cardiac Contraction Ca2_influx->Contraction Decreases cGMP cGMP NO->cGMP Increases Vasodilation Vasodilation cGMP->Vasodilation Promotes

Caption: this compound's dual-action signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vivo efficacy of this compound in murine models of hypertension.

Spontaneously Hypertensive Rat (SHR) Model

This model is a well-established genetic model of essential hypertension.

a. Animal Model:

  • Species: Spontaneously Hypertensive Rat (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.

  • Age: Typically, studies are initiated in young rats (e.g., 7 weeks old) before significant end-organ damage occurs.

b. This compound Administration:

  • Route: Oral gavage is a common method for precise dosing.

  • Dose: Based on literature, effective doses range from 50 to 300 mg/kg/day.

  • Vehicle: this compound can be suspended in a suitable vehicle such as 0.5% methylcellulose.

  • Duration: Treatment duration can vary from 2 to 12 weeks depending on the study endpoints.

c. Blood Pressure Measurement:

  • Method: Both tail-cuff plethysmography and radiotelemetry are used. Radiotelemetry is considered the gold standard for continuous and accurate measurements in conscious, unrestrained animals.

  • Acclimatization: Allow animals to acclimate to the measurement procedure to minimize stress-induced blood pressure variations.

d. Endpoint Analysis:

  • Hemodynamics: Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Cardiac Hypertrophy: At the end of the study, euthanize the animals and measure the heart weight to body weight ratio. Histological analysis of heart tissue can be performed to assess cardiomyocyte size and fibrosis.

Transverse Aortic Constriction (TAC) Mouse Model

This surgical model induces pressure overload, leading to cardiac hypertrophy and eventually heart failure.

a. Surgical Procedure:

  • Anesthesia: Anesthetize mice (e.g., C57BL/6) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

  • Surgery: Perform a thoracotomy to expose the aortic arch. A ligature (e.g., 6-0 silk suture) is tied around the aorta between the innominate and left common carotid arteries, typically over a needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction. The needle is then removed.

  • Sham Control: Sham-operated animals undergo the same surgical procedure without the aortic constriction.

b. This compound Administration:

  • Route: Oral gavage.

  • Dose: A dose of 100 mg/kg/day has been shown to be effective.

  • Timing: Treatment can be initiated post-surgery.

  • Duration: A typical study duration is 4 weeks.

c. Efficacy Assessment:

  • Echocardiography: Perform echocardiography to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall thickness.

  • Histology: Analyze heart tissue for hypertrophy and fibrosis.

Angiotensin II (Ang II)-Induced Hypertension Model

This model involves the continuous infusion of Ang II to induce hypertension.

a. Model Induction:

  • Animal: C57BL/6 mice are commonly used.

  • Method: Implant osmotic minipumps subcutaneously for the continuous infusion of Ang II.

  • Ang II Dose: Doses can range from 60 ng/kg/min to 1 µg/kg/min to induce varying levels of hypertension.

  • Duration: Infusion is typically carried out for 2 to 4 weeks.

b. This compound Administration:

  • Route: Oral gavage or administration in drinking water.

  • Dose: The appropriate dose should be determined based on pilot studies.

c. Monitoring and Endpoints:

  • Blood Pressure: Monitor blood pressure regularly using tail-cuff or telemetry.

  • Renal and Cardiac Injury: Assess for end-organ damage by measuring parameters such as albuminuria and histological changes in the kidney and heart.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for evaluating the efficacy of this compound in murine hypertension models.

SHR_Workflow Start Start: Select SHR and WKY rats Acclimatization Acclimatization Period Start->Acclimatization Baseline_BP Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Randomization Randomization into Treatment Groups (Vehicle vs. This compound) Baseline_BP->Randomization Treatment Daily Oral Gavage with this compound (e.g., 50-300 mg/kg/day) Randomization->Treatment Monitoring Weekly Blood Pressure Monitoring Treatment->Monitoring Endpoint Endpoint (e.g., 12 weeks) Monitoring->Endpoint Sacrifice Euthanasia and Tissue Collection Endpoint->Sacrifice Analysis Data Analysis: - Hemodynamics - Heart Weight to Body Weight Ratio - Histology Sacrifice->Analysis Conclusion Conclusion Analysis->Conclusion TAC_Workflow Start Start: C57BL/6 Mice Surgery Transverse Aortic Constriction (TAC) or Sham Surgery Start->Surgery Recovery Post-operative Recovery Surgery->Recovery Treatment_Start Initiate this compound Treatment (e.g., 100 mg/kg/day via oral gavage) Recovery->Treatment_Start Monitoring Monitor Cardiac Function (Echocardiography) Treatment_Start->Monitoring Endpoint Endpoint (e.g., 4 weeks) Monitoring->Endpoint Final_Assessment Final Hemodynamic Assessment and Euthanasia Endpoint->Final_Assessment Tissue_Analysis Tissue Collection and Histological Analysis Final_Assessment->Tissue_Analysis Conclusion Conclusion Tissue_Analysis->Conclusion

References

Determining Celiprolol Concentration in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of celiprolol in biological samples. The methodologies outlined are based on established and validated analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed in pharmacokinetic and clinical studies.

Introduction to this compound Analysis

This compound is a third-generation beta-blocker with cardioselective β1-antagonist and partial β2-agonist activity. Accurate and precise measurement of its concentration in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The methods described herein provide the necessary sensitivity and selectivity for these applications.

Analytical Methodologies

Several analytical methods have been developed and validated for the determination of this compound in biological fluids. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with ultraviolet (UV) or fluorescence detection is a widely used technique for this compound analysis.[1][2][3] Fluorescence detection offers higher sensitivity compared to UV detection.[1][2] Chiral HPLC methods have also been developed to separate and quantify the enantiomers of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of this compound in biological samples. It allows for very low detection limits, making it suitable for studies involving low doses or for detailed pharmacokinetic profiling.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters of various validated analytical methods for this compound determination.

Table 1: HPLC Methods for this compound Analysis

ParameterHPLC-UVHPLC-FluorescenceChiral HPLC-Fluorescence
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma & Urine
Linearity Range 15.63 - 1000 ng/mL5 - 1000 ng/mL5 - 250 ng/mL (for each enantiomer)
Limit of Detection (LOD) Not Reported5 ng/mL1.5 ng/mL (Plasma), 2.5 ng/mL (Urine)
Limit of Quantification (LOQ) 15.63 ng/mLNot Reported5 ng/mL
Intra-day Precision (%RSD) < 14%< 10%0.83 - 1.94%
Inter-day Precision (%RSD) < 14%< 10%0.85 - 1.95%
Accuracy (% Error) Not ReportedNot Reported-4.40 - 1.96%
Internal Standard DeacetyldiltiazemAcebutololS-(-)-acebutolol

Table 2: LC-MS/MS Method for this compound Analysis

ParameterLC-MS/MS
Biological Matrix Human Plasma
Linearity Range 1 - 250 pg/mL
Limit of Quantification (LOQ) 1 pg/mL
Precision (%RSD) Not Reported
Accuracy (% Error) Not Reported
Internal Standard Metoprolol

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection for this compound in Human Plasma

This protocol is based on a validated method for the determination of total this compound in human plasma.

4.1.1. Materials and Reagents

  • This compound Hydrochloride Reference Standard

  • Acebutolol (Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate

  • Human Plasma (Drug-free)

  • Water (Deionized or Milli-Q)

4.1.2. Instrumentation

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., XBridge™ C18, 150 mm × 3.0 mm, 3.5 µm)

  • Centrifuge

  • Vortex mixer

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma sample, add the internal standard (acebutolol).

  • Alkalinize the plasma with a suitable buffer.

  • Add 5 mL of methyl-tert-butyl ether and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

4.1.4. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 10.5) (34:66, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Fluorescence Detection: Excitation at 250 nm and Emission at 482 nm

Protocol 2: LC-MS/MS for this compound in Human Plasma

This protocol provides a highly sensitive method for the quantification of this compound.

4.2.1. Materials and Reagents

  • This compound Reference Standard

  • Metoprolol (Internal Standard)

  • Formic Acid

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (Drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange - SCX)

4.2.2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 or ODS column (e.g., 100 mm × 2.1 mm, 3 µm)

4.2.3. Sample Preparation (Solid Phase Extraction)

  • To 500 µL of human plasma, add the internal standard (metoprolol).

  • Condition the SCX SPE cartridge with methanol followed by water.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Inject into the LC-MS/MS system.

4.2.4. LC-MS/MS Conditions

  • Mobile Phase: Gradient elution with 10 mM formic acid and methanol

  • Flow Rate: 0.2 mL/min

  • Ionization Mode: Positive Turbo-ion spray

  • Selected Reaction Monitoring (SRM) Transitions:

    • This compound: m/z 380 → m/z 251

    • Metoprolol (IS): Consult relevant literature for transition

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

G cluster_0 Protocol 1: HPLC-Fluorescence Workflow P1_Start Start: Plasma Sample P1_IS Add Internal Standard (Acebutolol) P1_Start->P1_IS P1_Alk Alkalinize P1_IS->P1_Alk P1_LLE Liquid-Liquid Extraction (Methyl-tert-butyl ether) P1_Alk->P1_LLE P1_Vortex Vortex P1_LLE->P1_Vortex P1_Centrifuge Centrifuge P1_Vortex->P1_Centrifuge P1_Separate Separate Organic Layer P1_Centrifuge->P1_Separate P1_Evaporate Evaporate to Dryness P1_Separate->P1_Evaporate P1_Reconstitute Reconstitute in Mobile Phase P1_Evaporate->P1_Reconstitute P1_Inject Inject into HPLC P1_Reconstitute->P1_Inject P1_End End: Data Acquisition P1_Inject->P1_End

Caption: Workflow for HPLC-Fluorescence Analysis.

G cluster_1 Protocol 2: LC-MS/MS Workflow P2_Start Start: Plasma Sample P2_IS Add Internal Standard (Metoprolol) P2_Start->P2_IS P2_SPE_Load Load Sample P2_IS->P2_SPE_Load P2_SPE_Condition Condition SPE Cartridge P2_SPE_Condition->P2_SPE_Load P2_SPE_Wash Wash Cartridge P2_SPE_Load->P2_SPE_Wash P2_SPE_Elute Elute Analyte P2_SPE_Wash->P2_SPE_Elute P2_Evaporate Evaporate to Dryness P2_SPE_Elute->P2_Evaporate P2_Reconstitute Reconstitute in Mobile Phase P2_Evaporate->P2_Reconstitute P2_Inject Inject into LC-MS/MS P2_Reconstitute->P2_Inject P2_End End: Data Acquisition P2_Inject->P2_End

References

Application Notes and Protocols for Celiprolol Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of celiprolol in various animal models, summarizing key pharmacokinetic and pharmacodynamic data. The accompanying protocols offer detailed methodologies for common experimental setups.

Application Notes

This compound is a third-generation beta-blocker with a unique pharmacological profile, acting as a selective β1-adrenoceptor antagonist, a partial β2-adrenoceptor agonist, and a weak α2-adrenoceptor antagonist.[1][2] This distinct mechanism of action results in antihypertensive effects without the common side effects associated with non-selective beta-blockers, such as bronchoconstriction.[3] Animal studies have been crucial in elucidating these properties and exploring its therapeutic potential, including its cardioprotective effects.

Pharmacodynamics in Animal Models

Animal studies have demonstrated that this compound's β1-antagonist potency is comparable to that of propranolol and atenolol.[3] Its cardioselectivity is slightly greater than that of atenolol.[3] Unlike traditional beta-blockers, this compound exhibits mild bronchodilatory properties in cats and relaxes vascular smooth muscle, suggesting a β2-agonist mechanism. In rats, this compound has been shown to have both agonist and antagonist effects at cardiac β1- and vascular β2-adrenoceptors. Studies in dogs have shown that this compound can increase inotropic state and reduce preload, while effectively blocking β1-receptors in the heart. Furthermore, in a rabbit model of myocardial infarction, this compound was found to reduce the infarct size through the production of nitric oxide.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound has been investigated in several animal species. It is a hydrophilic agent that is widely distributed in tissues after absorption, with the exception of the brain. This compound is minimally metabolized and is primarily excreted unchanged in the urine and feces. In dogs, the intestinal permeability of this compound was found to be non-linear, suggesting a saturable absorption mechanism. The bioavailability of this compound can be dose-dependent.

Quantitative Data Summary

The following tables summarize key quantitative data from various animal studies involving this compound administration.

Table 1: this compound Dosage and Effects in Rodent Models

Animal ModelDosageRoute of AdministrationKey FindingsReference
Rat10 µg/kg to 1 mg/kgIntravenous (i.v.)Dose-related increases in heart rate and decreases in mean carotid artery blood pressure.
Rat0.03 to 0.3 mg/kgIntravenous (i.v.)Antagonized the heart rate dose-response curves to isoprenaline.
Rat (Type II Diabetic)100 mg/kg/dayOralImproved endothelial function and restored it after injury.
Mouse100 mg/kg/dayOral (P.O.)Attenuated pressure overload-induced cardiac hypertrophy and prevented the transition to heart failure.

Table 2: this compound Dosage and Effects in Non-Rodent Models

Animal ModelDosageRoute of AdministrationKey FindingsReference
Dog3 mg/kgIntravenous (i.v.)Increased LV dP/dt by 13 ± 2.6%, velocity of shortening by 9.2 ± 3.4%, and heart rate by 19 ± 4.6%.
DogVarious concentrationsJejunal perfusionNon-linear intestinal permeability, suggesting a saturable uptake mechanism.
Cat≥ 1.0 mg/kgNot specifiedReversed the bronchoconstrictive effect of serotonin.
Rabbit1 and 10 mg/kg/h for 60 minIntravenous (i.v.)Significantly reduced myocardial infarct size in a dose-dependent manner.

Experimental Protocols

Protocol 1: Intravenous Administration in Rats for Cardiovascular Assessment

Objective: To assess the in vivo effects of this compound on heart rate and blood pressure in anesthetized rats.

Materials:

  • Male Wistar rats (250-300g)

  • This compound hydrochloride

  • Saline (0.9% NaCl) for vehicle and drug dissolution

  • Pentobarbital sodium (anesthetic)

  • Heparinized saline

  • Femoral vein and carotid artery catheters

  • Pressure transducer and data acquisition system

  • Syringe pumps

Procedure:

  • Anesthetize the rat with pentobarbital sodium (e.g., 50 mg/kg, intraperitoneally).

  • Cannulate the femoral vein for intravenous drug administration.

  • Cannulate the right carotid artery and connect it to a pressure transducer to measure blood pressure.

  • Record heart rate using a cardiotachometer triggered by the blood pressure signal.

  • Allow the animal to stabilize for at least 20 minutes after surgery.

  • Prepare a stock solution of this compound in saline. Further dilutions can be made to achieve the desired dosing concentrations.

  • Administer this compound intravenously as a bolus injection or continuous infusion via the femoral vein catheter using a syringe pump. A range of doses from 10 µg/kg to 1 mg/kg can be tested.

  • Administer a vehicle control (saline) to a separate group of animals.

  • Continuously record blood pressure and heart rate before, during, and after drug administration.

  • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Protocol 2: Oral Gavage Administration in Mice for Cardiac Hypertrophy Studies

Objective: To evaluate the long-term effects of oral this compound administration on cardiac hypertrophy in a mouse model.

Materials:

  • Male C57BL/6 mice

  • This compound hydrochloride

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needles (e.g., 20-22 gauge, curved)

  • Animal scale

  • Surgical instruments for transverse aortic constriction (TAC) model (optional)

Procedure:

  • House mice in a controlled environment with ad libitum access to food and water.

  • (Optional) Induce cardiac hypertrophy through surgical procedures like transverse aortic constriction (TAC).

  • Prepare the this compound suspension in the chosen vehicle at the desired concentration (e.g., for a 100 mg/kg/day dose). Ensure the suspension is homogenous.

  • Weigh each mouse daily to accurately calculate the required dose volume.

  • Administer this compound or vehicle orally once daily using a gavage needle. The volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).

  • Continue the treatment for the duration of the study (e.g., 4 weeks).

  • Monitor the animals for any adverse effects throughout the study.

  • At the end of the treatment period, perform functional assessments (e.g., echocardiography) and then euthanize the animals.

  • Harvest the hearts and other relevant tissues for histological and molecular analysis (e.g., heart weight to body weight ratio, gene expression).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow for its evaluation in an animal model of cardiac injury.

celiprolol_signaling cluster_this compound This compound cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects This compound This compound beta1 β1-Adrenergic Receptor (Heart) This compound->beta1 Antagonist beta2 β2-Adrenergic Receptor (Vasculature, Bronchi) This compound->beta2 Partial Agonist alpha2 α2-Adrenergic Receptor (Presynaptic) This compound->alpha2 Weak Antagonist heart_rate ↓ Heart Rate ↓ Contractility beta1->heart_rate vasodilation ↑ Vasodilation ↑ Bronchodilation beta2->vasodilation no_production ↑ eNOS Activation ↑ NO Production beta2->no_production Stimulates norepinephrine ↑ Norepinephrine Release (Mild) alpha2->norepinephrine cardioprotection ↓ Cardiac Hypertrophy ↓ Infarct Size heart_rate->cardioprotection vasodilation->cardioprotection no_production->cardioprotection

Caption: this compound's multifaceted signaling pathway.

experimental_workflow start Animal Model Selection (e.g., Rat, Mouse) induction Induction of Pathology (e.g., Myocardial Infarction, Pressure Overload) start->induction grouping Randomization into Treatment Groups (Vehicle vs. This compound) induction->grouping admin This compound Administration (Specify Dose, Route, Frequency) grouping->admin monitoring In-life Monitoring (e.g., ECG, Blood Pressure, Echocardiography) admin->monitoring endpoint Endpoint Analysis (e.g., Histology, Molecular Assays, Infarct Size Measurement) monitoring->endpoint data Data Analysis and Interpretation endpoint->data

Caption: Workflow for evaluating this compound's cardioprotective effects.

References

measuring celiprolol's effect on endothelial cell migration

Author: BenchChem Technical Support Team. Date: November 2025

Measuring Celiprolol's Effect on Endothelial Cell Migration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This compound, a third-generation beta-blocker with both β1-antagonist and β2-agonist properties, has shown potential therapeutic benefits beyond its primary antihypertensive effects. Notably, this compound is being investigated for its role in promoting vascular health and repair, which includes its influence on endothelial cell migration. Endothelial cell migration is a fundamental process in angiogenesis, wound healing, and the maintenance of vascular integrity. Understanding how this compound modulates this process is crucial for developing novel therapeutic strategies for cardiovascular diseases.

Mechanism of Action: A Dual Approach

This compound's pro-migratory effect on endothelial cells is believed to be mediated through a dual mechanism involving the activation of the PI3K/Akt/eNOS signaling pathway and the reduction of oxidative stress.

  • Activation of the PI3K/Akt/eNOS Pathway: this compound stimulates the phosphorylation of Akt, a key downstream effector of phosphatidylinositol 3-kinase (PI3K).[1][2][3] Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS).[1][2] This leads to an increased production of nitric oxide (NO), a critical signaling molecule that promotes endothelial cell migration and angiogenesis.

  • Reduction of Oxidative Stress: this compound exhibits antioxidative properties by decreasing the expression of NAD(P)H oxidase subunits, such as p22phox and p47phox. This reduction in NAD(P)H oxidase activity leads to decreased production of reactive oxygen species (ROS), which can otherwise impair endothelial function and migration.

By concurrently enhancing a pro-migratory signaling pathway and mitigating the inhibitory effects of oxidative stress, this compound creates a favorable environment for endothelial cell migration.

Implications for Research and Drug Development

The ability of this compound to promote endothelial cell migration has significant implications for:

  • Wound Healing: By accelerating the migration of endothelial cells to the site of injury, this compound could potentially enhance the re-endothelialization process and improve wound repair.

  • Ischemic Diseases: In conditions such as peripheral artery disease and myocardial infarction, promoting angiogenesis through enhanced endothelial cell migration could help restore blood flow to ischemic tissues.

  • Tissue Engineering: this compound could be explored as a therapeutic agent to promote the vascularization of engineered tissues and implants.

Further research is warranted to fully elucidate the concentration-dependent effects of this compound on different types of endothelial cells and to explore its therapeutic potential in various clinical settings.

Data Presentation

The following table summarizes quantitative data from an in vivo study on the effect of this compound on endothelial progenitor cell (EPC) migration in spontaneously hypertensive rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats. While this data is on EPCs, it provides valuable insight into the potential pro-migratory effects of this compound.

Table 1: Effect of this compound on Endothelial Progenitor Cell (EPC) Migration in Rats

GroupTreatmentNumber of Migrated EPCs (cells/high-power field)
WKY RatsVehicle125 ± 15
SHRVehicle75 ± 10*
SHRThis compound (10 mg/kg/day)110 ± 12#
SHRAtenolol (10 mg/kg/day)80 ± 11

* P < 0.05 vs. WKY Rats

Note: Data is presented as mean ± standard deviation. This data is derived from an in vivo study and specific in vitro quantitative data on the dose-dependent effect of this compound on mature endothelial cell migration was not available in the reviewed literature.

Experimental Protocols

Two standard and widely accepted in vitro methods to assess endothelial cell migration are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.

Protocol 1: Wound Healing (Scratch) Assay

This assay provides a straightforward method to study collective cell migration in a two-dimensional context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line of choice

  • Complete endothelial cell growth medium (e.g., EGM-2)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 24-well tissue culture plates

  • Sterile p200 pipette tips or a dedicated scratch tool

  • Microscope with a camera for imaging

  • Image analysis software (e.g., ImageJ)

  • This compound stock solution

Procedure:

  • Cell Seeding:

    • Culture HUVECs in complete growth medium until they reach 80-90% confluency.

    • Trypsinize the cells and seed them into 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Creating the "Wound":

    • Once the cells have formed a confluent monolayer, gently aspirate the culture medium.

    • Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

    • Wash the wells with PBS to remove any detached cells and debris.

  • Treatment with this compound:

    • Prepare different concentrations of this compound in a low-serum endothelial cell growth medium (e.g., 0.5-1% FBS) to minimize cell proliferation.

    • Add the this compound-containing medium or a vehicle control (medium with the same concentration of the drug solvent) to the respective wells.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Mark the specific locations on the plate to ensure imaging of the same field over time.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Use image analysis software to measure the area of the scratch at each time point for each treatment condition.

    • Calculate the percentage of wound closure using the following formula:

    • Compare the wound closure rates between the different this compound concentrations and the vehicle control.

Protocol 2: Transwell (Boyden Chamber) Migration Assay

This assay is used to measure the chemotactic migration of endothelial cells through a porous membrane in response to a chemoattractant.

Materials:

  • HUVECs or other endothelial cell line of choice

  • Complete endothelial cell growth medium

  • Serum-free endothelial cell basal medium

  • PBS

  • Trypsin-EDTA

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet or other suitable cell stain

  • Microscope

  • This compound stock solution

  • Chemoattractant (e.g., VEGF or 10% FBS)

Procedure:

  • Cell Preparation:

    • Culture HUVECs to 80-90% confluency.

    • The day before the assay, starve the cells by replacing the complete medium with serum-free basal medium.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add the chemoattractant solution (e.g., basal medium with 10% FBS).

    • In the upper chamber (the Transwell insert), add the endothelial cells (e.g., 5 x 10^4 cells) suspended in serum-free basal medium.

    • Add different concentrations of this compound or the vehicle control to the upper chamber along with the cells.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for a period that allows for migration but not significant proliferation (typically 4-8 hours).

  • Fixation and Staining:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10-15 minutes.

    • Stain the migrated cells by immersing the insert in a Crystal Violet solution for 10-20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Using a microscope, count the number of migrated cells in several random fields of view for each insert.

    • Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured using a plate reader to quantify the relative number of migrated cells.

    • Compare the number of migrated cells between the different this compound concentrations and the vehicle control.

Mandatory Visualizations

Signaling_Pathway cluster_this compound This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Effect This compound This compound beta2_AR β2-Adrenergic Receptor This compound->beta2_AR Activates nadph_oxidase NAD(P)H Oxidase This compound->nadph_oxidase Inhibits Expression pi3k PI3K beta2_AR->pi3k Activates akt Akt pi3k->akt Activates enose eNOS akt->enose Phosphorylates (Activates) no Nitric Oxide (NO) enose->no Produces migration Endothelial Cell Migration no->migration Promotes ros ROS nadph_oxidase->ros Produces ros->migration Inhibits

Caption: this compound's dual-action signaling pathway promoting endothelial cell migration.

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Endothelial Cells in 24-well plate confluence Grow to Confluent Monolayer seed->confluence scratch Create Scratch with Pipette Tip confluence->scratch wash Wash with PBS scratch->wash treat Add this compound (different concentrations) wash->treat image_0h Image at 0h treat->image_0h incubate Incubate (e.g., 24h) image_0h->incubate image_xh Image at Xh incubate->image_xh measure Measure Scratch Area image_xh->measure calculate Calculate % Wound Closure measure->calculate

Caption: Workflow for the Wound Healing (Scratch) Assay.

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis starve Starve Endothelial Cells (serum-free medium) add_cells Add Cells and this compound to Upper Chamber (Insert) starve->add_cells chemo Add Chemoattractant to Lower Chamber chemo->add_cells incubate Incubate (4-8h) add_cells->incubate remove_nonmigrated Remove Non-migrated Cells from Top of Insert incubate->remove_nonmigrated fix Fix Migrated Cells remove_nonmigrated->fix stain Stain Migrated Cells fix->stain quantify Count or Quantify Migrated Cells stain->quantify

Caption: Workflow for the Transwell (Boyden Chamber) Migration Assay.

References

Troubleshooting & Optimization

celiprolol stability in DMSO long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and long-term storage of celiprolol dissolved in dimethyl sulfoxide (DMSO). The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound in DMSO?

A1: For optimal stability, it is recommended to prepare this compound stock solutions in DMSO fresh for each experiment. If short-term storage is necessary, solutions can be stored at -20°C for up to 3 months. For long-term storage, it is advisable to store aliquots at -80°C for up to 2 years to minimize degradation.[1][2] It is crucial to minimize freeze-thaw cycles as they can impact compound stability.[3][4][5]

Q2: What are the known stability issues with storing compounds in DMSO?

A2: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water can lead to the hydrolysis of susceptible compounds. Additionally, prolonged storage at room temperature can lead to degradation. Some compounds may also precipitate out of solution at lower temperatures or after freeze-thaw cycles.

Q3: How does water content in DMSO affect this compound stability?

Q4: What are the potential degradation products of this compound?

A4: Stress degradation studies on this compound hydrochloride have identified several degradation products formed under hydrolytic (acidic, basic, neutral), photolytic, and oxidative conditions. While not specific to DMSO storage, these represent potential degradation pathways. The primary degradation occurs through hydrolysis.

Q5: Should I be concerned about freeze-thaw cycles for my this compound-DMSO stock?

A5: Yes. Multiple freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into single-use volumes to prevent repeated temperature changes that can lead to precipitation and degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in this compound-DMSO stock after thawing. The compound may have come out of solution due to low temperature or concentration exceeding solubility at that temperature.Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use. Ensure the final concentration in your assay is soluble.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded over time or with repeated freeze-thaw cycles. The concentration may not be uniform if precipitation occurred.Prepare a fresh stock solution from powder. If using a previously prepared stock, ensure it is fully dissolved and homogenous before use. Perform a quality control check if possible.
Loss of compound activity over time. Chemical degradation of this compound in the DMSO stock. This can be accelerated by water absorption, light exposure, or improper storage temperature.Store aliquots at -80°C in airtight, light-protecting vials. Use anhydrous DMSO for stock preparation. Minimize the duration of storage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable stock solution of this compound in DMSO for use in biological assays.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes with tight-fitting caps

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate this compound hydrochloride powder and anhydrous DMSO to room temperature.

  • In a sterile environment, weigh the desired amount of this compound hydrochloride.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, airtight, amber vials to minimize freeze-thaw cycles and light exposure.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in DMSO

Objective: To determine the stability of a this compound-DMSO stock solution over time under specific storage conditions.

Materials:

  • Prepared this compound-DMSO stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV detector

  • Mobile phase (e.g., methanol and 0.1% triethylammonium phosphate, pH 4.0)

  • Reference standard of this compound

Procedure:

  • Time Point Zero (T=0): Immediately after preparing the this compound stock solution, take an aliquot for initial analysis.

  • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, -80°C, room temperature).

  • Subsequent Time Points: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from storage.

  • Thaw the aliquot completely and ensure any precipitate is redissolved.

  • Prepare the sample for HPLC analysis as in step 2.

  • Inject the sample and record the chromatogram.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of this compound remaining at each time point.

Visualizations

experimental_workflow This compound-DMSO Stock Preparation and Storage Workflow prep Prepare this compound Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep->aliquot storage Store at -80°C (Long-Term) aliquot->storage short_term Store at -20°C (Short-Term, <3 months) aliquot->short_term use Thaw and Use in Experiment storage->use short_term->use fresh Prepare Fresh Solution fresh->use

Caption: Workflow for preparing and storing this compound in DMSO.

stability_assessment_workflow Stability Assessment Workflow for this compound in DMSO start Prepare this compound Stock Solution t0 T=0 HPLC Analysis (Baseline) start->t0 store Store Aliquots at Desired Conditions start->store compare Compare Peak Area to T=0 t0->compare tn Retrieve Aliquot at Time Point 'n' store->tn hplc_n HPLC Analysis tn->hplc_n hplc_n->compare data Determine % Degradation compare->data

Caption: Workflow for assessing the stability of this compound in DMSO.

References

celiprolol assay interference from plasma components

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for celiprolol bioanalysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding interference from plasma components during the quantification of this compound. Our goal is to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in this compound plasma assays?

A1: Interference in this compound assays primarily originates from endogenous components naturally present in plasma.[1] These can co-elute with this compound or the internal standard (IS), leading to inaccurate quantification. Specific sources include:

  • Endogenous plasma components : Metabolites, proteins, lipids, and other small molecules can cause overlapping peaks in chromatography or ion suppression/enhancement in mass spectrometry.[2]

  • Hemolysis : The release of hemoglobin and other cellular components from red blood cells can interfere with both chromatographic and spectrometric detection.[3]

  • Anticoagulants and other tube additives : Components from blood collection tubes, such as gels, stoppers, and anticoagulants, can leach into the sample and cause interference.[4]

  • Concomitant medications : Other drugs administered to the subject can also interfere with the assay.[2]

Q2: How does interference from plasma components manifest in the results?

A2: Interference can appear in several ways:

  • Inaccurate Quantification : Co-eluting peaks can artificially inflate the peak area of this compound or the internal standard, leading to overestimation of the concentration.

  • Ion Suppression/Enhancement (for LC-MS/MS) : Matrix components can affect the ionization efficiency of this compound in the mass spectrometer source, leading to underestimation (suppression) or overestimation (enhancement) of the analyte concentration.

  • Poor Peak Shape : Trailing or fronting of the this compound peak can be exacerbated by matrix effects.

  • Variability in Results : Because the composition of plasma can vary significantly between individuals, interference effects can differ from sample to sample, leading to poor precision and reproducibility.

Q3: What are the regulatory expectations for managing assay interference?

A3: Regulatory bodies like the FDA and EMA have clear guidelines for bioanalytical method validation. Key requirements include:

  • Selectivity : The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing at least six different blank plasma sources to check for interfering peaks at the retention time of the analyte and IS.

  • Specificity : The method should uniquely identify the analyte. For LC-MS/MS, this involves monitoring specific precursor-product ion transitions. For HPLC-UV, it relies on chromatographic separation.

  • Matrix Effect Evaluation : For LC-MS/MS methods, it is mandatory to investigate the effect of the matrix on the analyte's ionization. This is typically done by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

Troubleshooting Guides

Issue 1: An interfering peak is observed at or near the retention time of this compound in blank plasma.

This is a common selectivity issue that must be resolved for accurate quantification.

Troubleshooting Workflow

start Interfering peak observed in blank plasma step1 Optimize Sample Preparation start->step1 Start Here step2 Improve Chromatographic Separation step1->step2 If interference persists end_success Interference Resolved step1->end_success Interference gone step3 Change Detection Method step2->step3 If co-elution remains step2->end_success Interference resolved step4 Evaluate Different Plasma Lots step3->step4 If interference persists step3->end_success Interference resolved end_fail Consult with Analytical Expert step4->end_fail If issue is lot-specific and unavoidable cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_data Data Processing p1 Blood Sample Collection p2 Plasma Separation (Centrifugation) p1->p2 a1 Add Internal Standard (IS) p2->a1 a2 Sample Extraction (e.g., SPE) a1->a2 a3 Evaporation & Reconstitution a2->a3 a4 LC-MS/MS Injection & Analysis a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

References

Technical Support Center: Celiprolol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing celiprolol in your cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?

A1: The reported solubility of this compound hydrochloride can vary between suppliers. It is a hydrophilic compound, and its solubility in aqueous solutions is pH-dependent.[1] Below is a summary of reported solubility data.

SolventReported SolubilityMolar Concentration (approx.)
Water2 mg/mL to 83 mg/mL[2][3]4.8 mM to 199.5 mM
DMSO2 mg/mL to 83 mg/mL[2][3]4.8 mM to 199.5 mM
Ethanol83 mg/mL199.5 mM

Note: The wide range in reported aqueous solubility may be due to differences in experimental conditions (e.g., pH, temperature) or the specific salt form of this compound. It is recommended to perform small-scale solubility tests with your specific batch of this compound.

Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What could be the cause?

A2: Precipitation of this compound upon addition to cell culture medium is a common issue and can be attributed to several factors:

  • Solvent Shock: Rapidly adding a concentrated DMSO stock to an aqueous medium can cause the drug to precipitate out of solution.

  • pH Shift: this compound's solubility is pH-dependent. Cell culture media are buffered to a physiological pH (typically 7.2-7.4), which may be a pH at which this compound has lower solubility compared to the solvent used for the stock solution.

  • High Final Concentration: The desired final concentration of this compound in the medium may exceed its solubility limit in that specific medium formulation.

  • Interaction with Media Components: Components in the cell culture medium, such as salts or proteins, could potentially interact with this compound and reduce its solubility.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for cell culture experiments due to its high solvating power. However, it is crucial to use a minimal amount of DMSO and ensure the final concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.1% v/v).

Q4: How can I minimize precipitation when preparing my working solution of this compound in cell culture medium?

A4: To minimize precipitation, consider the following steps:

  • Prepare a high-concentration stock in DMSO: This allows for a smaller volume of the stock solution to be added to the medium, reducing the final DMSO concentration.

  • Step-wise dilution: Instead of adding the DMSO stock directly to the full volume of medium, first dilute the stock in a small volume of serum-free medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of complete medium.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help improve solubility.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the medium to facilitate its dispersion.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding this compound stock to medium. - Solvent shock due to high DMSO concentration.- Final drug concentration exceeds solubility limit.- Prepare a more concentrated stock solution in DMSO to reduce the volume added.- Perform a serial dilution of the stock in a small volume of medium before adding to the final culture volume.- Test a lower final concentration of this compound.
Cloudiness or precipitate appears in the medium after incubation. - Drug instability at 37°C over time.- Interaction with serum proteins or other media components.- Prepare fresh working solutions for each experiment.- Reduce the serum concentration in your medium if experimentally feasible.- Filter-sterilize the final working solution using a 0.22 µm filter before adding to cells.
Inconsistent experimental results. - Incomplete dissolution of this compound leading to inaccurate final concentrations.- Degradation of this compound in solution.- Visually inspect for complete dissolution of the stock solution before use.- Prepare fresh stock solutions regularly and store them appropriately (see protocol below).- Include a positive and negative control in your experiments.

Experimental Protocols

Protocol for Preparing a this compound Hydrochloride Stock Solution
  • Materials:

    • This compound hydrochloride powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, conical-bottom polypropylene tubes

  • Procedure:

    • Determine the desired stock concentration. A common starting point is 10 mM.

    • Calculate the required mass of this compound hydrochloride. The molecular weight of this compound hydrochloride is approximately 415.95 g/mol .

      • For a 10 mM stock in 1 mL: 0.01 mol/L * 0.001 L * 415.95 g/mol = 0.00416 g = 4.16 mg.

    • Weigh the this compound hydrochloride powder accurately in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.

    • Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is clear before proceeding.

    • Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile tube.

    • Aliquot and store. Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

This compound Signaling Pathways

This compound is known to modulate several key signaling pathways, primarily the PI3K/Akt/eNOS pathway, which it activates, and the NF-κB pathway, which it inhibits.

This compound-Mediated Activation of the PI3K/Akt/eNOS Pathway

This compound promotes the production of nitric oxide (NO) by activating endothelial nitric oxide synthase (eNOS). This activation is mediated through the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

PI3K_Akt_eNOS_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) Production eNOS->NO

Caption: this compound activates the PI3K/Akt/eNOS signaling pathway.

This compound-Mediated Inhibition of the NF-κB Pathway

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition is thought to be, in part, through the reduction of oxidative stress.

NFkB_Inhibition_Pathway This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress NFkB_Activation NF-κB Activation Oxidative_Stress->NFkB_Activation Inflammatory_Genes Inflammatory Gene Expression NFkB_Activation->Inflammatory_Genes

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Preparing this compound Working Solution

The following workflow outlines the recommended steps for preparing a this compound working solution for cell culture experiments to minimize the risk of precipitation.

Celiprolol_Workflow Start Start Prep_Stock Prepare Concentrated This compound Stock in DMSO (e.g., 10-100 mM) Start->Prep_Stock Intermediate_Dilution Perform Intermediate Dilution in Serum-Free Medium or PBS Prep_Stock->Intermediate_Dilution Warm_Media Warm Cell Culture Medium to 37°C Final_Dilution Add Intermediate Dilution to Warmed Complete Medium Warm_Media->Final_Dilution Intermediate_Dilution->Final_Dilution Mix Mix Thoroughly by Inversion or Gentle Vortexing Final_Dilution->Mix Filter Optional: Sterile Filter (0.22 µm) Mix->Filter Add_To_Cells Add to Cell Culture Filter->Add_To_Cells End End Add_To_Cells->End

Caption: Recommended workflow for preparing this compound working solution.

References

Celiprolol Hydrochloride Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals investigating the stability of celiprolol hydrochloride under various stress conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound hydrochloride under ICH-prescribed stress conditions?

A: this compound hydrochloride is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions.[1][2][3] It is, however, found to be stable under thermal stress.[1][2] The most significant degradation occurs in basic hydrolytic conditions.

Q2: Under which specific condition is this compound hydrochloride most unstable?

A: The maximum degradation of this compound hydrochloride is observed under basic hydrolysis. Studies have shown complete degradation in 1 M and 0.1 M sodium hydroxide (NaOH).

Q3: How stable is this compound hydrochloride when exposed to light?

A: this compound hydrochloride degrades significantly under photolytic conditions. It is reported to be labile in photo acidic and photo basic conditions but stable under photo neutral stress conditions. Therefore, protection from light is crucial during handling and storage.

Q4: What is the stability of this compound hydrochloride under oxidative stress?

A: The drug degrades when exposed to strong oxidative conditions, such as severe exposure to hydrogen peroxide (H₂O₂). However, it remains stable when challenged with the free radical initiator AIBN (Azobisisobutyronitrile). In some experiments, this compound enantiomers were found to be unstable in 3-20% H₂O₂.

Q5: Is thermal degradation a significant concern for this compound hydrochloride?

A: No, this compound hydrochloride is stable to thermal stress. One study reported stability at 70°C for 7 days. The melting point is in the range of 197-200°C.

Q6: How many degradation products are typically formed under stress conditions?

A: A total of seven degradation products (DPs) have been identified and characterized across various stress conditions, including hydrolysis, oxidation, and photolysis.

Troubleshooting Guides

Issue: I am observing significant degradation of my this compound sample during routine handling and analysis, but the conditions are not harsh. What could be the cause?

  • Possible Cause 1: Light Exposure. this compound is photolabile. Unintended exposure to ambient or laboratory lighting, especially UV light, can cause degradation.

  • Troubleshooting Steps:

    • Always handle the drug substance and its solutions in amber-colored glassware or containers wrapped in aluminum foil.

    • Minimize exposure time to light during sample preparation and analysis.

    • Use a dark control sample (a sample protected from light) in your experiments to differentiate between photodegradation and degradation from other factors.

  • Possible Cause 2: pH of the Medium. The drug is highly susceptible to basic hydrolysis and also degrades in acidic and neutral aqueous solutions. Contamination from glassware or the use of non-buffered or slightly alkaline solvents can accelerate degradation.

  • Troubleshooting Steps:

    • Ensure all glassware is thoroughly rinsed and neutralized.

    • Use well-buffered solutions if the sample needs to be in a solution for an extended period.

    • Avoid incompatible materials such as strong acids and bases.

Issue: My oxidative stress study using hydrogen peroxide shows a complete loss of the parent drug peak, but no corresponding degradation product peaks are appearing on my HPLC-UV chromatogram. What is happening?

  • Possible Cause: This phenomenon has been reported and may be due to the formation of degradation products that lack a UV chromophore or are not eluted from the HPLC column under the current method. The degradation products might include epoxides or other structures that do not absorb at the detection wavelength being used.

  • Troubleshooting Steps:

    • Employ a universal detector in series with your UV detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), which does not rely on a chromophore for detection.

    • Modify the chromatographic method (e.g., change the gradient, mobile phase pH, or column chemistry) to ensure the elution of all potential degradation products.

    • Consider that the degradation products may be volatile or unstable themselves.

Data Presentation

Table 1: Summary of this compound Hydrochloride Stability Under Forced Degradation Conditions

Stress ConditionReagent/ParameterObservationReference
Acid Hydrolysis 0.1 N HClDegradation observed
Base Hydrolysis 0.1 N NaOHMaximum degradation observed
Neutral Hydrolysis WaterDegradation observed
Oxidation H₂O₂ (various conc.)Degradation observed only upon severe exposure
Oxidation AIBNStable
Thermal Stress 80°CStable
Photolytic Stress UV/Vis LightSignificant degradation observed

Table 2: Quantitative Data on the Hydrolytic Degradation of this compound Enantiomers in 0.01 M HCl and 0.01 M NaOH

Stress ConditionTime% Recovery (S-celiprolol)% Recovery (R-celiprolol)Reference
0.01 M HCl 1 hour97.77%97.02%
24 hours93.45%93.48%
7 days84.13%85.96%
0.01 M NaOH 1 hour97.00%97.42%
24 hours93.93%94.75%
7 days87.11%86.87%

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation: Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M to 1 M hydrochloric acid (HCl). Keep the solution at room temperature or heat to a specified temperature (e.g., 80°C) for a defined period.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH). Maintain the solution at room temperature for a defined period.

  • Neutral Hydrolysis: Dilute the stock solution with purified water. Heat the solution to a specified temperature (e.g., 80°C) for a defined period.

  • Sampling & Analysis: Withdraw samples at appropriate time intervals. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidation Study

  • Preparation: Prepare a stock solution of this compound hydrochloride.

  • Oxidation: Dilute the stock solution with hydrogen peroxide (H₂O₂) solution (concentrations ranging from 3% to 30% have been used). Keep the solution at room temperature for a defined period, protected from light.

  • Sampling & Analysis: Withdraw samples at various time points and analyze immediately using a validated stability-indicating HPLC method.

Protocol 3: Photostability Study (Forced Degradation)

  • Sample Preparation: Prepare a solution of this compound hydrochloride in a transparent, inert container. Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil.

  • Exposure: Place both samples in a photostability chamber and expose them to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control by a validated stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation API This compound HCl API SOL Prepare Stock Solution (e.g., in Methanol/Water) API->SOL HYD Hydrolysis (Acid, Base, Neutral) SOL->HYD Expose sample OXI Oxidation (H₂O₂) SOL->OXI Expose sample PHO Photolysis (ICH Q1B Light Source) SOL->PHO Expose sample THE Thermal (Heat at 80°C) SOL->THE Expose sample NEU Neutralize Samples (from Hydrolysis) HYD->NEU HPLC HPLC-UV/MS Analysis HYD->HPLC OXI->HPLC PHO->HPLC THE->HPLC NEU->HPLC ID Identify & Characterize Degradation Products HPLC->ID PATH Establish Degradation Pathways ID->PATH

Caption: Workflow for forced degradation testing of this compound HCl.

Degradation_Summary cluster_degrades Causes Degradation cluster_stable No Significant Degradation CEL This compound HCl BASIC Basic Hydrolysis (Most Severe) CEL->BASIC ACID Acid/Neutral Hydrolysis CEL->ACID PHOTO Photolysis CEL->PHOTO OXI Strong Oxidation (H₂O₂) CEL->OXI THERMAL Thermal Stress CEL->THERMAL AIBN Radical Initiation (AIBN) CEL->AIBN

Caption: Summary of this compound HCl stability under stress conditions.

References

Technical Support Center: Quantification of Celiprolol by HPTLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of celiprolol using High-Performance Thin-Layer Chromatography (HPTLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the HPTLC quantification of this compound.

Q1: My this compound spot is showing significant tailing. What could be the cause and how can I fix it?

A1: Tailing is a common issue when analyzing basic compounds like this compound on silica gel plates. It is often caused by strong interactions between the basic analyte and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to the mobile phase to saturate the active sites on the silica gel and reduce the strong interactions. A common approach is to add a small percentage of ammonia or an amine like triethylamine (typically 0.1-1%).

  • Sample Overload: Applying too much sample can lead to tailing. Try diluting your sample and applying a smaller volume.

  • Inappropriate pH of Sample Solution: Ensure your sample is dissolved in a suitable solvent. If the sample solution is too acidic, it can enhance the interaction with the silica gel.

Q2: The Rf value of my this compound spot is too low (close to the application point). How can I increase it?

A2: A low Retention Factor (Rf) indicates that the mobile phase is not strong enough to move the analyte up the plate. This compound is a moderately polar compound, so the mobile phase needs sufficient polarity.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: You can increase the proportion of the more polar solvent in your mobile phase mixture. For instance, if you are using a mixture of a non-polar and a polar solvent, increase the percentage of the polar solvent.

  • Change of Solvents: Consider replacing a less polar solvent in your mobile phase with a more polar one.

  • Check for Plate Deactivation: Ensure your HPTLC plates have been stored correctly and are not deactivated by moisture. You can activate the plates by heating them in an oven (e.g., at 110°C for 30 minutes) before use.

Q3: The Rf value of my this compound spot is too high (close to the solvent front). What should I do?

A3: A high Rf value suggests that the mobile phase is too strong, causing the analyte to travel with the solvent front with little interaction with the stationary phase.

Troubleshooting Steps:

  • Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase.

  • Change of Solvents: Replace a more polar solvent with a less polar one.

Q4: I am observing inconsistent Rf values between different plates. What is causing this variability?

A4: Inconsistent Rf values can be frustrating and point to a lack of control over the experimental conditions.

Troubleshooting Steps:

  • Chamber Saturation: Ensure that the developing chamber is fully saturated with the mobile phase vapors before placing the plate inside. A 20-30 minute saturation time with a saturation pad is generally recommended.

  • Temperature and Humidity: Maintain a consistent temperature and humidity in the laboratory, as these environmental factors can affect the separation.

  • Plate Quality: Use plates from the same batch to minimize variability. It is also advisable to pre-wash the plates with methanol and dry them before sample application.[1]

  • Mobile Phase Preparation: Prepare fresh mobile phase for each experiment and ensure the components are accurately measured.

Q5: My calibration curve for this compound is not linear. What are the possible reasons?

A5: A non-linear calibration curve can arise from several factors affecting the densitometric measurement.

Troubleshooting Steps:

  • Sample Application: Ensure precise and consistent sample application using an automated applicator. The applied volume and the resulting spot size should be uniform.

  • Densitometer Settings: Optimize the scanning wavelength, slit dimensions, and scanning speed of the densitometer. The chosen wavelength should correspond to the absorption maximum of this compound.

  • Concentration Range: The concentration range of your standards might be too wide, exceeding the linear dynamic range of the detector. Try narrowing the concentration range.

  • Fluorescence Quenching: If you are using plates with a fluorescent indicator (F254), high concentrations of the analyte can lead to a non-linear response due to self-absorption or fluorescence quenching.

Q6: I am seeing extraneous spots or a high background on my developed plate. What could be the source of this contamination?

A6: Contamination can originate from various sources throughout the HPTLC process.

Troubleshooting Steps:

  • Plate Handling: Always handle HPTLC plates by the edges to avoid transferring oils or other contaminants from your fingers.[1]

  • Solvent Purity: Use high-purity solvents for both sample preparation and the mobile phase.

  • Sample Preparation: Ensure your sample extraction and preparation procedure effectively removes interfering substances from the matrix.

  • Pre-washing Plates: Pre-washing the HPTLC plates with methanol or another suitable solvent can help remove any impurities from the plate itself.[1]

Experimental Protocol: Quantification of this compound

This section provides a detailed methodology for the quantification of this compound using HPTLC. This protocol is a starting point and may require optimization based on your specific laboratory conditions and sample matrix.

1. Materials and Reagents:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 x 10 cm).

  • Mobile Phase: A mixture of toluene, ethyl acetate, acetone, and 25% ammonium hydroxide in the ratio of 10:20:20:1 (v/v/v/v). This mobile phase has been found effective for the separation of other beta-blockers like labetalol and metoprolol on silica gel.[2]

  • Standard Solution: Prepare a stock solution of this compound hydrochloride in methanol (1 mg/mL). From this, prepare working standard solutions of varying concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting with methanol.

  • Sample Preparation: For plasma samples, a liquid-liquid extraction is typically required. A published method involves extraction from plasma, though the specific solvent system for extraction would need to be optimized.[3] For pharmaceutical dosage forms, dissolve the powdered tablet or capsule contents in methanol to achieve a concentration within the calibration range.

2. Chromatographic Conditions:

  • Sample Application: Apply the standard and sample solutions as 6 mm bands onto the HPTLC plate using an automated applicator. The distance between bands should be at least 8 mm.

  • Chamber Saturation: Place a saturation pad in a twin-trough developing chamber and add the mobile phase. Allow the chamber to saturate for at least 20 minutes at room temperature.

  • Development: Place the HPTLC plate in the saturated chamber and develop it up to a distance of 80 mm.

  • Drying: After development, dry the plate in a stream of warm air for 5-10 minutes to completely remove the mobile phase.

3. Densitometric Analysis:

  • Scanning: Scan the dried plate using a TLC scanner in absorbance mode.

  • Detection Wavelength: The detection wavelength for this compound can be determined by scanning the spot of a standard solution. A wavelength around 240 nm is often used for beta-blockers.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPTLC analysis of this compound.

ParameterValueReference
Stationary Phase HPTLC plates silica gel 60 F254
Mobile Phase Toluene:Ethyl Acetate:Acetone:NH4OH (25%) (10:20:20:1 v/v/v/v)
Expected Rf Range 0.3 - 0.7 (Requires experimental verification for this compound)General HPTLC Practice
Detection Wavelength ~240 nm (Requires experimental verification)General Beta-Blocker Analysis
Linearity Range To be determined experimentally (e.g., 100 - 1000 ng/spot)-
Limit of Detection (LOD) To be determined experimentally-
Limit of Quantification (LOQ) To be determined experimentally-

Visualizations

Experimental Workflow for this compound HPTLC Quantification

HPTLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standard Prepare this compound Standard Solutions application Automated Sample Application prep_standard->application prep_sample Prepare Sample (Extraction/Dissolution) prep_sample->application prep_mobile Prepare Mobile Phase saturation Chamber Saturation (20-30 min) prep_mobile->saturation prep_plate Pre-wash and Activate HPTLC Plate prep_plate->application development Chromatographic Development application->development saturation->development drying Plate Drying development->drying scanning Densitometric Scanning drying->scanning calibration Generate Calibration Curve scanning->calibration quantification Quantify this compound in Sample scanning->quantification calibration->quantification report Report Results quantification->report

Caption: Experimental workflow for HPTLC quantification of this compound.

Troubleshooting Logic for this compound HPTLC Analysis

HPTLC_Troubleshooting start Problem Encountered spot_shape Irregular Spot Shape? start->spot_shape rf_value Incorrect Rf Value? start->rf_value quant_issue Quantification Problem? start->quant_issue tailing Tailing spot_shape->tailing Yes streaking Streaking spot_shape->streaking Yes sol_base Add Basic Modifier to Mobile Phase tailing->sol_base sol_overload Reduce Sample Concentration/Volume tailing->sol_overload streaking->sol_overload rf_low Rf Too Low rf_value->rf_low Yes rf_high Rf Too High rf_value->rf_high Yes rf_inconsistent Inconsistent Rf rf_value->rf_inconsistent Yes sol_polarity_inc Increase Mobile Phase Polarity rf_low->sol_polarity_inc sol_polarity_dec Decrease Mobile Phase Polarity rf_high->sol_polarity_dec sol_saturate Ensure Proper Chamber Saturation & Temp Control rf_inconsistent->sol_saturate non_linear Non-linear Calibration quant_issue->non_linear Yes poor_repro Poor Reproducibility quant_issue->poor_repro Yes sol_scanner Optimize Scanner Settings non_linear->sol_scanner sol_application Check Sample Applicator non_linear->sol_application sol_range Adjust Concentration Range non_linear->sol_range poor_repro->sol_saturate poor_repro->sol_application

Caption: Troubleshooting decision tree for HPTLC analysis of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for celiprolol related compound and impurity analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound is known to degrade under specific stress conditions. Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (especially basic conditions), oxidative, and photolytic stress.[1][2] It is, however, relatively stable under thermal stress.[1][2] The primary degradation products often result from the hydrolysis of the urea moiety and other structural modifications.

Q2: What are the typical impurities found in this compound?

A2: Impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[3] Common related compounds may include N-dealkylated this compound, products of O-dealkylation or demethylation, and oxidative metabolites of the aromatic ether or aliphatic side chain. The European Pharmacopoeia (EP) lists several specified impurities for this compound, including Impurity A, B, C, and others.

Q3: Which analytical techniques are most suitable for this compound impurity profiling?

A3: The most widely used and effective techniques for the analysis of this compound and its related compounds are High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is especially valuable for the identification and structural elucidation of unknown impurities and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive structural confirmation of isolated impurities.

Q4: What are the typical acceptance criteria for impurities in this compound?

A4: According to general ICH guidelines, specifications for impurities are established to ensure the safety and efficacy of the drug product. For this compound, a representative specification would typically limit any individual unspecified impurity to not more than 0.10%. Specified impurities, which are structurally identified, may have acceptance limits in the range of 0.05% to 0.30%, depending on their toxicological assessment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its related compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound Peak

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Free Silanols on the Column: this compound is a basic compound and can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.- Use a mobile phase with a pH that ensures this compound is in its ionized form (e.g., pH < 4).- Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask the silanol groups.- Use an end-capped HPLC column or a column with a base-deactivated stationary phase.
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.- Reduce the sample concentration or the injection volume.
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, resulting in peak distortion.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.- Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
Issue 2: Poor Resolution Between this compound and a Known Impurity

Possible Causes and Solutions:

CauseSolution
Suboptimal Mobile Phase Composition: The organic modifier and buffer composition may not be ideal for separating closely eluting compounds.- Adjust Organic Modifier Percentage: In a reversed-phase method, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve resolution.- Change Organic Modifier: Switch from methanol to acetonitrile or vice versa, as this can alter selectivity.- Modify Mobile Phase pH: A small change in pH can alter the ionization state of this compound or the impurity, leading to changes in retention and improved separation.
Inadequate Gradient Program: A steep gradient may not provide sufficient time to separate closely eluting peaks.- Decrease the Gradient Slope: Make the gradient shallower in the region where the critical pair elutes.- Introduce an Isocratic Hold: Incorporate a brief isocratic hold at a specific mobile phase composition to enhance the separation of the target peaks.
Inefficient Column: The column may have degraded over time, leading to broader peaks and reduced resolution.- Check Column Performance: Evaluate the column's efficiency (plate count) and peak asymmetry using a standard compound.- Replace the Column: If the performance is poor, replace it with a new column of the same type.
Issue 3: Appearance of Ghost Peaks in the Chromatogram

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase: Impurities in the solvents or buffer reagents can accumulate on the column and elute as ghost peaks, especially in gradient analysis.- Use high-purity HPLC-grade solvents and freshly prepared buffers.- Filter all mobile phases through a 0.45 µm or 0.22 µm membrane filter.
Carryover from Previous Injections: Residue from a previous, more concentrated sample may be eluting in the current run.- Implement a robust needle wash program on the autosampler.- Inject a blank (mobile phase) after a high-concentration sample to check for carryover.
Sample Matrix Effects: Components from the sample matrix may be retained on the column and elute in subsequent runs.- Improve the sample preparation procedure to remove interfering matrix components. Consider solid-phase extraction (SPE) for sample cleanup.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified period (e.g., 2-8 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period (e.g., 1-4 hours). This compound is highly susceptible to basic hydrolysis, so milder conditions may be required.

  • Neutral Hydrolysis: Mix the stock solution with water and heat at 80°C for a specified period.

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or fluorescent light for a defined duration.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable HPLC method (see Protocol 2).

Protocol 2: HPLC Method for this compound and Impurity Analysis

Objective: To separate and quantify this compound and its related compounds.

Methodology:

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) is a common choice.

  • Mobile Phase A: 0.1% Triethylammonium phosphate buffer, pH adjusted to 4.0.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Linearly increase the percentage of Mobile Phase B over 20-30 minutes to a higher concentration (e.g., 80-90%).

    • Hold at the high concentration for a few minutes to elute any strongly retained compounds.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 236 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionObservationMajor Degradation Products Formed
Acid Hydrolysis (0.1 N HCl, 80°C)Significant degradationCPL-I and other minor products
Base Hydrolysis (0.1 N NaOH, RT)Very rapid and significant degradationCPL-I and multiple other products
Neutral Hydrolysis (Water, 80°C)Moderate degradationCPL-I
Oxidative (30% H₂O₂, RT)Significant degradationMultiple oxidative products
Photolytic (UV/Fluorescent light)Moderate degradationPhotodegradation products
Thermal (80°C, solid state)No significant degradation-
Data compiled from published studies.

Table 2: Example HPLC Method Parameters for this compound Impurity Analysis

ParameterCondition
Column Ultrasphere C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Triethylammonium phosphate, pH 4.0
Mobile Phase B Methanol
Flow Rate 0.9 mL/min
Detection UV at 236 nm
Elution Mode Gradient

Visualizations

Impurity_Identification_Workflow cluster_0 Impurity Identification and Characterization Workflow start Impurity Detected in HPLC Analysis check_known Compare Retention Time with Known Impurity Standards start->check_known known_impurity Impurity Identified and Quantified check_known->known_impurity Match Found unknown_impurity Unknown Impurity Detected check_known->unknown_impurity No Match lc_ms_analysis Perform LC-MS Analysis for Molecular Weight Determination unknown_impurity->lc_ms_analysis ms_ms_fragmentation Conduct MS/MS Fragmentation for Structural Clues lc_ms_analysis->ms_ms_fragmentation isolate_impurity Isolate Impurity using Preparative HPLC ms_ms_fragmentation->isolate_impurity nmr_analysis Perform NMR Spectroscopy for Definitive Structure Elucidation isolate_impurity->nmr_analysis structure_elucidated Structure Elucidated and Impurity Characterized nmr_analysis->structure_elucidated

Caption: Workflow for the identification and characterization of impurities.

HPLC_Troubleshooting_Tree cluster_1 HPLC Troubleshooting Decision Tree start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes (alternate path) retention_time Retention Time Shift? resolution->retention_time No adjust_mobile_phase Adjust Mobile Phase Strength/pH resolution->adjust_mobile_phase Yes check_mobile_phase_prep Verify Mobile Phase Preparation retention_time->check_mobile_phase_prep Yes check_silanol Check for Silanol Interactions (pH, TEA) tailing->check_silanol check_overload Check for Column Overload fronting->check_overload adjust_gradient Optimize Gradient Program adjust_mobile_phase->adjust_gradient check_pump Check Pump for Leaks/Flow Rate Accuracy check_mobile_phase_prep->check_pump check_column_temp Check Column Temperature check_pump->check_column_temp

References

Celiprolol Oral Bioavailability Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in celiprolol oral bioavailability studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues and questions that may arise during the experimental process.

Q1: Why am I observing high inter- and intra-subject variability in my this compound plasma concentration-time profiles?

A1: High variability is a known challenge with this compound and can be attributed to several factors:

  • Gastric Motility: The rate of gastric emptying significantly affects the rate and extent of this compound absorption. Variations in the fasted-state gastric cycle can lead to inconsistent absorption rates and even the appearance of double peaks in the plasma profile[1].

  • Food and Beverage Effects: The bioavailability of this compound is markedly reduced when administered with food.[2][3] Citrus juices, such as orange and grapefruit juice, are known to inhibit the Organic Anion Transporting Polypeptide 1A2 (OATP1A2), a key transporter for this compound absorption, leading to a significant decrease in its bioavailability[4][5].

  • Genetic Polymorphisms: Genetic variations in transporters like P-glycoprotein (encoded by the ABCB1 gene) and OATP1A2 (encoded by the SLCO1A2 gene) can influence this compound's pharmacokinetics, contributing to inter-individual differences in drug exposure.

Troubleshooting Tips:

  • Standardize food and fluid intake for subjects in your studies. Ensure a consistent fasting period before drug administration.

  • Advise subjects to avoid citrus juices for a defined period before and during the study.

  • Consider genotyping subjects for relevant transporters (ABCB1, SLCO1A2) to better understand variability in your results.

Q2: I am seeing a "double-peak" phenomenon in the pharmacokinetic profile of this compound. What is the likely cause and how can I account for it?

A2: The occurrence of double peaks in the plasma concentration-time profile of this compound is often linked to gastric emptying patterns. A portion of the administered dose may remain in the stomach and be emptied into the small intestine at a later time, corresponding to a subsequent active phase of the gastric cycle, leading to a second absorption peak.

Troubleshooting Tips:

  • Simultaneously monitor gastric motility in your animal models (e.g., using manometry) to correlate absorption peaks with gastric emptying events.

  • In your pharmacokinetic modeling, consider using a model that incorporates two absorption sites or a dual lag time to accurately describe the double-peak phenomenon.

Q3: My in vitro Caco-2 permeability results for this compound are not correlating well with in vivo data. What could be the reason?

A3: A discrepancy between in vitro Caco-2 data and in vivo outcomes for this compound is likely due to the complex interplay of multiple transport mechanisms.

  • Efflux and Influx Transporters: this compound is a substrate for both the efflux transporter P-glycoprotein (P-gp) and the influx transporter OATP1A2. Caco-2 cells express P-gp, which can lead to an underestimation of absorptive transport (apical-to-basal) and an overestimation of secretory transport (basal-to-apical). The expression levels of OATP1A2 in Caco-2 cells may not fully recapitulate the in vivo situation in the human small intestine.

  • Saturable Transport: The transport of this compound is saturable, meaning that at higher concentrations, the transporters may become saturated, leading to non-linear permeability.

Troubleshooting Tips:

  • When conducting Caco-2 assays, include known inhibitors of P-gp (e.g., verapamil) and OATP transporters (e.g., bromosulfophthalein) to elucidate the contribution of each transporter to this compound's permeability.

  • Evaluate this compound permeability across a range of concentrations to assess potential saturation of transport mechanisms.

  • Consider using other cell lines or in vivo perfusion models in animals to get a more comprehensive picture of this compound absorption.

Q4: What are the critical parameters for developing a robust and sensitive HPLC method for this compound quantification in plasma or urine?

A4: Developing a reliable analytical method is crucial for accurate pharmacokinetic assessment.

  • Detection Method: Fluorescence detection is often preferred for its sensitivity, especially for quantifying the low concentrations of this compound typically found in biological samples. UV detection is also a viable option.

  • Chiral Separation: Since this compound is administered as a racemate, a chiral stationary phase is necessary if you need to quantify the individual R-(+) and S-(-) enantiomers. Polysaccharide-based columns like Chiralpak are effective for this purpose.

  • Sample Preparation: Efficient extraction of this compound from the biological matrix is key. Solid-phase extraction (SPE) is a common and effective method for cleaning up urine and plasma samples. Protein precipitation with acetonitrile can be used for plasma samples.

  • Internal Standard: Use of an appropriate internal standard (e.g., S-(-)-acebutolol or R-(+)-propranolol) is essential for accurate quantification.

Troubleshooting Tips:

  • Optimize the mobile phase composition (e.g., n-hexane:ethanol:triethylamine) and flow rate to achieve good resolution of the enantiomers.

  • Validate the method according to ICH guidelines, ensuring linearity, accuracy, precision, and stability over the expected concentration range. The linear range for calibration curves is often between 5-250 ng/mL.

Q5: My this compound formulation shows poor dissolution. What formulation strategies can be employed to improve this?

A5: Although this compound is a hydrophilic drug, formulation can still impact its dissolution and subsequent absorption.

  • Excipient Compatibility: Ensure that the excipients used in your formulation do not negatively interact with this compound or hinder its release.

  • Controlled Release Formulations: For modified-release profiles, gastro-retentive drug delivery systems, such as floating tablets using HPMC polymers, have been explored to prolong the gastric residence time and potentially improve bioavailability.

  • Immediate-Release Formulations: For immediate-release tablets, the compression force used during tableting can affect disintegration and dissolution rates.

Troubleshooting Tips:

  • Conduct thorough pre-formulation studies to assess the compatibility of this compound with various excipients.

  • For immediate-release formulations, optimize tablet compression parameters to ensure rapid disintegration and dissolution.

  • If developing a gastro-retentive formulation, carefully select the type and grade of polymers (e.g., HPMC K4M, K15M, K100M) to achieve the desired floating time and drug release profile.

Quantitative Data

The following tables summarize key physicochemical and pharmacokinetic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight379.5 g/mol
SolubilityFreely soluble in water
NatureHydrophilic agent

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Oral Bioavailability Dose-dependent: ~30% at 100 mg, up to ~74% at 400 mg
Time to Peak Plasma Concentration (Tmax) 2 to 3 hours
Plasma Half-life (t½) Approximately 4-5 hours
Plasma Protein Binding Approximately 25-30%
Volume of Distribution (Vd) 4.5 L/kg
Metabolism Minimally metabolized (1-3%)
Excretion Unchanged in urine and feces

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for this compound

This protocol provides a general framework for assessing the bidirectional transport of this compound across Caco-2 cell monolayers.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for full differentiation and formation of tight junctions.

    • Maintain cells in an appropriate culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4.

    • Apical-to-Basolateral (A-B) Transport (Absorption): Add the transport buffer containing [¹⁴C]-celiprolol to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral-to-Apical (B-A) Transport (Secretion): Add the transport buffer containing [¹⁴C]-celiprolol to the basolateral chamber. Add fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.

    • At the end of the experiment, collect samples from both donor and receiver chambers.

  • Sample Analysis:

    • Quantify the concentration of [¹⁴C]-celiprolol in the collected samples using liquid scintillation counting.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER significantly greater than 2 suggests the involvement of active efflux.

Protocol 2: HPLC Method for Quantification of this compound Enantiomers in Human Plasma

This protocol outlines a method for the simultaneous determination of this compound enantiomers in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in an Eppendorf tube, add known concentrations of S-(-)- and R-(+)-celiprolol working standards.

    • Add 25 µL of the internal standard working solution (e.g., S-(-)-acebutolol).

    • Add acetonitrile to a final volume of 1 mL to precipitate proteins.

    • Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of air.

    • Reconstitute the residue in 1 mL of methanol, sonicate for 5 minutes.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Chiral Column: Chiralpak IC (cellulose tris(3,5-dichlorophenyl carbamate) immobilized on silica).

    • Mobile Phase: n-hexane:ethanol:triethylamine (70:30:0.4%, v/v/v).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths.

  • Quantification:

    • Construct calibration curves by plotting the peak area ratio of each this compound enantiomer to the internal standard against the analyte concentration.

    • Use linear regression analysis to determine the concentration of this compound enantiomers in the unknown samples.

Visualizations

The following diagrams illustrate key workflows and relationships in this compound bioavailability studies.

G cluster_preclinical Pre-Study Phase cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Protocol Develop Study Protocol Ethics Obtain Ethics Approval Protocol->Ethics Subjects Recruit & Screen Subjects Ethics->Subjects Dosing Drug Administration (Standardized Conditions) Subjects->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Sample Processing (e.g., SPE, Precipitation) Sampling->Processing HPLC HPLC Analysis (Chiral Separation) Processing->HPLC PK Pharmacokinetic Modeling (NCA, Compartmental) HPLC->PK Stats Statistical Analysis PK->Stats Report Generate Final Report Stats->Report

Caption: Workflow for an in vivo this compound bioavailability study.

G cluster_drug Drug & Formulation Factors cluster_physiological Physiological Factors cluster_external External Factors Dose Dose Administered Bioavailability Oral Bioavailability of this compound Dose->Bioavailability Formulation Dosage Form (e.g., Tablet, Solution) Formulation->Bioavailability Gastric Gastric Emptying Rate Gastric->Bioavailability Transporters Intestinal Transporters (OATP1A2, P-gp) Transporters->Bioavailability Genetics Genetic Polymorphisms (ABCB1, SLCO1A2) Genetics->Transporters Food Concomitant Food Food->Bioavailability Juice Citrus Juice Intake Juice->Transporters Drugs Co-administered Drugs Drugs->Bioavailability

Caption: Factors influencing the oral bioavailability of this compound.

G Lumen Intestinal Lumen (this compound) OATP OATP1A2 (Influx) Lumen->OATP Absorption Enterocyte Enterocyte Blood Systemic Circulation Enterocyte->Blood Enters Bloodstream PGP P-glycoprotein (Efflux) Enterocyte->PGP Efflux OATP->Enterocyte PGP->Lumen

Caption: Role of transporters in this compound intestinal absorption.

References

Validation & Comparative

Celiprolol vs. Carvedilol: A Comparative Guide on Endothelial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of celiprolol and carvedilol, focusing on their respective impacts on endothelial function. The information presented is collated from a range of experimental studies to support an evidence-based understanding of their mechanisms and effects.

At a Glance: this compound and Carvedilol

FeatureThis compoundCarvedilol
Primary Mechanism β1-selective adrenoceptor antagonist with partial β2-adrenoceptor agonist activity.[1][2]Non-selective β-adrenoceptor and α1-adrenoceptor blocker.[3]
Vasodilatory Properties Mild vasodilation, attributed to its β2-agonist activity.[1][2]Moderate vasodilation due to α1-blockade.
Endothelial Nitric Oxide (NO) Production Stimulates NO release and increases endothelial nitric oxide synthase (eNOS) expression in preclinical studies.Enhances NO bioavailability, partly through antioxidant effects and stimulation of NO release.
Antioxidant Activity Demonstrated to decrease superoxide production in preclinical and human studies.Possesses potent antioxidant properties.

Quantitative Data on Endothelial Function

The following tables summarize quantitative data from clinical studies investigating the effects of this compound and carvedilol on markers of endothelial function. It is important to note that direct head-to-head clinical trials comparing the two drugs on these specific parameters are limited.

Table 1: Effects of this compound on Markers Related to Endothelial Function

ParameterStudy PopulationTreatmentDurationKey FindingsReference
Neutrophil Nitric Oxide Synthase (NOS) ActivityPatients with essential hypertensionThis compound8 weeksNo significant change in NOS activity.
Neutrophil Superoxide Anion GenerationPatients with essential hypertensionThis compound8 weeksSignificant decrease in superoxide anion generation.

Table 2: Effects of Carvedilol on Endothelial Function

ParameterStudy PopulationTreatmentDurationBaseline ValuePost-treatment ValueP-valueReference
Flow-Mediated Dilation (FMD)Patients with coronary artery diseaseCarvedilol4 months5.1% ± 0.4%7.8% ± 0.3%<0.01
Plasma Thiobarbituric Acid-Reactive Substances (TBARS)Patients with coronary artery diseaseCarvedilol4 months5.8 ± 0.4 nmol/mL4.6 ± 0.3 nmol/mL<0.01
Endothelium-dependent DilatationPatients with essential hypertensionCarvedilol (12.5 mg/day)12 weeksNot specified8.1% increase from baseline<0.05
Plasma Nitrite (NO₂) ConcentrationPatients with essential hypertensionCarvedilol (12.5 mg/day)12 weeksNot specifiedNo significant modificationNot specified
Forearm Blood Flow (FBF) Response to AcetylcholinePatients with dilated cardiomyopathyCarvedilol4 weeksNot specifiedAugmented FBF responseNot specified
Plasma Nitric Oxide (NO) LevelsAnesthetized ratsCarvedilol (1 mg/kg, IV)Acute17.9 ± 1.7 µmol/L32.2 ± 2.5 µmol/L<0.001

Experimental Protocols

Assessment of Endothelial Function

Flow-Mediated Dilation (FMD) of the Brachial Artery

This non-invasive technique is a widely used method to assess endothelium-dependent vasodilation, which is largely mediated by nitric oxide.

  • Patient Preparation: Subjects are typically required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking before the measurement.

  • Procedure:

    • The patient rests in a supine position in a quiet, temperature-controlled room.

    • A high-resolution ultrasound transducer is used to image the brachial artery in the longitudinal plane.

    • Baseline diameter of the brachial artery is recorded.

    • A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 50 mmHg above systolic blood pressure) for 5 minutes to induce reactive hyperemia.

    • The cuff is then rapidly deflated, causing a shear stress-induced increase in blood flow.

    • The diameter of the brachial artery is continuously monitored and recorded for several minutes after cuff deflation.

  • Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter observed after cuff deflation.

Measurement of Nitric Oxide (NO) and its Metabolites

  • Plasma/Serum Nitrite and Nitrate (NOx): As NO has a very short half-life, its bioavailability is often assessed by measuring its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). This is commonly done using the Griess reaction or chemiluminescence-based assays. Blood samples are collected, and plasma or serum is separated. For the Griess assay, nitrate is first reduced to nitrite, and then a colorimetric reagent is added to produce a colored azo compound, the absorbance of which is measured spectrophotometrically.

  • Direct NO Measurement: In preclinical studies, highly sensitive porphyrinic NO microsensors can be used for real-time measurement of NO release from single cells or tissues.

Venous Occlusion Plethysmography

This technique measures changes in forearm blood flow in response to intra-arterial infusion of vasoactive substances.

  • Procedure: A strain gauge is placed around the forearm to measure changes in circumference, which reflect changes in blood volume. A blood pressure cuff is placed on the upper arm and inflated to a pressure that occludes venous outflow but not arterial inflow. The rate of increase in forearm volume is proportional to the forearm blood flow. Endothelium-dependent vasodilation is assessed by infusing an agonist like acetylcholine, while endothelium-independent vasodilation is assessed with a direct NO donor like sodium nitroprusside.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound and carvedilol exert their effects on endothelial function.

celiprolol_pathway This compound This compound Beta2_AR β2-Adrenoceptor This compound->Beta2_AR Agonism This compound->Inhibition eNOS eNOS Beta2_AR->eNOS Activation NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->NO eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP sGC Vasodilation Vasodilation cGMP->Vasodilation Superoxide Superoxide Anion Inhibition->Superoxide Inhibition carvedilol_pathway Carvedilol Carvedilol Alpha1_AR α1-Adrenoceptor Carvedilol->Alpha1_AR Blockade Antioxidant Antioxidant Properties Carvedilol->Antioxidant eNOS eNOS Carvedilol->eNOS Stimulation Vasoconstriction Vasoconstriction Alpha1_AR->Vasoconstriction ROS Reactive Oxygen Species (ROS) Antioxidant->ROS Scavenging NO_Bioavailability NO Bioavailability ROS->NO_Bioavailability Degradation Vasodilation Vasodilation NO_Bioavailability->Vasodilation NO_Release NO Release eNOS->NO_Release NO_Release->Vasodilation

References

The Combination of Celiprolol and Losartan on Aortic Stiffness: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of aortic stiffness, a key indicator of cardiovascular risk, is a critical area of research. This guide provides a comparative analysis of the effects of celiprolol and losartan on aortic properties. While direct clinical trial data on the combination of this compound and losartan for reducing aortic stiffness is not currently available, this document synthesizes findings from studies on their individual effects and data from a related combination therapy to inform future research and drug development.

Executive Summary

This compound, a third-generation beta-blocker, and losartan, an angiotensin II receptor blocker (ARB), both influence vascular properties, but through distinct mechanisms. Losartan has been shown to decrease aortic stiffness, an effect that may be independent of blood pressure reduction. In contrast, studies on this compound, particularly in the context of vascular Ehlers-Danlos syndrome (vEDS), suggest it improves the biomechanical integrity and strength of the aortic wall, which may manifest as an increase in some measures of stiffness. A study combining another ARB, irbesartan, with this compound in vEDS patients demonstrated a reduction in clinical arterial events, suggesting a potential synergistic benefit of combining these drug classes.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and losartan on aortic stiffness and related hemodynamic parameters from various studies.

Table 1: Effects of Losartan on Aortic Stiffness and Hemodynamics

ParameterStudy PopulationTreatmentChange from BaselineReference
Carotid-femoral Pulse Wave Velocity (PWV)Aged patients with essential hypertensionLosartan (50 mg/d)Remarkable reduction[1]
Aortic Pressure-Strain Elastic ModulusPatients with mild to moderate essential hypertensionLosartan (50 mg/day) for 12 weeksDecreased from 4.42 ± 5.79 to 1.99 ± 1.49 x 10(6) dynes/cm2 (P = 0.02)[2]
Aortic Stiffness Index βPatients with mild to moderate essential hypertensionLosartan (50 mg/day) for 12 weeksDecreased from 27.4 ± 32.9 to 13.3 ± 9.9 (P = 0.02)[2]
Aortic Rupture ForcevEDS mouse model4-week treatment with losartanNo significant change[3]

Table 2: Effects of this compound on Aortic Properties

ParameterStudy PopulationTreatmentChange from BaselineReference
Aortic Rupture ForcevEDS mouse model4-week treatment with this compoundSignificant increase[3]
Carotid DistensibilityvEDS patientsThis compoundReduced (suggesting increased stiffness)
Carotid Young's Elastic ModulusvEDS patientsThis compoundIncreased (suggesting increased stiffness)
Pulse Wave VelocityvEDS patientsThis compoundElevated

Table 3: Effects of Irbesartan (ARB) in Combination with this compound

ParameterStudy PopulationTreatmentOutcomeReference
Symptomatic and Asymptomatic Arterial EventsvEDS patients on background this compound therapyIrbesartan vs. PlaceboSignificant reduction in the irbesartan group
Systolic Blood PressurevEDS patients on background this compound therapyIrbesartan vs. PlaceboBaseline-adjusted difference of -5.4 mm Hg (P<0.001) in the irbesartan group

Experimental Protocols

Study of Losartan in Essential Hypertension
  • Objective: To assess the effects of losartan on the elastic properties of the aorta in patients with mild to moderate essential hypertension.

  • Study Design: A prospective study.

  • Participants: 26 patients (mean age 48 ± 3 years) with mild to moderate essential hypertension.

  • Intervention: Losartan (50 mg/day) for 12 weeks.

  • Methodology for Aortic Stiffness Assessment:

    • Two-dimensional echocardiography was used to measure the ascending aorta.

    • M-mode measurements of aortic systolic (Ds) and diastolic (Dd) diameters were taken approximately 3 cm above the aortic valve.

    • Simultaneously, cuff brachial artery systolic (SBP) and diastolic (DBP) blood pressures were measured.

    • Aortic pressure-strain elastic modulus (Ep) was calculated as: Dd x (SBP-DBP)/(Ds-Dd) x 1333.

    • Stiffness index β was calculated as: Dd x Ln (SBP/DBP)/(Ds-Dd).

Comparative Study of this compound and Losartan in a vEDS Mouse Model
  • Objective: To evaluate the impact of this compound and losartan on the biomechanical integrity of the thoracic aorta in a mouse model of vascular Ehlers-Danlos syndrome.

  • Study Design: A controlled animal study.

  • Animal Model: A knock-in mouse model for vEDS.

  • Intervention: 4-week treatment with either this compound or losartan.

  • Methodology for Biomechanical Assessment:

    • A novel read-out system using a Tissue Puller was developed to measure the aortic rupture force.

    • The maximum tensile force at rupture of uniaxially stretched murine thoracic aortic rings was measured to compare treatment efficacy.

Study of Irbesartan in Combination with this compound in vEDS Patients (ARCADE Trial)
  • Objective: To test the hypothesis of a beneficial effect of adding an angiotensin II receptor blocker (irbesartan) to this compound in patients with vascular Ehlers-Danlos syndrome.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with a confirmed diagnosis of vEDS who were on background this compound therapy.

  • Intervention: Patients were randomized to receive either irbesartan or a placebo in addition to their ongoing this compound treatment.

  • Primary Outcome: A composite of cardiovascular death or any VEDS-related fatal or nonfatal event, and new or worsening asymptomatic arterial lesions over 24 months.

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound and losartan on the aortic wall are rooted in their different mechanisms of action.

This compound's Mechanism of Action

This compound is a cardioselective beta-1 adrenergic receptor antagonist with partial beta-2 adrenergic receptor agonist activity. Its effects on the vasculature are thought to be mediated through:

  • Beta-1 Blockade: Reduces heart rate and cardiac contractility, thereby decreasing mechanical stress on the arterial wall.

  • Beta-2 Agonism: This unique property among beta-blockers leads to vasodilation.

  • Nitric Oxide (NO) Production: this compound has been shown to stimulate endothelial nitric oxide synthase (eNOS), leading to increased NO production. NO is a potent vasodilator and plays a role in maintaining vascular health. This may contribute to a reduction in vascular oxidative stress and beneficially impact the extracellular matrix.

Celiprolol_Pathway This compound This compound Beta1_Receptor β1-Adrenergic Receptor (Heart) This compound->Beta1_Receptor Antagonism Beta2_Receptor β2-Adrenergic Receptor (Vascular Endothelium) This compound->Beta2_Receptor Partial Agonism Reduced_Cardiac_Output Reduced Heart Rate & Contractility Beta1_Receptor->Reduced_Cardiac_Output eNOS eNOS Activation Beta2_Receptor->eNOS NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation Improved_ECM Improved Extracellular Matrix Integrity NO_Production->Improved_ECM Reduced_Mechanical_Stress Reduced Mechanical Stress on Aortic Wall Reduced_Cardiac_Output->Reduced_Mechanical_Stress

This compound's signaling pathway.
Losartan's Mechanism of Action

Losartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor. Angiotensin II is a key component of the renin-angiotensin system (RAS) and a potent vasoconstrictor. By blocking the AT1 receptor, losartan's effects include:

  • Vasodilation: Inhibition of angiotensin II-induced vasoconstriction leads to a decrease in blood pressure.

  • Inhibition of TGF-β Signaling: The blockade of the AT1 receptor has been shown to indirectly inhibit the signaling of transforming growth factor-beta (TGF-β). TGF-β is involved in fibrosis and extracellular matrix remodeling, and its inhibition may contribute to the beneficial effects of losartan on vascular structure.

Losartan_Pathway Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor TGF_beta TGF-β Signaling AT1_Receptor->TGF_beta Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Losartan Losartan Losartan->AT1_Receptor Blockade Fibrosis_Remodeling Fibrosis & Extracellular Matrix Remodeling TGF_beta->Fibrosis_Remodeling Reduced_BP Reduced Blood Pressure Vasoconstriction->Reduced_BP Reduced_Stiffness Reduced Aortic Stiffness Fibrosis_Remodeling->Reduced_Stiffness

Losartan's signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical study investigating the effects of pharmacological agents on aortic stiffness.

Experimental_Workflow cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Intervention cluster_2 Phase 3: Follow-up & Final Assessment cluster_3 Phase 4: Data Analysis Patient_Recruitment Patient Recruitment (e.g., Essential Hypertension) Baseline_Measurements Baseline Aortic Stiffness Measurement (e.g., PWV, AIx) & Hemodynamics Patient_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Group Treatment Group (e.g., this compound + Losartan) Randomization->Treatment_Group Control_Group Control/Placebo Group Randomization->Control_Group Follow_up Follow-up Period (e.g., 12 weeks) Treatment_Group->Follow_up Control_Group->Follow_up Final_Measurements Final Aortic Stiffness Measurement & Hemodynamics Follow_up->Final_Measurements Data_Analysis Statistical Analysis of Changes in Aortic Stiffness Parameters Final_Measurements->Data_Analysis Conclusion Conclusion on Treatment Efficacy Data_Analysis->Conclusion

Typical clinical trial workflow.

Conclusion and Future Directions

The available evidence suggests that this compound and losartan have distinct and potentially complementary effects on the aorta. Losartan appears to directly reduce aortic stiffness, while this compound may enhance the structural integrity of the aortic wall, particularly in conditions of connective tissue disorders.

The positive results from the trial combining irbesartan and this compound in vEDS patients strongly support the rationale for investigating the combination of an ARB and a beta-blocker in managing aortic diseases. Future research should focus on:

  • Direct Comparative Studies: Head-to-head clinical trials comparing the effects of this compound, losartan, and their combination on various measures of aortic stiffness in relevant patient populations, such as those with hypertension or early-stage aortic disease.

  • Mechanistic Studies: Further elucidation of the combined signaling pathways of this compound and losartan to understand potential synergistic or additive effects at a molecular level.

  • Long-term Outcomes: Studies to determine if the combination therapy translates to improved long-term cardiovascular outcomes beyond changes in surrogate markers like aortic stiffness.

Such research is crucial for developing more effective therapeutic strategies to combat the growing burden of cardiovascular diseases associated with increased aortic stiffness.

References

A Comparative Analysis of Celiprolol's Efficacy in Modulating Collagen Type III Expression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the precise impact of therapeutic agents on extracellular matrix components is critical. This guide provides a comparative analysis of celiprolol's effect on collagen type III expression, a key protein implicated in the pathogenesis of vascular Ehlers-Danlos syndrome (vEDS). The guide contrasts this compound with other therapeutic alternatives, presenting available experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

This compound and Its Role in Collagen Synthesis

This compound is a third-generation beta-blocker with a unique pharmacological profile, exhibiting both β1-adrenergic antagonism and partial β2-adrenergic agonism.[1] This dual action is believed to be central to its therapeutic effects in vEDS, a condition caused by mutations in the COL3A1 gene, which leads to deficient or defective type III collagen.[2] While direct quantitative data on this compound's effect on COL3A1 gene expression is not extensively documented in publicly available research, its proposed mechanism involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3] The β2-agonist activity of this compound is thought to enhance collagen synthesis, thereby potentially improving the integrity of the vascular wall.[3][4]

Comparative Efficacy of this compound and Alternatives

To provide a comprehensive overview, this guide compares the effects of this compound with two other drugs that have been investigated for their potential to ameliorate conditions related to collagen deficiency: losartan and doxycycline.

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical and preclinical studies. It is important to note that direct comparative studies measuring the effect of all three drugs on collagen type III expression in the same model are not available. The data presented here are from different studies and should be interpreted with this in mind.

Table 1: Comparison of Clinical and Biomechanical Outcomes

DrugOutcome MeasuredModelDosageKey FindingCitation
This compound Arterial Events (rupture or dissection)Human (vEDS patients)Up to 400 mg/day20% event rate in this compound group vs. 50% in control group (HR 0.36)
Arterial Stiffness (Young's Elastic Modulus)Human (vEDS patients)Not specifiedIncreased stiffness over time, potentially indicating improved vessel wall integrity
Losartan Aortic Rupture RateMouse model of vEDS50 mg/kg/day17.6% mortality in losartan group vs. 62.5% in untreated group
Aortic Stiffness (Pulse Wave Velocity)Human (hypertensive patients)50 mg/daySignificant decrease in pulse wave velocity
Doxycycline Aortic Lesion ScoreMouse model of vEDS100 mg/kg/day in diet3-fold increase in untreated mice, prevented in doxycycline-treated group
Aortic Collagen ContentMouse model of vEDSNot specifiedNormalized to wild-type levels in doxycycline-treated mice

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these drugs on the vascular system are mediated by distinct signaling pathways.

This compound's Hypothesized Signaling Pathway

This compound's partial β2-adrenergic agonism is thought to stimulate the TGF-β signaling pathway, a key regulator of extracellular matrix production. Activation of the β2-adrenergic receptor can lead to the activation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including COL3A1.

celiprolol_pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR activates TGFB_Pathway TGF-β Signaling Pathway Beta2AR->TGFB_Pathway stimulates Smad Smad Proteins TGFB_Pathway->Smad activates Nucleus Nucleus Smad->Nucleus translocates to COL3A1 COL3A1 Gene Transcription Nucleus->COL3A1 CollagenIII Collagen Type III Synthesis COL3A1->CollagenIII leads to losartan_pathway Losartan Losartan AT1R Angiotensin II Receptor (AT1) Losartan->AT1R blocks TGFB_Pathway TGF-β Signaling AT1R->TGFB_Pathway stimulates AngII Angiotensin II AngII->AT1R activates Collagen_Synth Collagen Synthesis TGFB_Pathway->Collagen_Synth promotes experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Fibroblast Cell Culture (e.g., from vEDS patients) Drug_Treatment_Vitro Treatment with This compound/Alternatives Cell_Culture->Drug_Treatment_Vitro RT_qPCR RT-qPCR for COL3A1 mRNA Drug_Treatment_Vitro->RT_qPCR Western_Blot Western Blot for Collagen III Protein Drug_Treatment_Vitro->Western_Blot Animal_Model vEDS Mouse Model Drug_Treatment_Vivo Treatment with This compound/Alternatives Animal_Model->Drug_Treatment_Vivo Tissue_Harvest Tissue Harvest (e.g., Aorta) Drug_Treatment_Vivo->Tissue_Harvest Histology Histology & Immunohistochemistry Tissue_Harvest->Histology Biomechanical Biomechanical Testing Tissue_Harvest->Biomechanical

References

Celiprolol vs. Nebivolol: A Comparative Analysis of Their Impact on Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between third-generation beta-blockers is crucial for targeted therapeutic development. This guide provides an objective comparison of celiprolol and nebivolol, focusing on their distinct mechanisms of action and quantifiable effects on nitric oxide (NO) production, a key factor in their vasodilatory and cardioprotective properties.

Introduction

This compound and nebivolol are both third-generation beta-blockers that possess vasodilating properties attributed to their ability to stimulate nitric oxide (NO) production.[1][2] This distinguishes them from earlier generations of beta-blockers and contributes to their favorable hemodynamic profiles. While both drugs ultimately increase NO bioavailability, their underlying molecular mechanisms and the extent of their effects show notable differences. This guide synthesizes experimental data to provide a clear comparison of their performance, supported by detailed methodologies and signaling pathway visualizations.

Quantitative Data on Nitric Oxide Production

The following tables summarize the quantitative experimental data on the effects of this compound and nebivolol on nitric oxide production and related physiological responses.

Table 1: Nebivolol - In Vitro and In Vivo Effects on Nitric Oxide Production

Experimental ModelDrug Concentration/DoseMeasured ParameterResultCitation
Wistar-Kyoto Rat Aorta & Mesenteric Artery10⁻⁶ mol/LNO Levels (DAF-2 Fluorescence)Significant increase[3]
Wistar-Kyoto Rat Aorta & Mesenteric Artery10⁻⁵ mol/LNO Levels (DAF-2 Fluorescence)Plateau of NO increase[3]
Mouse Heart Tissue10⁻⁷ mol/LNO Production (DAF-2DA Fluorescence)Statistically significant increase[4]
Mouse Heart Tissue-ED50 for NO production0.56 µmol/L
Human Umbilical Vein Endothelial Cells (HUVECs) from Black donors1.0 µmol/LRate of NO release~5-fold increase compared to untreated cells
Spontaneously Hypertensive Rat (SHR) Mesenteric Arteries10 µmol/L[NO]/[ONOO⁻] ratioIncreased from 1.14 to 3.09

Table 2: this compound - In Vivo Effects on Nitric Oxide Production and Related Markers

Experimental ModelDrug DoseMeasured ParameterResultCitation
DOCA-salt Hypertensive Rats10 mg/kg/day for 5 weeksLeft Ventricle eNOS mRNA and protein levelsSignificant increase
Rabbit Model of Myocardial Infarction1 mg/kg/hMyocardial Interstitial NOx LevelsIncreased
Rabbit Model of Myocardial Infarction1 and 10 mg/kg/hMyocardial Infarct SizeDose-dependent reduction
Neonatal Rat Cardiac Myocytes-Isoproterenol-stimulated protein synthesis70% suppression

Signaling Pathways for Nitric Oxide Production

The distinct signaling pathways activated by this compound and nebivolol are crucial to understanding their pharmacological profiles.

Nebivolol's Signaling Pathway

Nebivolol's primary mechanism for stimulating NO production is through the activation of β3-adrenergic receptors on endothelial cells. This activation initiates a cascade that leads to the stimulation of endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS), and in cardiac tissue, the overexpression of inducible nitric oxide synthase (iNOS). The D-isomer of nebivolol is predominantly responsible for this effect, which is also maintained after hepatic metabolism. Furthermore, nebivolol exhibits antioxidant properties by reducing superoxide anion levels, which in turn increases the bioavailability of NO.

nebivolol_pathway nebivolol Nebivolol beta3 β3-Adrenergic Receptor nebivolol->beta3 Agonism antioxidant Antioxidant Effect (↓ Superoxide) nebivolol->antioxidant ca2 ↑ Intracellular Ca²⁺ beta3->ca2 nNOS nNOS Activation beta3->nNOS iNOS iNOS Overexpression (Cardiac) beta3->iNOS eNOS eNOS Activation ca2->eNOS no ↑ Nitric Oxide (NO) eNOS->no nNOS->no iNOS->no vasodilation Vasodilation no->vasodilation antioxidant->no Increases bioavailability

Nebivolol's NO signaling pathway.
This compound's Signaling Pathway

This compound's mechanism is more multifaceted, involving both β1-adrenergic receptor antagonism and partial β2-adrenergic receptor agonism. Its NO-releasing effect is endothelium-dependent and requires extracellular calcium. This compound has been shown to increase the expression of eNOS. There is also evidence to suggest that this compound may exert agonistic activity at β3-adrenoceptors, similar to nebivolol, contributing to its vasodilatory effects. The stimulation of NO production by this compound leads to an increase in cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, resulting in vasodilation.

celiprolol_pathway This compound This compound beta2 β2-Adrenergic Receptor This compound->beta2 Partial Agonism beta3_cel β3-Adrenergic Receptor (potential) This compound->beta3_cel Agonism eNOS_exp ↑ eNOS Expression & Activation beta2->eNOS_exp beta3_cel->eNOS_exp ca2_cel ↑ Intracellular Ca²⁺ eNOS_exp->ca2_cel no_cel ↑ Nitric Oxide (NO) ca2_cel->no_cel sGC Soluble Guanylate Cyclase (sGC) Activation no_cel->sGC cGMP ↑ cGMP sGC->cGMP vasodilation_cel Vasodilation cGMP->vasodilation_cel

This compound's NO signaling pathway.

Experimental Protocols

A summary of the key experimental methodologies used in the cited studies is provided below to allow for critical evaluation and replication of the findings.

Measurement of Nitric Oxide Production:

  • Diaminofluorescein (DAF) Probes: Several studies utilized DAF-2 diacetate (DAF-2DA) as a fluorescent probe to detect NO production in isolated tissues. Tissues, such as rodent aorta, mesenteric arteries, or cardiac sections, were incubated with DAF-2DA. The reaction of NO with DAF-2 forms a fluorescent triazole derivative, and the intensity of the fluorescence, measured by microscopy, is proportional to the amount of NO produced.

  • Nanosensors: Amperometric nanosensors with a tip diameter of approximately 300 nm were used to measure real-time release of NO and peroxynitrite (ONOO⁻) from the surface of single endothelial cells or in isolated arteries.

  • Greiss Reaction: Myocardial interstitial levels of NOx (nitrite and nitrate), stable metabolites of NO, were measured as an indicator of NO production.

Western Blotting:

  • This technique was used to quantify the protein expression levels of different nitric oxide synthase isoforms (eNOS, nNOS, iNOS) and the phosphorylation status of eNOS in tissue homogenates.

Vasorelaxation Studies:

  • Isolated arterial rings (e.g., rat thoracic aorta) were mounted in organ baths to measure isometric tension. The vasodilatory effects of this compound and nebivolol were assessed by measuring the relaxation of pre-contracted arterial rings. The role of the endothelium was investigated by comparing responses in intact versus denuded vessels.

experimental_workflow cluster_tissue Tissue/Cell Preparation cluster_treatment Drug Treatment cluster_measurement Measurement of NO/Vasodilation cluster_protein Protein Analysis tissue_prep Isolation of Arteries or Cardiac Tissue drug_incubation Incubation with This compound or Nebivolol (Dose-Response) tissue_prep->drug_incubation western Western Blot for eNOS/nNOS/iNOS tissue_prep->western cell_culture Endothelial Cell Culture (e.g., HUVECs) cell_culture->drug_incubation daf DAF-2 Fluorescence Microscopy drug_incubation->daf nanosensor Amperometric Nanosensors drug_incubation->nanosensor greiss Greiss Reaction (NOx) drug_incubation->greiss vaso Organ Bath for Vasorelaxation drug_incubation->vaso

General experimental workflow.

Conclusion

Both this compound and nebivolol are effective at stimulating nitric oxide production, which underlies their vasodilatory and cardioprotective effects. Nebivolol appears to have a more clearly defined primary pathway through β3-adrenergic receptor agonism, leading to the activation and upregulation of multiple NOS isoforms. This compound's mechanism is more complex, involving partial β2-agonism and potential β3-agonism, ultimately increasing eNOS expression and activity.

While direct head-to-head comparative studies on NO production are limited, the available data suggests that both agents are potent stimulators of the NO pathway. The choice between these two agents in a research or clinical setting may depend on the desired specificity of the signaling pathway to be targeted and the broader pharmacological profile of the drug. Further research involving direct comparative studies using standardized methodologies is warranted to fully elucidate the quantitative differences in NO production between this compound and nebivolol.

References

Celiprolol vs. Bisoprolol: A Comparative Guide on Mitochondrial Respiration in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celiprolol and bisoprolol are both cardioselective beta-1 adrenergic receptor blockers, yet they possess distinct pharmacological profiles that may differentially impact cardiomyocyte bioenergetics. While bisoprolol is a highly selective beta-1 antagonist, this compound exhibits additional partial beta-2 agonist activity, leading to vasodilation through the production of nitric oxide. This guide provides a comparative analysis of their effects on mitochondrial respiration in cardiomyocytes, drawing upon available experimental data to elucidate their mechanisms of action at the cellular level.

Comparative Analysis of Cellular Mechanisms

Direct comparative studies on the effects of this compound and bisoprolol on mitochondrial respiration in cardiomyocytes are limited. However, their known mechanisms of action and findings from related research provide a basis for a qualitative comparison.

Bisoprolol: As a selective beta-1 adrenoceptor antagonist, bisoprolol's primary effect on myocardial energetics is a reduction in myocardial oxygen consumption. This is a consequence of its negative chronotropic and inotropic effects, which decrease heart rate and contractility, thereby lessening the heart's workload[1]. Some clinical studies in patients with heart failure have shown that bisoprolol treatment can lead to a small but significant improvement in peak oxygen consumption[2]. At the cellular level, bisoprolol has been demonstrated to protect cardiomyocytes from ischemia-reperfusion injury by reducing the production of reactive oxygen species (ROS) through the PI3K/AKT/GSK3β signaling pathway[3]. Interestingly, while one study noted that bisoprolol could inhibit mitochondrial respiration and ATP synthesis in cancer cells, its cardioprotective effects appear to be more closely linked to the attenuation of oxidative stress[4].

This compound: this compound's unique pharmacological profile includes partial beta-2 receptor agonism, which stimulates the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS)[5]. This NO-dependent mechanism is central to its vasodilatory and cardioprotective effects, including the attenuation of cardiac hypertrophy. Experimental evidence indicates that this compound can reduce superoxide levels and oxidative stress in the myocardium. The enhanced NO bioavailability associated with this compound could theoretically influence mitochondrial function, as NO is a known regulator of mitochondrial respiration. However, direct experimental data quantifying the specific effects of this compound on cardiomyocyte oxygen consumption and ATP synthesis is currently lacking in the scientific literature.

Data Summary

The following table summarizes the known effects of this compound and bisoprolol on parameters related to cardiomyocyte mitochondrial function, based on available literature. It is important to note the absence of direct, quantitative comparative data for mitochondrial respiration.

ParameterThis compoundBisoprololReference
Primary Mechanism Selective β1-blocker with partial β2-agonist activitySelective β1-blocker
Effect on Myocardial Oxygen Consumption Indirectly reduces by decreasing cardiac workloadDirectly reduces by decreasing heart rate and contractility
Effect on Oxidative Stress/ROS Reduces superoxide levelsReduces ROS production
Key Signaling Pathway Nitric Oxide (NO)-dependent pathwayPI3K/AKT/GSK3β pathway
Mitochondrial Respiration (Direct Data) Not ReportedInhibition noted in cancer cells, but cardioprotective effect linked to reduced oxidative stress
ATP Synthesis (Direct Data) Not ReportedInhibition noted in cancer cells

Experimental Protocols

While direct comparative experimental data is not available, the following outlines a standard protocol for assessing the effects of pharmacological agents like this compound and bisoprolol on mitochondrial respiration in cardiomyocytes.

Measurement of Oxygen Consumption Rate (OCR) in Cardiomyocytes

This protocol is adapted from established methods for assessing mitochondrial function in cultured cardiomyocytes using extracellular flux analysis (e.g., Seahorse XFe Analyzer).

1. Cell Culture:

  • Isolate primary cardiomyocytes from neonatal or adult rodents, or use a suitable cardiomyocyte cell line (e.g., H9c2).

  • Plate the cardiomyocytes in specialized cell culture microplates compatible with the extracellular flux analyzer at an appropriate density.

  • Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they form a confluent monolayer.

2. Drug Treatment:

  • Prepare stock solutions of this compound and bisoprolol in a suitable vehicle (e.g., DMSO or sterile water).

  • On the day of the assay, prepare fresh dilutions of the drugs in the assay medium to the desired final concentrations.

  • Incubate the cardiomyocytes with the respective drugs or vehicle control for a predetermined period.

3. Seahorse XF Cell Mito Stress Test:

  • Prior to the assay, replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the cells in a non-CO2 incubator at 37°C for one hour.

  • The Seahorse XFe Analyzer measures the OCR in real-time. A standard Mito Stress Test involves the sequential injection of mitochondrial inhibitors to assess key parameters of mitochondrial function:

    • Basal Respiration: The baseline OCR before the addition of any inhibitors.

    • ATP Production-Linked Respiration: Measured after the injection of oligomycin, an ATP synthase inhibitor. The decrease in OCR corresponds to the respiration dedicated to ATP synthesis.

    • Maximal Respiration: Determined after the injection of FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), an uncoupling agent that collapses the mitochondrial membrane potential and stimulates the electron transport chain to its maximum capacity.

    • Non-Mitochondrial Respiration: Measured after the injection of a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor), which shuts down mitochondrial respiration.

4. Data Analysis:

  • The OCR values are normalized to the cell number or protein content in each well.

  • The key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, spare respiratory capacity) are calculated from the OCR measurements.

  • Statistical analysis is performed to compare the effects of this compound and bisoprolol with the vehicle control.

Visualizations

Signaling Pathways

celiprolol_pathway This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR activates (partial agonist) eNOS eNOS Beta2_AR->eNOS stimulates NO Nitric Oxide eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Cardioprotection Cardioprotection NO->Cardioprotection Superoxide_Reduction Superoxide Reduction NO->Superoxide_Reduction

Caption: this compound's NO-dependent signaling pathway.

bisoprolol_pathway Bisoprolol Bisoprolol Beta1_AR β1-Adrenergic Receptor Bisoprolol->Beta1_AR blocks PI3K PI3K Beta1_AR->PI3K downstream effects lead to activation AKT AKT PI3K->AKT activates GSK3b GSK3β AKT->GSK3b phosphorylates/inhibits ROS_Reduction ROS Reduction GSK3b->ROS_Reduction contributes to Cardioprotection Cardioprotection ROS_Reduction->Cardioprotection

Caption: Bisoprolol's cardioprotective signaling pathway.

Experimental Workflow

mito_stress_workflow cluster_prep Preparation cluster_assay Mito Stress Test Assay cluster_analysis Data Analysis Cell_Culture Cardiomyocyte Culture Drug_Treatment Incubate with this compound, Bisoprolol, or Vehicle Cell_Culture->Drug_Treatment Basal_OCR Measure Basal OCR Drug_Treatment->Basal_OCR Oligomycin_Injection Inject Oligomycin (Measure ATP-linked OCR) Basal_OCR->Oligomycin_Injection FCCP_Injection Inject FCCP (Measure Maximal Respiration) Oligomycin_Injection->FCCP_Injection Rot_AA_Injection Inject Rotenone/Antimycin A (Measure Non-Mitochondrial Respiration) FCCP_Injection->Rot_AA_Injection Normalization Normalize OCR to Cell Number/Protein Rot_AA_Injection->Normalization Calculation Calculate Key Mitochondrial Respiration Parameters Normalization->Calculation Comparison Compare Effects of This compound vs. Bisoprolol Calculation->Comparison

Caption: Workflow for assessing mitochondrial respiration.

Conclusion

While both this compound and bisoprolol are effective beta-1 blockers, their effects on cardiomyocyte mitochondrial function appear to be mediated through different pathways. Bisoprolol primarily reduces myocardial oxygen demand and has demonstrated protective effects against oxidative stress. This compound's unique vasodilatory properties, driven by nitric oxide production, also contribute to cardioprotection and reduction of oxidative stress, though its direct impact on mitochondrial respiration remains to be elucidated. Further research employing direct comparative studies with robust methodologies, such as extracellular flux analysis, is necessary to fully characterize and quantify the distinct effects of these two agents on cardiomyocyte mitochondrial bioenergetics. Such studies would provide valuable insights for drug development and the optimization of therapeutic strategies for cardiovascular diseases.

References

A Comparative Analysis of Celiprolol and Propranolol on Beta-Arrestin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of two beta-adrenergic receptor antagonists, celiprolol and propranolol, with a specific focus on their differential impact on beta-arrestin signaling pathways. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction to Beta-Adrenergic Receptor Signaling and Biased Agonism

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological processes, particularly in the cardiovascular and pulmonary systems. For decades, the therapeutic action of β-blockers has been primarily attributed to their ability to antagonize G protein-dependent signaling cascades. However, the discovery of biased agonism has unveiled a more complex and nuanced mechanism of action for these drugs.

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. In the context of β-ARs, this often involves a bias towards or away from the beta-arrestin (β-arrestin) pathway, which is independent of G protein activation. This guide delves into the comparative effects of this compound and propranolol on this pivotal β-arrestin signaling axis.

Pharmacological Profiles

This compound

This compound is a third-generation β-blocker characterized by its unique pharmacological profile. It acts as a selective antagonist at β1-adrenergic receptors while exhibiting partial agonist activity at β2-adrenergic receptors.[1][2] This dual action contributes to its clinical effects, including blood pressure reduction with a lower incidence of certain side effects compared to non-selective β-blockers.[3]

Propranolol

Propranolol, a first-generation β-blocker, is a non-selective antagonist of both β1- and β2-adrenergic receptors.[4] It is widely used in the treatment of various cardiovascular conditions. Notably, propranolol has been identified as a biased agonist, capable of inhibiting G protein-mediated signaling while simultaneously activating β-arrestin-dependent pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[4]

Comparative Effect on Beta-Arrestin Signaling

Recent research has shed light on the distinct interactions of this compound and propranolol with the β-arrestin signaling pathway.

A key finding is that both this compound and propranolol can promote the recruitment of β-arrestin2. Specifically, this compound, despite being a β1-AR selective antagonist, has been shown to induce β-arrestin2 recruitment at the β1-AR. Similarly, the non-selective antagonist propranolol also promotes β-arrestin2 recruitment.

The partial agonist activity of this compound at the β2-AR suggests a potential for β-arrestin engagement at this receptor subtype as well, although direct quantitative comparisons with propranolol are limited in the current literature. Propranolol's role as a biased agonist is more established, with studies demonstrating its ability to stimulate ERK1/2 phosphorylation through a β-arrestin-dependent mechanism. This action is independent of G protein signaling.

The following table summarizes the key comparative aspects of this compound and propranolol in relation to β-arrestin signaling:

FeatureThis compoundPropranolol
Receptor Selectivity β1-selective antagonist, β2-partial agonistNon-selective β1 and β2 antagonist
G Protein Signaling Antagonist at β1-AR, Partial agonist at β2-ARInverse agonist at Gs pathway
β-Arrestin Recruitment Promotes β-arrestin2 recruitment at β1-ARPromotes β-arrestin2 recruitment
Downstream β-Arrestin Signaling Data not extensively availableActivates MAPK/ERK pathway

Signaling Pathway Diagrams

To visualize the concepts discussed, the following diagrams illustrate the canonical G protein-dependent and the β-arrestin-mediated signaling pathways, as well as the differential effects of this compound and propranolol.

cluster_G_protein Canonical G Protein-Dependent Signaling Agonist Agonist β-AR β-AR Agonist->β-AR Activates G_Protein G Protein (Gs) β-AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_G Cellular Response (e.g., increased heart rate, bronchodilation) PKA->Cellular_Response_G Leads to

Canonical G protein-dependent β-adrenergic receptor signaling pathway.

cluster_beta_arrestin β-Arrestin-Mediated Signaling Biased_Agonist Biased Agonist (e.g., Propranolol) β-AR_p Phosphorylated β-AR Biased_Agonist->β-AR_p Promotes phosphorylation via GRK GRK GRK Beta_Arrestin β-Arrestin β-AR_p->Beta_Arrestin Recruits MAPK_Cascade MAPK Cascade (ERK) Beta_Arrestin->MAPK_Cascade Activates Cellular_Response_Arrestin Cellular Response (e.g., cell survival, proliferation) MAPK_Cascade->Cellular_Response_Arrestin Leads to

β-arrestin-mediated signaling pathway activated by a biased agonist.

cluster_comparison Comparative Effects of this compound and Propranolol This compound This compound Beta1_AR β1-AR This compound->Beta1_AR Antagonist Beta2_AR β2-AR This compound->Beta2_AR Partial Agonist G_Protein_Beta1 G Protein Signaling (β1) This compound->G_Protein_Beta1 Blocks G_Protein_Beta2 G Protein Signaling (β2) This compound->G_Protein_Beta2 Weakly Activates Beta_Arrestin_Signaling β-Arrestin Signaling This compound->Beta_Arrestin_Signaling Promotes at β1-AR Propranolol Propranolol Propranolol->Beta1_AR Antagonist Propranolol->Beta2_AR Antagonist Propranolol->G_Protein_Beta1 Blocks Propranolol->G_Protein_Beta2 Blocks Propranolol->Beta_Arrestin_Signaling Promotes Beta1_AR->G_Protein_Beta1 Beta1_AR->Beta_Arrestin_Signaling Beta2_AR->G_Protein_Beta2 Beta2_AR->Beta_Arrestin_Signaling

Differential effects of this compound and Propranolol on β-AR signaling pathways.

Experimental Protocols

The investigation of β-arrestin recruitment and signaling relies on sophisticated cell-based assays. Below are descriptions of key experimental methodologies cited in the literature for such studies.

TANGO (Transcriptional Activation following Arrestin Translocation) Assay
  • Principle: This assay measures the interaction between a GPCR and β-arrestin by linking this event to the expression of a reporter gene.

  • Methodology:

    • A fusion protein of the GPCR of interest with a transcription factor (e.g., tTA) linked by a protease cleavage site is expressed in host cells.

    • A second fusion protein consisting of β-arrestin and a protease (e.g., TEV protease) is also expressed.

    • Upon ligand-induced recruitment of β-arrestin to the GPCR, the protease cleaves the transcription factor from the receptor.

    • The released transcription factor translocates to the nucleus and activates the transcription of a reporter gene, such as luciferase.

    • The resulting luminescence is measured and is proportional to the extent of β-arrestin recruitment.

Bioluminescence Resonance Energy Transfer (BRET) Assay
  • Principle: BRET is a proximity-based assay that measures the interaction between two proteins in real-time in living cells.

  • Methodology:

    • One protein of interest (e.g., the GPCR) is fused to a bioluminescent donor molecule (e.g., Renilla luciferase, Rluc).

    • The other protein (e.g., β-arrestin) is fused to a fluorescent acceptor molecule (e.g., Yellow Fluorescent Protein, YFP).

    • When the two proteins are in close proximity (typically <10 nm) upon ligand stimulation, the energy from the luciferase is transferred to the fluorescent protein, which then emits light at its characteristic wavelength.

    • The ratio of acceptor to donor emission is measured, and an increase in this ratio indicates protein-protein interaction.

Enzyme Fragment Complementation (EFC) Assay (e.g., PathHunter®)
  • Principle: This assay is based on the reconstitution of an active enzyme from two inactive fragments when they are brought into close proximity by an interacting protein pair.

  • Methodology:

    • The GPCR is tagged with a small fragment of an enzyme (e.g., β-galactosidase).

    • β-arrestin is tagged with the larger, complementing fragment of the same enzyme.

    • Ligand-induced interaction between the GPCR and β-arrestin brings the two enzyme fragments together, forming a functional enzyme.

    • A substrate is added that is converted by the active enzyme into a detectable signal (e.g., chemiluminescence).

    • The signal intensity is proportional to the level of β-arrestin recruitment.

Quantitative Data Summary

DrugAssayReceptorEffect on β-arrestin RecruitmentQuantitative Data (EC50/Potency)Downstream Effect
This compound TANGO Assayβ1-ARPromotes β-arrestin2 recruitmentNot reported in comparative contextNot extensively characterized
Propranolol BRET Assayβ2-ARPromotes β-arrestin recruitmentPartial agonism observed, lower efficacy than isoproterenolInduces ERK1/2 phosphorylation
Propranolol TANGO Assayβ1-ARPromotes β-arrestin2 recruitmentNot reported in comparative context-
Propranolol Western BlotBreast Cancer Cells-EC50 for cell viability ~78 µMInduces apoptosis, inhibits Akt and ERK phosphorylation

Note: The lack of directly comparable quantitative data highlights a gap in the current research literature.

Conclusion

This compound and propranolol, while both classified as beta-blockers, exhibit distinct profiles in their interaction with the β-arrestin signaling pathway. Propranolol's role as a biased agonist, leading to β-arrestin recruitment and subsequent activation of downstream pathways like MAPK/ERK, is well-documented. This compound, a β1-selective antagonist and β2-partial agonist, has also been shown to promote β-arrestin2 recruitment at the β1-AR.

The clinical implications of these differential effects on β-arrestin signaling are an active area of research. The ability of certain β-blockers to engage β-arrestin pathways may contribute to their therapeutic benefits beyond simple G protein antagonism, potentially influencing long-term cellular processes such as cell survival and proliferation.

Further research, particularly direct quantitative comparative studies employing assays such as BRET or EFC, is warranted to fully elucidate the relative potencies and efficacies of this compound and propranolol in modulating β-arrestin signaling. Such studies will provide a more complete understanding of their mechanisms of action and could inform the development of next-generation biased ligands with improved therapeutic profiles.

References

Validating Celiprolol's Antioxidant Effects in Endothelial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of celiprolol's antioxidant effects in endothelial cells against other beta-blockers, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows to aid in the validation and further research of this compound's vasculoprotective properties.

Introduction to this compound's Antioxidant Properties

This compound is a third-generation beta-blocker with vasodilating properties attributed to its unique pharmacological profile, which includes β1-adrenoceptor antagonism and partial β2-adrenoceptor agonism. Beyond its primary antihypertensive action, a growing body of evidence suggests that this compound exerts direct antioxidant effects on the vascular endothelium. This is a significant advantage over older, non-vasodilating beta-blockers and positions this compound as a potentially valuable agent in the management of cardiovascular diseases where endothelial dysfunction and oxidative stress are key pathological features.

Endothelial cells play a crucial role in maintaining vascular homeostasis. Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS), can impair endothelial function, leading to reduced nitric oxide (NO) bioavailability, inflammation, and apoptosis.[1][2] this compound's antioxidant activity appears to counteract these detrimental processes, thereby preserving endothelial health.

This guide will delve into the experimental evidence supporting this compound's antioxidant effects, comparing it with other beta-blockers such as atenolol (a second-generation beta-blocker with no intrinsic sympathomimetic activity or antioxidant properties), carvedilol, and nebivolol (third-generation beta-blockers with known antioxidant activities).[3][4]

Comparative Analysis of Antioxidant Effects

The antioxidant properties of beta-blockers can be evaluated through various in vitro and in vivo models, focusing on their ability to reduce oxidative stress markers and enhance antioxidant defense mechanisms in endothelial cells.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the antioxidant effects of this compound and its comparators.

Table 1: Effect of Beta-Blockers on Markers of Oxidative Stress in Endothelial Progenitor Cells

ParameterControl (WKY Rats)Hypertensive (SHR)SHR + this compoundSHR + AtenololReference
TBARS Score (nmol/mg protein)1.5 ± 0.23.8 ± 0.41.8 ± 0.33.6 ± 0.4[5]
p22phox mRNA expression (ratio to GAPDH)1.0 ± 0.12.5 ± 0.31.2 ± 0.22.4 ± 0.3
gp91phox mRNA expression (ratio to GAPDH)1.0 ± 0.12.8 ± 0.31.3 ± 0.2*2.7 ± 0.3

*p < 0.01 vs. SHR. Data are presented as mean ± SEM. TBARS: Thiobarbituric Acid Reactive Substances; WKY: Wistar-Kyoto; SHR: Spontaneously Hypertensive Rats.

Table 2: Comparative Effects of Third-Generation Beta-Blockers on Endothelial Function and Oxidative Stress Markers in Hypertensive Patients

ParameterBaselineCarvedilol (12 weeks)Nebivolol (12 weeks)Reference
Flow-Mediated Dilation (%)~4-5%Increased by 8.1%Increased by 7.3%
Ferric-Reducing Ability of Plasma (FRAP, µmol/L)~800Increased by 31.5%No significant change
Plasma Nitrite (NO2-) Concentration (µmol/L)~20No significant changeIncreased by 62.1%

*p < 0.05 vs. Baseline.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the antioxidant effects of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation and a widely used marker of oxidative stress.

Principle: MDA in the sample reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.

Procedure:

  • Sample Preparation: Homogenize endothelial cells in a suitable lysis buffer. Centrifuge to remove cellular debris and collect the supernatant.

  • Reaction Mixture: To 100 µL of the sample supernatant, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of TBA.

  • Incubation: Incubate the mixture at 95°C for 60 minutes.

  • Extraction: Cool the tubes and add 1 mL of n-butanol and 5 mL of distilled water. Vortex the mixture and centrifuge at 4000 rpm for 10 minutes.

  • Measurement: Measure the absorbance of the organic layer at 532 nm.

  • Quantification: Calculate the concentration of TBARS using a standard curve prepared with MDA.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

Principle: A superoxide anion generating system (e.g., xanthine/xanthine oxidase) reduces a detector molecule (e.g., WST-1), which produces a colored product. SOD in the sample inhibits this reduction, and the degree of inhibition is proportional to the SOD activity.

Procedure:

  • Sample Preparation: Prepare endothelial cell lysates in an appropriate buffer.

  • Reaction Mixture: In a 96-well plate, add the cell lysate, WST-1 working solution, and xanthine oxidase solution.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition of the reduction of WST-1 and determine the SOD activity by comparing it to a standard curve.

Catalase Activity Assay

This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂).

Principle: The assay is based on the reaction of catalase with a known amount of H₂O₂. The remaining H₂O₂ is then reacted with a chromogenic substrate in the presence of horseradish peroxidase (HRP) to produce a colored product. The intensity of the color is inversely proportional to the catalase activity.

Procedure:

  • Sample Preparation: Prepare endothelial cell lysates.

  • Reaction: Add the cell lysate to a solution containing a known concentration of H₂O₂. Incubate for a specific time.

  • Color Development: Stop the reaction and add a chromogenic substrate and HRP.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 520 nm).

  • Calculation: Calculate the catalase activity based on the decrease in H₂O₂ concentration, determined from a standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in this compound's antioxidant effects and a typical experimental workflow for its validation.

celiprolol_antioxidant_pathway This compound This compound beta2_receptor β2-Adrenergic Receptor This compound->beta2_receptor nadph_oxidase NADPH Oxidase This compound->nadph_oxidase Inhibition endothelial_function Improved Endothelial Function This compound->endothelial_function pi3k PI3K beta2_receptor->pi3k akt Akt pi3k->akt enos eNOS akt->enos Phosphorylation no Nitric Oxide (NO) enos->no no->endothelial_function ros Reactive Oxygen Species (ROS) nadph_oxidase->ros ros->endothelial_function Impairment

Caption: this compound's dual mechanism of antioxidant action.

experimental_workflow start Start: Culture Endothelial Cells treatment Treatment Groups: - Vehicle Control - this compound - Atenolol - Carvedilol/Nebivolol start->treatment oxidative_stress Induce Oxidative Stress (e.g., High Glucose, Angiotensin II) treatment->oxidative_stress assays Perform Antioxidant Assays oxidative_stress->assays ros_assay ROS Measurement (e.g., DCF-DA) assays->ros_assay enzyme_assays Enzyme Activity Assays (SOD, Catalase) assays->enzyme_assays lipid_peroxidation Lipid Peroxidation Assay (TBARS) assays->lipid_peroxidation data_analysis Data Analysis and Comparison ros_assay->data_analysis enzyme_assays->data_analysis lipid_peroxidation->data_analysis conclusion Conclusion on Comparative Antioxidant Efficacy data_analysis->conclusion

Caption: Workflow for validating antioxidant effects.

Conclusion

References

Celiprolol vs. Atenolol: A Comparative Analysis of Pulmonary Effects in Asthmatic Patients

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the differential effects of two beta-blockers on respiratory function in individuals with asthma, supported by clinical data and mechanistic insights.

For researchers and drug development professionals navigating the complexities of beta-blocker therapy in patients with comorbid asthma, the choice between agents is paramount. While beta-blockers are a cornerstone in cardiovascular medicine, their potential to induce bronchoconstriction has historically limited their use in patients with reactive airway disease. This guide provides a detailed comparison of celiprolol and atenolol, two cardioselective beta-blockers, with a focus on their pulmonary effects in asthmatic individuals.

Pharmacological Distinction: A Tale of Two Beta-Blockers

Atenolol is a well-established second-generation cardioselective β1-adrenergic antagonist. Its primary mechanism of action involves blocking β1-receptors in the heart, thereby reducing heart rate, blood pressure, and myocardial contractility. However, at higher doses, its selectivity for β1-receptors diminishes, leading to a potential for β2-receptor blockade in the lungs, which can trigger bronchoconstriction in susceptible individuals like asthmatics.[1]

This compound, a third-generation beta-blocker, exhibits a more complex pharmacological profile.[2] It is a β1-antagonist with a unique property of partial β2-agonist activity.[2] This intrinsic sympathomimetic activity at the β2-receptor is thought to counteract the potential for bronchoconstriction, making it a theoretically safer option for patients with asthma.[2][3]

cluster_c This compound cluster_a Atenolol c_b1 β1-Receptor (Heart) c_action_b1 Antagonist c_b1->c_action_b1 c_b2 β2-Receptor (Lungs) c_action_b2 Partial Agonist c_b2->c_action_b2 c_effect_b1 Decreased Heart Rate & Blood Pressure c_action_b1->c_effect_b1 c_effect_b2 Bronchodilation (potential) c_action_b2->c_effect_b2 a_b1 β1-Receptor (Heart) a_action_b1 Antagonist a_b1->a_action_b1 a_b2 β2-Receptor (Lungs) a_action_b2 Antagonist (at higher doses) a_b2->a_action_b2 a_effect_b1 Decreased Heart Rate & Blood Pressure a_action_b1->a_effect_b1 a_effect_b2 Bronchoconstriction (potential) a_action_b2->a_effect_b2

Figure 1: Pharmacological Mechanisms of this compound and Atenolol

Head-to-Head Clinical Data: Pulmonary Function Under Scrutiny

Multiple clinical studies have investigated the comparative pulmonary effects of this compound and atenolol in asthmatic patients. The data consistently demonstrates a more favorable respiratory safety profile for this compound.

ParameterThis compoundAtenololKey FindingsCitations
Forced Expiratory Volume in 1 second (FEV1) No significant change or slight increase from baseline.Significant decrease from baseline in several studies.This compound is consistently shown to be "bronchosparing" compared to atenolol, which can induce bronchoconstriction.
Forced Vital Capacity (FVC) No significant change.A significant decrease was observed in some studies.Similar to FEV1, this compound did not negatively impact FVC, unlike atenolol in certain patient populations.
Maximal Midexpiratory Flow Rate (FEF25-75) Positive changes, similar to placebo.Significant reductions observed.This compound's effect on smaller airways appears to be more favorable than that of atenolol.
Airway Resistance (Raw) No significant change.Increased airway resistance was noted in some trials.This compound did not increase airway resistance, a key concern in asthmatic patients.
Response to β2-Agonists (e.g., Albuterol) Did not antagonize the bronchodilatory effects of β2-agonists.Attenuated the response to β2-agonists.This compound allows for the effective use of rescue inhalers, a critical safety consideration.

Experimental Protocols: A Glimpse into the Research

The clinical trials forming the basis of this comparison guide have employed rigorous methodologies to assess the pulmonary effects of these drugs. A typical experimental workflow is outlined below.

cluster_workflow Experimental Workflow cluster_drugs Treatment Arms A Patient Recruitment (Hypertensive Asthmatics) B Washout Period (Discontinuation of regular beta-agonists) A->B C Baseline Pulmonary Function Tests (FEV1, FVC, etc.) B->C D Randomized, Double-Blind, Crossover Drug Administration C->D This compound This compound (e.g., 200-400mg) Atenolol Atenolol (e.g., 100mg) Placebo Placebo E Post-Dose Pulmonary Function Monitoring (at specified time intervals) This compound->E Atenolol->E Placebo->E F Assessment of Response to Rescue Medication (e.g., Albuterol) E->F G Data Analysis and Statistical Comparison F->G

Figure 2: Typical Clinical Trial Workflow

A common study design is a randomized, double-blind, placebo-controlled, crossover trial. This design allows each patient to serve as their own control, minimizing inter-individual variability.

Key Methodological Components:

  • Patient Population: Studies typically enroll patients with mild to moderate essential hypertension and stable asthma.

  • Washout Period: A crucial step involves a washout period where patients discontinue their regular bronchodilator medications to establish a stable baseline.

  • Dosages: Single oral doses are commonly used for acute effect assessment, for instance, 200-400 mg of this compound versus 100 mg of atenolol.

  • Pulmonary Function Tests: Spirometry is the primary tool for measuring FEV1, FVC, and other respiratory parameters at baseline and at various time points after drug administration.

  • Bronchodilator Challenge: To assess the interaction with rescue medication, a β2-agonist like albuterol or isoproterenol is administered after the study drug, and the subsequent change in pulmonary function is measured.

Conclusion for the Research Professional

The available evidence strongly suggests that this compound has a superior pulmonary safety profile compared to atenolol in patients with asthma. Its unique pharmacological characteristic of partial β2-agonism appears to confer a "bronchosparing" effect, mitigating the risk of bronchoconstriction that can be observed with atenolol. Furthermore, this compound does not appear to impede the efficacy of rescue β2-agonist therapy, a critical consideration in the clinical management of asthmatic patients.

While cardioselective beta-blockers as a class are considered safer than non-selective agents in asthma, the data indicates that significant differences exist even within this class. For drug development professionals, the case of this compound highlights a successful strategy in designing cardiovascular drugs with improved safety profiles for patient populations with specific comorbidities. Future research could focus on further elucidating the long-term pulmonary effects of this compound and exploring the development of other beta-blockers with similar beneficial ancillary properties.

References

A Comparative Analysis of Celiprolol and Metoprolol on Cardiac Performance

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the differential effects of celiprolol and metoprolol on cardiac function, supported by experimental data, detailed protocols, and signaling pathway visualizations.

In the landscape of beta-adrenergic receptor antagonists, both this compound and metoprolol are established therapeutic agents, yet their distinct pharmacological profiles result in significantly different impacts on cardiac performance. This guide provides a comprehensive comparison of their effects, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals.

Core Pharmacological Differences

Metoprolol is a selective β1-adrenoceptor antagonist, known for its negative chronotropic and inotropic effects, which reduce heart rate and myocardial contractility. In contrast, this compound is a third-generation beta-blocker with a unique profile. It is a selective β1-adrenoceptor antagonist but also exhibits partial β2-adrenoceptor agonist activity.[1][2] This intrinsic sympathomimetic activity at the β2 receptor, coupled with its ability to stimulate nitric oxide (NO) production, contributes to its vasodilatory properties and a more favorable hemodynamic profile compared to traditional beta-blockers like metoprolol.[1][3][4]

Impact on Cardiac Hemodynamics: A Data-Driven Comparison

Experimental studies have consistently demonstrated the divergent effects of this compound and metoprolol on key cardiac performance indicators. The following tables summarize quantitative data from comparative clinical trials.

Table 1: Effects on Resting and Exercise Hemodynamics in Healthy Volunteers
ParameterMetoprolol (50 mg)This compound (200 mg)PlaceboReference
Resting Heart Rate No significant change
Exercise Heart Rate (75 watts) -9.7 beat/min-6.9 beat/minProgressive increase
Peak Aortic Acceleration (pkA) at Rest No significant change
Peak Aortic Acceleration (pkA) during Exercise (75 watts) Blunted increase (-22.9% vs placebo)No significant changeProgressive increase

Data presented as change from baseline or comparison to placebo.

Table 2: Effects on Left Ventricular Function in Patients with Coronary Artery Disease
ParameterMetoprolol (IV)This compound (IV)ConditionReference
Cardiac Index Rest
Left Ventricular Ejection Fraction (LVEF) Rest
LV End-Systolic Volume Rest
LV End-Diastolic Volume No significant changeRest
Systemic Vascular Resistance No significant changeRest
Pulmonary Artery Occluded Pressure (PAOP) Rest
PAOP during Exercise No significant changeExercise

IV denotes intravenous administration. Changes are relative to baseline.

Table 3: Effects on Blood Pressure in Hypertensive Patients
ParameterMetoprololThis compoundDurationReference
Mean Systolic Blood Pressure (SBP) Reduction 26.08 mmHg31.91 mmHg2 weeks
Mean Diastolic Blood Pressure (DBP) Reduction 15.81 mmHg15.03 mmHg2 weeks

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound and metoprolol on cardiac performance can be attributed to their differential engagement with downstream signaling pathways.

This compound's Dual Mechanism

This compound's unique profile stems from its β1-antagonism and partial β2-agonism. The β2-agonist activity leads to vasodilation and may also contribute to its effects on nitric oxide production. Studies have shown that this compound can increase the expression of endothelial nitric oxide synthase (eNOS), leading to enhanced NO availability. This NO-dependent pathway contributes to its vasodilatory and potential cardioprotective effects, including the attenuation of cardiac hypertrophy.

Celiprolol_Signaling cluster_cardiomyocyte Cardiomyocyte cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound Beta1_AR β1-Adrenergic Receptor This compound->Beta1_AR Antagonist Beta2_AR_endo β2-Adrenergic Receptor This compound->Beta2_AR_endo Partial Agonist AC_cAMP_PKA ↓ Adenylyl Cyclase ↓ cAMP ↓ PKA Beta1_AR->AC_cAMP_PKA Cardiac_Effects ↓ Heart Rate ↓ Contractility AC_cAMP_PKA->Cardiac_Effects eNOS eNOS Beta2_AR_endo->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP ↑ cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

This compound's dual signaling pathway.
Metoprolol and Cardiac Remodeling

Metoprolol's primary mechanism is the selective blockade of β1-adrenergic receptors, which are predominantly located in the heart. This action reduces the effects of catecholamines, leading to decreased heart rate, blood pressure, and myocardial contractility. In the context of heart failure and post-myocardial infarction, metoprolol has been shown to mitigate adverse cardiac remodeling. One of the proposed mechanisms involves the regulation of A-Kinase Anchoring Protein 5 (AKAP5). Metoprolol treatment can restore the expression of AKAP5, which in turn can modulate calcium signaling and transcription factors involved in cardiac hypertrophy and fibrosis, such as NFATc3 and GATA4.

Metoprolol_Signaling cluster_cardiomyocyte Cardiomyocyte Metoprolol Metoprolol Beta1_AR β1-Adrenergic Receptor Metoprolol->Beta1_AR Antagonist AKAP5 ↑ AKAP5 Metoprolol->AKAP5 Upregulates AC_cAMP_PKA ↓ Adenylyl Cyclase ↓ cAMP ↓ PKA Beta1_AR->AC_cAMP_PKA Cardiac_Effects ↓ Heart Rate ↓ Contractility ↓ BP AC_cAMP_PKA->Cardiac_Effects PP2B PP2B (Calcineurin) AKAP5->PP2B Binds & Regulates NFATc3_GATA4 ↓ p-NFATc3 / GATA4 PP2B->NFATc3_GATA4 Dephosphorylates Remodeling ↓ Cardiac Remodeling ↓ Fibrosis NFATc3_GATA4->Remodeling

Metoprolol's signaling in cardiac remodeling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and metoprolol.

Protocol 1: Assessment of Hemodynamics by Echo-Doppler

This protocol outlines the non-invasive measurement of cardiac hemodynamics at rest and during exercise.

  • Subject Preparation: Subjects fast for at least 4 hours prior to the study. A baseline electrocardiogram (ECG) and blood pressure are recorded.

  • Drug Administration: A single oral dose of metoprolol (e.g., 50 mg), this compound (e.g., 200 mg), or placebo is administered in a double-blind, randomized crossover design with a washout period of at least one week between treatments.

  • Echocardiographic Measurements:

    • Instrumentation: A continuous-wave Doppler ultrasound system is used.

    • Resting Measurements: At baseline and regular intervals post-dosing, subjects are placed in the supine position. Standard 2D and Doppler echocardiographic images are obtained from the apical four-chamber view.

    • Cardiac Output Calculation: The stroke volume is calculated as the product of the flow area (derived from the diameter of the aortic annulus) and the velocity-time integral of blood flow in the left ventricular outflow tract. Cardiac output is then calculated by multiplying the stroke volume by the heart rate.

    • Peak Aortic Acceleration: This is measured from the steepest upstroke of the Doppler velocity waveform.

  • Exercise Protocol:

    • Subjects perform supine bicycle exercise with incrementally increasing workloads (e.g., 25, 50, 75 watts) for fixed durations.

    • Echocardiographic and hemodynamic measurements are repeated at each stage of exercise.

  • Data Analysis: Changes in heart rate, blood pressure, cardiac output, stroke volume, and peak aortic acceleration are compared between the different treatment groups at rest and at each exercise level.

Experimental_Workflow_Echo Start Start: Subject Recruitment Baseline Baseline Measurements (ECG, BP, Echo-Doppler) Start->Baseline Randomization Randomization Baseline->Randomization Group_M Group 1: Metoprolol Randomization->Group_M Group_C Group 2: This compound Randomization->Group_C Group_P Group 3: Placebo Randomization->Group_P Post_Dose_Rest Post-Dose Resting Measurements (Multiple Time Points) Group_M->Post_Dose_Rest Group_C->Post_Dose_Rest Group_P->Post_Dose_Rest Exercise_Test Supine Bicycle Exercise Test (Incremental Workloads) Post_Dose_Rest->Exercise_Test Exercise_Measurements Measurements during Exercise Exercise_Test->Exercise_Measurements Washout Washout Period Exercise_Measurements->Washout Crossover Crossover to next treatment arm Washout->Crossover Crossover->Group_M Crossover->Group_C Crossover->Group_P End End: Data Analysis Crossover->End All treatments completed

Workflow for a crossover clinical trial.
Protocol 2: Assessment of Left Ventricular Function by Radionuclide Ventriculography (RNV)

This protocol details a method for assessing left ventricular volumes and ejection fraction.

  • Radiolabeling of Red Blood Cells: The patient's red blood cells are tagged with a radiotracer, typically Technetium-99m (99mTc), either in-vivo or in-vitro.

  • Image Acquisition:

    • The patient is positioned under a gamma camera, and ECG leads are attached for gating the acquisition to the cardiac cycle.

    • The R-wave of the ECG is used as a trigger to divide the cardiac cycle into a series of frames (e.g., 16 or 32).

    • Images of the heart are acquired over several hundred cardiac cycles to obtain a high-quality, composite, cinematic view of the beating ventricles.

  • Data Processing and Analysis:

    • Regions of interest are drawn around the left ventricle at end-diastole (largest volume) and end-systole (smallest volume) on the processed images.

    • The computer calculates the radioactive counts within the ventricle at these two phases.

    • The left ventricular ejection fraction (LVEF) is calculated as: (End-diastolic counts - End-systolic counts) / End-diastolic counts.

    • Ventricular volumes can also be derived from these measurements.

  • Study Design: In a comparative drug trial, RNV would be performed at baseline and after a period of treatment with either this compound or metoprolol to assess changes in LVEF and volumes.

Protocol 3: Assessment of Cardiac Remodeling by Cardiac Magnetic Resonance (CMR)

CMR is the gold standard for the assessment of ventricular mass, volumes, and function.

  • Patient Preparation: No special preparation is typically required. An ECG is used for gating the image acquisition.

  • Image Acquisition Protocol:

    • Localizer Scans: Initial fast scans are performed to locate the heart within the chest.

    • Cine Imaging: A series of ECG-gated cine images are acquired using a steady-state free precession (SSFP) sequence.

    • A stack of contiguous short-axis slices is acquired to cover the entire left ventricle from the mitral valve to the apex. Long-axis views (2-, 3-, and 4-chamber) are also obtained.

    • Images are typically acquired during breath-holds to minimize respiratory motion artifacts.

  • Data Analysis:

    • The endocardial and epicardial borders of the left ventricle are manually or semi-automatically traced on the short-axis cine images at end-diastole and end-systole.

    • The software then calculates the left ventricular end-diastolic volume (LVEDV), end-systolic volume (LVESV), stroke volume (SV = LVEDV - LVESV), and ejection fraction (LVEF = SV / LVEDV).

    • Left ventricular mass is calculated from the myocardial volume (epicardial volume - endocardial volume) multiplied by the specific gravity of the myocardium.

  • Study Design: In studies of cardiac remodeling, CMR scans are performed at baseline and after a defined treatment period (e.g., 6-12 months) with metoprolol or a comparator to quantify changes in ventricular volumes, mass, and function.

Conclusion

The choice between this compound and metoprolol for the management of cardiovascular conditions must be guided by a thorough understanding of their distinct pharmacological profiles and their resulting effects on cardiac performance. Metoprolol, a conventional β1-selective antagonist, effectively reduces heart rate and contractility, which is beneficial in many cardiac conditions but can be detrimental in patients with already compromised cardiac function. This compound's ancillary properties, including partial β2-agonism and stimulation of nitric oxide production, result in a more favorable hemodynamic profile, characterized by maintained or even improved cardiac output and reduced peripheral resistance. This makes this compound a potentially advantageous option in specific patient populations where preserving cardiac performance and promoting vasodilation are desirable. The experimental data and methodologies presented in this guide provide a robust framework for further research and informed clinical decision-making in the development and application of these cardiovascular agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Celiprolol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of celiprolol, a beta-blocker used in research and pharmaceutical development, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with federal, state, and local regulations. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and is recognized as harmful to aquatic life with long-lasting effects[1][2]. Therefore, its disposal requires a structured and informed approach.

The primary regulatory framework governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA)[3][4]. A key update to these regulations, known as Subpart P, specifically prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals by healthcare facilities, a best practice that laboratories should also adopt[3].

Step-by-Step Disposal Protocol for this compound

Researchers and laboratory personnel must handle this compound waste with care, following a clear, multi-step procedure to ensure safety and compliance.

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous Waste: Due to its potential harm to aquatic life, this compound waste should be managed as a hazardous waste. This includes pure this compound, expired stock, contaminated labware (e.g., vials, pipettes, gloves), and any spill cleanup materials.

  • Segregate at the Source: Immediately segregate this compound waste from non-hazardous, general laboratory waste. Use dedicated, clearly marked waste containers.

Step 2: Proper Containerization and Labeling

  • Select Appropriate Containers: Use containers that are durable, leak-proof, and compatible with the chemical nature of the waste. Ensure containers can be securely sealed.

  • Label Clearly: All containers must be labeled with the words "Hazardous Waste" and identify the contents, including "this compound". The label should also include the date when waste was first added.

Step 3: On-Site Accumulation and Storage

  • Secure Storage: Store waste containers in a designated, secure area away from general lab traffic. Storage areas should prevent and contain potential spills.

  • Follow Accumulation Limits: Be aware of your facility's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the amount of waste that can be accumulated on-site and for how long.

Step 4: Arrange for Professional Disposal

  • Engage a Licensed Disposal Vendor: The recommended and compliant method for disposing of this compound waste is to contract with a licensed hazardous material disposal company. These vendors are equipped to handle and transport pharmaceutical waste according to all regulations.

  • Preferred Treatment Method: Incineration in a permitted facility, often equipped with an afterburner and scrubber, is the preferred treatment method for pharmaceutical waste like this compound to ensure its complete destruction.

Step 5: Documentation and Record-Keeping

  • Maintain Manifests: Keep detailed records of all hazardous waste shipments. The shipping manifest is a legal document that tracks the waste from your facility to its final disposal site.

  • Certificates of Destruction: Obtain and file certificates of destruction from your disposal vendor as proof of compliant disposal. These records should be maintained for a minimum of three years.

Key Disposal Considerations for this compound Waste

The following table summarizes the critical aspects of managing this compound waste streams within a research or drug development environment.

Waste StreamDisposal MethodKey Considerations
Unused/Expired this compound Licensed Hazardous Waste VendorMust be treated as hazardous pharmaceutical waste. Do not dispose of in regular trash or down the drain.
Contaminated Labware Licensed Hazardous Waste VendorIncludes gloves, bench paper, empty vials, and other materials in direct contact with this compound. Dispose of as hazardous waste.
Spill Cleanup Materials Licensed Hazardous Waste VendorContain spills immediately, collect material using appropriate personal protective equipment, and place in a sealed, labeled hazardous waste container.
Empty Stock Containers Varies by Container TypeA container is considered "RCRA empty" when contents are removed by normal means. Non-hazardous containers can be recycled or thrown in regular trash after personal/confidential information is removed. However, given this compound's hazards, it is best practice to manage the container as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Generate this compound Waste (e.g., unused product, contaminated labware) characterize Characterize Waste: Is it this compound or This compound-contaminated? start->characterize segregate Segregate into a Designated Hazardous Waste Container characterize->segregate Yes non_this compound Follow Standard Lab Waste Procedures characterize->non_this compound No label Label Container: 'Hazardous Waste - this compound' segregate->label store Store in a Secure, Designated Accumulation Area label->store contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor document Prepare for Shipment & Complete Waste Manifest contact_vendor->document dispose Waste collected by vendor for incineration document->dispose record Receive & File Certificate of Destruction dispose->record

Caption: Decision workflow for this compound waste management.

References

Essential Safety and Handling of Celiprolol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Immediate Guide to Safe Handling, Personal Protective Equipment, and Disposal

This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Celiprolol. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.[1][2][3] The recommended safety measures are outlined in the table below.

Control Type Equipment/Procedure Purpose Source
Engineering Controls Use in a well-ventilated area or under a laboratory fume hood.[1][4]To prevent the formation of dust and aerosols and to control exposure to airborne contaminants.
Provide accessible safety shower and eye wash station.For immediate decontamination in case of accidental exposure.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles and splashes.
Hand Protection Wear protective gloves (e.g., nitrile or neoprene).To prevent skin contact with the substance.
Body Protection Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.To protect skin and clothing from contamination.
Respiratory Protection A respirator (e.g., N95 or higher) may be required if dust cannot be controlled or if unpacking non-plastic containers.To prevent inhalation of dust particles.

Procedural Guidance for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and regulatory compliance. The following workflow outlines the key steps to be followed.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Don Appropriate PPE B Handle in Ventilated Area A->B C Avoid Dust/Aerosol Formation B->C E Skin Contact: Wash with soap and water B->E F Eye Contact: Flush with water B->F G Inhalation: Move to fresh air B->G H Ingestion: Rinse mouth, seek medical attention B->H D Weigh and Prepare Solutions C->D C->E C->F C->G C->H D->E D->F D->G D->H I Decontaminate Work Area D->I J Store in Tightly Sealed Container I->J K Store in Cool, Well-Ventilated Area J->K L Dispose of Waste in Accordance with Local Regulations K->L

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.

  • Store at recommended temperatures, which may include refrigeration.

  • Keep away from direct sunlight and sources of ignition.

  • Store away from strong acids and bases.

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • If in eyes: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.

  • If inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.

  • If swallowed: Rinse mouth and do NOT induce vomiting. Seek immediate medical advice.

Spill and Accidental Release:

  • For non-emergency personnel, evacuate the area.

  • Emergency responders should be equipped with proper protection.

  • Ventilate the area of the spill.

  • Prevent the substance from entering sewers and public waters.

  • For land spills, sweep or shovel the material into suitable containers for disposal, minimizing dust generation.

Disposal:

  • Dispose of this compound and its container in accordance with all local, state, and federal regulations.

  • One option for disposal is to mix the medicine with an unappealing substance like dirt, cat litter, or used coffee grounds, place the mixture in a sealed plastic bag, and then dispose of it in the household trash.

  • Alternatively, utilize a drug take-back program if available in your area.

  • Do not flush down the toilet unless specifically instructed to do so.

  • For laboratory settings, unused investigational medications may need to be destroyed in accordance with RCRA guidelines, which may involve incineration. Contact your institution's Environmental Health and Safety department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Celiprolol
Reactant of Route 2
Reactant of Route 2
Celiprolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.